Piroxicam
Description
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSPLQLAKJAUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021170 | |
| Record name | Piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Piroxicam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L | |
| Record name | SID856007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36322-90-4 | |
| Record name | Piroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36322-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroxicam [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | piroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piroxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C, 198 - 200 °C | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Piroxicam's Mechanism of Action on Cyclooxygenase Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This guide provides an in-depth examination of this compound's mechanism of action on the COX-1 and COX-2 pathways. It includes a compilation of quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant biological and experimental processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and inflammation research.
Introduction to this compound
This compound is a well-established NSAID used for the management of pain and inflammation associated with various conditions, most notably rheumatoid arthritis and osteoarthritis.[4][5] Its primary pharmacological action is the inhibition of prostaglandin (B15479496) synthesis.[6] Prostaglandins (B1171923) are lipid autacoids that play a crucial role in mediating inflammation, pain, and fever.[4][7] By blocking the production of prostaglandins, this compound effectively alleviates the symptoms of inflammatory disorders.[2] this compound is known for its long elimination half-life, which allows for once-daily dosing.[2]
The Cyclooxygenase (COX) Pathways
Cyclooxygenase, also known as prostaglandin-endoperoxide synthase, is the key enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins.[8] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic physiological functions.[8] These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[2][7]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions.[8] Its expression is induced by inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[7] The prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain, and fever.[2]
This compound's Mechanism of Inhibition
This compound functions as a non-selective inhibitor of both COX-1 and COX-2, meaning it blocks the activity of both isoforms.[2][3] By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[5] The inhibition of COX-2 is responsible for this compound's desired anti-inflammatory and analgesic effects.[7] However, its simultaneous inhibition of the constitutively active COX-1 isoform is associated with an increased risk of gastrointestinal side effects, such as ulceration and bleeding, due to the disruption of the protective prostaglandin lining in the stomach.[2]
The following diagram illustrates the cyclooxygenase signaling pathway and the point of inhibition by this compound.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values can vary depending on the specific assay conditions and the source of the enzymes.
| Enzyme | Assay Type | IC50 (µM) | Reference |
| COX-1 | Human Monocytes | 47 | [9] |
| Human Whole Blood Assay | 0.76 | [2] | |
| COX-2 | Human Monocytes | 25 | [9] |
| Human Whole Blood Assay | 8.99 | [2] |
The ratio of IC50 values for COX-1 versus COX-2 is often used to express the selectivity of an NSAID. A lower ratio indicates a higher selectivity for COX-1, while a higher ratio indicates a preference for COX-2. Based on the data from the human whole blood assay, this compound shows a preference for inhibiting COX-1 over COX-2.[2]
Experimental Protocols for Assessing COX Inhibition
A variety of in vitro and ex vivo assays are utilized to determine the inhibitory activity of compounds like this compound on COX enzymes. Below are detailed methodologies for two commonly employed assays.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment. COX-1 activity is assessed by measuring thromboxane (B8750289) B2 (TXB2) production during blood clotting, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) levels after stimulation with lipopolysaccharide (LPS).[10]
Materials:
-
Freshly drawn human venous blood
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2
-
Centrifuge
-
Incubator (37°C)
Protocol for COX-1 Inhibition:
-
Aliquot 1 mL of fresh whole blood into tubes.
-
Add various concentrations of this compound or vehicle control to the tubes.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting.[5]
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store it at -20°C or below until analysis.
-
Measure the concentration of TXB2 in the serum using a specific EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of COX-1 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
Protocol for COX-2 Inhibition:
-
Aliquot 1 mL of fresh whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Add various concentrations of this compound or vehicle control.
-
Add LPS to a final concentration of 1-10 µg/mL to induce COX-2 expression.[10]
-
Incubate the tubes at 37°C for 24 hours.[5]
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store it at -20°C or below until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
Fluorometric Assay for COX Activity
This in vitro assay measures the peroxidase activity of purified COX enzymes. The assay utilizes a probe that fluoresces upon oxidation by the peroxidase component of the COX enzyme in the presence of a cofactor and arachidonic acid.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well opaque microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add the purified COX-1 or COX-2 enzyme to designated wells.
-
Add various concentrations of this compound or vehicle control to the wells containing the enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Calculate the rate of the reaction (increase in fluorescence over time) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
The following diagram provides a generalized workflow for determining COX inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. rndsystems.com [rndsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. imsear.searo.who.int [imsear.searo.who.int]
- 9. pedworld.ch [pedworld.ch]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Structural Characterization of Piroxicam Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has been a cornerstone in the management of pain and inflammation associated with various musculoskeletal and joint disorders.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1] However, like many traditional NSAIDs, its therapeutic use can be limited by gastrointestinal side effects. This has spurred considerable interest in the synthesis of this compound derivatives with the aim of enhancing its pharmacological profile, improving its safety, and exploring novel therapeutic applications. This technical guide provides an in-depth overview of the synthesis and structural characterization of various this compound derivatives, including esters, sulfonates, N-acylhydrazones, and metal complexes. Detailed experimental protocols, tabulated quantitative data, and visual workflows are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
I. Synthesis of this compound Derivatives
The versatile structure of this compound, with its enolic hydroxyl group, offers a prime site for chemical modification. The following sections detail the synthetic methodologies for key classes of this compound derivatives.
O-Acylated and O-Sulfonylated Derivatives (Esters and Sulfonates)
The enolic hydroxyl group of this compound can be readily acylated or sulfonylated to produce ester and sulfonate derivatives, respectively. These modifications are often explored to develop prodrugs with improved gastrointestinal tolerance.[2]
Experimental Protocol: General Procedure for the Synthesis of this compound Esters and Sulfonates [3]
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent such as chloroform (B151607) at room temperature.
-
Addition of Base: Add triethylamine (B128534) (1.2 equivalents) to the solution.
-
Acylation/Sulfonylation: Add the corresponding acyl chloride or sulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 6 hours).
-
Work-up: Pour the reaction mixture into ice water and extract with chloroform.
-
Purification: Wash the combined organic layers with 5% NaOH solution, followed by 5% HCl solution, and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Purify the residue by recrystallization from a suitable solvent system (e.g., chloroform-ethyl acetate) to yield the final product.
A general workflow for this synthesis is depicted below.
Caption: General synthesis of O-acylated and O-sulfonylated this compound derivatives.
Table 1: Synthesis and Physicochemical Data of Selected this compound Esters and Sulfonates [3]
| Compound | Reagent | Yield (%) | Melting Point (°C) |
| 4a | Acetyl chloride | 75 | 198-200 |
| 4b | Benzoyl chloride | 82 | 210-212 |
| 4f | 4-Methoxybenzoyl chloride | 85 | 188-190 |
| 5a | Methanesulfonyl chloride | 70 | 202-204 |
| 5b | p-Toluenesulfonyl chloride | 78 | 220-222 |
N-Acylhydrazone Derivatives
N-acylhydrazone derivatives of this compound have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities.[4] The synthesis typically involves a two-step process starting from a this compound precursor.
Experimental Protocol: Synthesis of this compound N-Acylhydrazone Derivatives [4][5]
Step 1: Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide (16) [5]
-
A mixture of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (15) and hydrazine (B178648) hydrate (B1144303) (80%) in ethanol (B145695) is stirred under reflux for 2 hours.
-
The mixture is partially concentrated under vacuum, followed by the addition of water and 37% HCl until precipitation occurs.
-
The resulting solid is filtered and washed with water and cold ethanol to furnish the hydrazide intermediate.
Step 2: General Procedure for the Preparation of N-Acylhydrazone Derivatives (14a-h) [4]
-
A mixture of the hydrazide intermediate (16) and the corresponding aromatic or heteroaromatic aldehyde (1 equivalent) in absolute ethanol containing a drop of 37% hydrochloric acid is stirred at room temperature for approximately 30 minutes.
-
The reaction mixture is then poured into cold water and filtered.
-
The residue is washed with water and hot hexane (B92381) and dried under vacuum to yield the desired N-acylhydrazone derivatives.
The synthetic pathway for N-acylhydrazone derivatives is illustrated in the following diagram.
Caption: Synthesis of this compound N-acylhydrazone derivatives.
Table 2: Synthesis and Physicochemical Data of Selected this compound N-Acylhydrazone Derivatives [4]
| Compound | Aldehyde Reagent | Overall Yield (%) | Melting Point (°C) |
| 14a | Benzaldehyde | 55 | 240-242 |
| 14b | 4-Nitrobenzaldehyde | 63 | 280-282 |
| 14c | 4-Chlorobenzaldehyde | 58 | 268-270 |
| 14f | Thiophene-2-carboxaldehyde | 48 | 255-257 |
| 14g | Biphenyl-4-carboxaldehyde | 52 | 278-280 |
Metal Complexes of this compound
This compound can act as a ligand, coordinating with various metal ions to form metal complexes. These complexes have been investigated for their potential as antibacterial and anticancer agents.[6][7] The synthesis generally involves the reaction of this compound with a metal salt in a suitable solvent.
Experimental Protocol: General Synthesis of this compound Metal Complexes [7]
-
Preparation of Ligand Solution: Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Preparation of Metal Salt Solution: Dissolve the metal salt (e.g., FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the this compound solution with continuous stirring.
-
pH Adjustment (if necessary): Adjust the pH of the reaction mixture to facilitate complex formation.
-
Isolation: The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent, and dried.
The formation of this compound metal complexes can be represented by the following workflow.
Caption: General workflow for the synthesis of this compound metal complexes.
II. Structural Characterization
The synthesized this compound derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Characterization
2.1.1. Infrared (IR) Spectroscopy
FTIR spectroscopy is a crucial tool for identifying the functional groups present in the synthesized derivatives. Key vibrational frequencies provide evidence of successful derivatization.
Table 3: Key FTIR Spectral Data (cm⁻¹) for this compound and its Derivatives
| Functional Group | This compound[8] | O-Acylated Derivative (Ester)[3] | N-Acylhydrazone Derivative[4] |
| O-H (enolic) | ~3338 | Absent | Present |
| N-H (amide) | ~1531 | ~1530 | ~3335, ~3282 |
| C=O (amide) | ~1628 | ~1630 | ~1621 |
| C=O (ester) | - | ~1750 | - |
| S=O (sulfone) | ~1351, ~1182 | ~1350, ~1180 | ~1344 |
| C=N (imine) | - | - | ~1600 |
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of this compound derivatives. The chemical shifts and coupling constants provide valuable information about the molecular framework.
Table 4: Selected ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆ for this compound and its Derivatives [4][9]
| Proton | This compound | N-Acylhydrazone Derivative (14a)[4] |
| N-CH₃ | ~2.8 | ~2.8 |
| Aromatic-H | ~7.6-8.2 | ~7.2-8.3 |
| Pyridyl-H | ~7.0-8.3 | ~7.1-8.4 |
| OH (enolic) | ~12.5 | ~14.42 |
| NH (amide) | ~10.5 | ~12.23 (CONH) |
| N=CH (imine) | - | ~8.52 |
Table 5: Selected ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆ for this compound and its Derivatives [4][10]
| Carbon | This compound | N-Acylhydrazone Derivative (14a)[4] |
| N-CH₃ | ~35 | ~35 |
| Aromatic-C | ~120-140 | ~120-140 |
| Pyridyl-C | ~115-150 | ~115-150 |
| C=O (amide) | ~168 | ~165 |
| C-OH (enolic) | ~160 | ~157.56 |
| C=N (imine) | - | ~144.70 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This compound itself is known to exist in different polymorphic forms.[11] The crystal structures of several this compound derivatives and cocrystals have also been determined, offering insights into intermolecular interactions.[12]
III. Conclusion
The synthesis of this compound derivatives represents a promising avenue for the development of new therapeutic agents with improved efficacy and safety profiles. This technical guide has provided a comprehensive overview of the synthetic methodologies and structural characterization techniques for key classes of this compound derivatives. The detailed experimental protocols, tabulated data, and visual workflows are intended to facilitate further research and innovation in this important area of medicinal chemistry. The continued exploration of novel this compound derivatives holds the potential to yield new drug candidates for the treatment of inflammatory diseases and other conditions.
References
- 1. This compound | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, molecular modeling studies, and biological evaluation of metal this compound complexes (M = Ni(II), Pt(IV), Pd(II), Ag(I)) as antibacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, investigation and spectroscopic characterization of this compound ternary complexes of Fe(II), Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) with glycine and DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and dynamical characterization of this compound by 1H- and 13C-NMR relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. X-ray studies on this compound modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In-Silico Studies of Piroxicam Binding with COX-1 and COX-2
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1][2][3] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing similar catalytic mechanisms, differ in their physiological roles and expression patterns.[4] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is an inducible enzyme upregulated during inflammation.[4][5] The non-selective nature of this compound, inhibiting both COX-1 and COX-2, is responsible for its therapeutic efficacy as well as its associated gastrointestinal side effects.[1][2] In-silico computational methods, including molecular docking and molecular dynamics, are indispensable tools for elucidating the molecular interactions between this compound and the COX isoforms, providing critical insights for the rational design of more selective and safer NSAIDs.[5][6] This guide provides a technical overview of these computational approaches, detailing the binding characteristics of this compound and the experimental protocols for its study.
Structural Differences in COX-1 and COX-2 Active Sites
The differential binding of inhibitors to COX-1 and COX-2 is primarily governed by structural variations within their active sites. Although the isoforms share approximately 60% sequence identity, a few key amino acid substitutions create significant differences in the volume and shape of their substrate-binding channels.[4][7]
-
Active Site Volume: The active site of COX-2 is approximately 17-25% larger than that of COX-1.[4][8]
-
Key Amino Acid Substitutions: The most critical difference lies at position 523. COX-1 possesses a bulky isoleucine (Ile523), which constricts the active site. In contrast, COX-2 has a smaller valine (Val523) at this position.[5][7] This substitution, along with others like Ile434 in COX-1 to Val434 in COX-2, opens up a larger, more flexible side pocket in the COX-2 active site that is absent in COX-1.[4][8]
-
Residue Differences: Other differing residues that contribute to the distinct microenvironments of the active sites include His513 in COX-1 versus Arg513 in COX-2, and Phe503 in COX-1 versus Leu503 in COX-2.[8] These differences allow COX-2 to accommodate bulkier inhibitors, a feature exploited in the design of COX-2 selective drugs.[5]
In-Silico Experimental Protocols
Computational studies are pivotal in predicting and analyzing the binding modes and affinities of ligands like this compound to their protein targets. The typical workflow involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[5]
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D crystal structures of human COX-1 and COX-2 from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges using a force field (e.g., CHARMM, AMBER).
-
Ligand: Obtain the 3D structure of this compound from a database like PubChem.[3] Optimize its geometry and assign partial charges.
-
-
Grid Generation: Define the active site for docking. This is typically done by creating a grid box centered on the key catalytic residues (e.g., Arg120, Tyr355, Ser530) identified from crystallographic studies of other NSAIDs bound to COX enzymes.[9][10]
-
Docking Simulation: Perform the docking using software such as AutoDock, FlexX, or PyRx.[11][12][13] The software will explore various conformations and orientations of this compound within the defined active site.
-
Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding free energy (ΔG). The pose with the lowest energy score is considered the most probable binding mode. Analyze the interactions (hydrogen bonds, hydrophobic contacts) between this compound and the active site residues.
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time under simulated physiological conditions.[14][15][16]
-
System Setup: Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment. Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to a target temperature (e.g., 300 K) and then equilibrate it under constant pressure (e.g., 1 atm) to ensure the system reaches a stable state. This is typically a two-step process involving NVT (constant volume) followed by NPT (constant pressure) ensembles.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 50-100 nanoseconds) using software like GROMACS or AMBER.[14]
-
Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability and dynamics of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein-ligand complex.[16]
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.[16]
-
Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds over time.
-
Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate a more accurate estimation of the binding free energy.[16]
-
Data Presentation: this compound-COX Binding Analysis
In-silico studies reveal that this compound binds effectively to both COX-1 and COX-2, consistent with its non-selective inhibition profile.[5] It achieves this through a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site.[5]
| Target | Method | Binding Energy / Score (kcal/mol) | Inhibition Constant (Ki) | Reference |
| COX-1 | Docking (FlexX) | Reported as having the highest free energy of binding compared to aspirin (B1665792) and nimesulide. | Not specified | [11] |
| COX-2 | Docking (FlexX) | Reported as having the highest free energy of binding compared to aspirin and nimesulide. | Not specified | [11] |
| COX-1 | In-vitro assay | IC₅₀: Varies by study | Not specified | [17] |
| COX-2 | In-vitro assay | IC₅₀: Varies by study | Not specified | [17] |
Note: Specific, consistent binding energy values from computational studies are sparse in the reviewed literature, often presented in comparative rather than absolute terms. The inhibitory concentration (IC₅₀) values from in-vitro assays confirm activity but are not direct measures of binding energy.
| Enzyme | Interacting Residue | Type of Interaction | Significance | Reference |
| COX-1 & COX-2 | Arg120 | Hydrogen Bond, Salt Bridge | Crucial for anchoring the inhibitor at the channel entrance. Mutation abolishes inhibition. | [9][10] |
| COX-1 & COX-2 | Tyr355 | Hydrogen Bond | Important for positioning the inhibitor. Mutation abolishes inhibition. | [9] |
| COX-1 & COX-2 | Ser530 | Hydrogen Bond (Water-mediated) | Part of the catalytic machinery; key interaction for oxicams. | [9] |
| COX-1 & COX-2 | Tyr385 | Hydrogen Bond (Water-mediated) | Key catalytic residue. | [7][9] |
| COX-2 | Val523 | Hydrophobic | The smaller residue (vs. Ile523 in COX-1) allows access to the selectivity side pocket. | [5][7] |
| COX-2 | Arg513 | Polar Interaction | Residue within the larger COX-2 active site that can interact with polar moieties. | [8] |
| COX-2 | Phe518 | Hydrophobic | Forms part of the side pocket unique to COX-2. | [10][18] |
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ijirt.org [ijirt.org]
- 3. This compound | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases | Rambam Maimonides Medical Journal [rmmj.org.il]
- 5. imsear.searo.who.int [imsear.searo.who.int]
- 6. Rational Design Strategies for Development of Non-selective COX – Inhibitor this compound: A Comprehensive Review | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 7. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Piroxicam in Animal Models: A Comprehensive Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), across various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is crucial for the interpretation of toxicology studies, for providing a basis for dose selection in nonclinical safety studies, and for predicting its pharmacokinetic profile in humans.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound exhibits considerable variability across different animal species. Key parameters are summarized below to facilitate interspecies comparison.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (L/h/kg) | Bioavailability (%) | Reference(s) |
| Rat | 0.6 | IM | 6-9 | 5.1 | ~0.5 | - | - | - | - | [1][2][3] |
| 0.6 | IA | 6-9 | 5.1 | ~0.5 | - | - | - | ~85 (relative to IM) | [1][2] | |
| 20 | Oral | 5 | - | - | - | - | - | - | [4] | |
| - | - | 8 ± 2 (male) | - | - | - | - | - | - | [5] | |
| - | - | 27 ± 12 (female) | - | - | - | - | - | - | [5] | |
| Dog | 0.3 | IV | 40.2 | - | - | - | 0.29 ± 0.02 | 0.066 | - | [6][7] |
| 0.3 | Oral | 40.2 | - | 3.1 ± 1.0 | - | - | - | 100 | [6][7] | |
| 20 | Oral | - | - | - | - | - | - | - | [8] | |
| - | - | 38 ± 18 | - | - | - | - | - | - | [5] | |
| Rabbit | 5 | Oral | 3.45 ± 0.04 | 4.91 ± 0.05 | 1.5 | 31.66 ± 0.46 | - | - | - | [9] |
| 0.375 | IV | 1.38 | - | - | - | - | - | - | [10] | |
| 32 | Transdermal | - | - | - | - | - | - | 7.44 (relative to IV) | [10] | |
| - | - | 3 - 5.5 | - | - | - | - | - | Quantitative (Oral & Rectal) | [4] | |
| Monkey | 20 | Oral | - | - | - | - | - | - | - | [8][11] |
| Mouse | - | - | 5 | - | - | - | - | - | - | [4] |
| Cat | 0.3 | IV | 12 (8.6-14) | - | - | - | - | - | - | [12] |
| 0.3 | Oral | - | 0.519 | 3 | - | - | - | 80 (64-124) | [12] |
Abbreviations: T½ (Half-life), Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), Vd (Volume of distribution), Cl (Clearance), IM (Intramuscular), IA (Intra-articular), IV (Intravenous). Values are presented as mean ± standard deviation or range where available.
Metabolism of this compound
This compound undergoes extensive metabolism in laboratory animals, with the liver being the primary site of biotransformation. The metabolic pathways are generally consistent across species, although quantitative differences exist. The major metabolic transformations include hydroxylation and cyclodehydration.[8][11]
In rats, dogs, and rhesus monkeys, the primary metabolic pathway is the hydroxylation of the pyridyl ring to form 5'-hydroxythis compound.[8][11] Other identified metabolic routes include cyclodehydration, amide hydrolysis, decarboxylation, ring contraction, and N-demethylation.[8] Notably, rats also exhibit hydroxylation on the benzothiazine nucleus, a pathway not observed in dogs or monkeys.[8] The resulting metabolites are generally less active than the parent compound.[13] this compound's metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C9.[14]
Figure 1: Metabolic pathways of this compound in animal models.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on cited literature.
Animal Models and Drug Administration
-
Species: Sprague-Dawley rats, Beagle dogs, Rhesus monkeys, New Zealand white rabbits, and domestic cats have been commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to standard laboratory chow and water.
-
Drug Administration:
-
Oral (p.o.): this compound is often administered as a suspension or solution via oral gavage.
-
Intravenous (i.v.): A solution of this compound is administered, typically through a cannulated vein (e.g., jugular, cephalic).
-
Intramuscular (i.m.): The drug is injected into a suitable muscle mass, such as the hind leg.[1]
-
Intra-articular (i.a.): For studies on localized effects, this compound is injected directly into the joint space, such as the knee.[1][15]
-
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the jugular vein or tail vein in rats, and cephalic or saphenous veins in larger animals.[1]
-
Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The resulting plasma is then stored, typically at -20°C or lower, until analysis.[1][16]
-
Tissue Homogenization: For studies investigating tissue distribution, organs are harvested, weighed, and homogenized in a suitable buffer.
Analytical Methodology
The quantification of this compound and its metabolites in biological matrices is predominantly achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the determination of this compound in plasma and other biological fluids.[10][16]
-
Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.[15]
-
Chromatographic Conditions: A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.[10][17]
-
Detection: UV detection is frequently used, with the wavelength set around 330-360 nm.[10][17]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it suitable for low concentration measurements and metabolite identification.[15]
Figure 2: General experimental workflow for this compound pharmacokinetic studies.
Protein Binding
This compound is highly bound to plasma proteins, primarily albumin.[4][18][19] This extensive protein binding contributes to its long plasma half-life and relatively small volume of distribution.[4] The binding affinity appears to be high, and this compound has been shown to bind to both phenylbutazone (B1037) and diazepam binding sites on albumin.[18]
Conclusion
The pharmacokinetics and metabolism of this compound have been extensively studied in a variety of animal models. While the primary metabolic pathways are conserved, significant interspecies differences in pharmacokinetic parameters, such as half-life and bioavailability, are evident. This comprehensive guide, summarizing quantitative data and experimental methodologies, serves as a valuable resource for researchers and professionals in the field of drug development, aiding in the design and interpretation of nonclinical studies and facilitating the translation of these findings to the clinical setting.
References
- 1. biomolther.org [biomolther.org]
- 2. Comparison of this compound Pharmacokinetics and Anti-Inflammatory Effect in Rats after Intra-Articular and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound pharmacokinetics and anti-inflammatory effect in rats after intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some pharmacokinetic properties and bioavailability by oral and rectal route of this compound in rodents and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of droxicam in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 8. Metabolism of this compound by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of this compound in the Rabbit Plasma and its Bioavailability after the Transdermal Administration of Patches -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Single dose pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiinflammatory activity of metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Determination of this compound from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein binding of this compound studied by means of affinity chromatography and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma protein binding and interaction studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroxicam's Anti-Inflammatory Properties: A Molecular Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the anti-inflammatory effects of piroxicam, a widely used nonsteroidal anti-inflammatory drug (NSAID). We will delve into its primary mode of action, the inhibition of cyclooxygenase enzymes, and explore its multifaceted influence on various signaling pathways and cellular processes that are central to the inflammatory response. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex molecular interactions through detailed diagrams.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound's principal anti-inflammatory, analgesic, and antipyretic properties stem from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), key lipid mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] By inhibiting both isoforms, this compound effectively reduces the production of prostaglandins, thereby mitigating the cardinal signs of inflammation.
Prostaglandin (B15479496) Synthesis Pathway and this compound's Point of Intervention
The synthesis of prostaglandins is a multi-step enzymatic cascade. This compound intervenes at the initial and rate-limiting step, blocking the conversion of arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2), by the COX enzymes. This action prevents the subsequent formation of various pro-inflammatory prostaglandins, such as PGE2.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay system employed.
| Drug | Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio | Reference |
| This compound | Human Peripheral Monocytes | 47 | 25 | 1.9 | [2] |
| This compound | Human Whole Blood Assay | - | - | 0.08 | [3][4] |
COX-Independent Anti-Inflammatory Mechanisms
Beyond its well-established role as a COX inhibitor, this compound exerts its anti-inflammatory effects through several COX-independent mechanisms, primarily by modulating the function of neutrophils and interfering with key inflammatory signaling cascades.
Inhibition of Neutrophil Function
Neutrophils are key cellular mediators of acute inflammation. This compound has been shown to inhibit several critical neutrophil functions, including chemotaxis and the production of reactive oxygen species (ROS).
This compound dose-dependently inhibits the migration of neutrophils towards chemoattractants.[5]
| Drug | Condition | Inhibition of Chemotaxis | Reference |
| This compound | In vitro and in vivo | Dose-dependent inhibition | [5][6] |
This compound reduces the production of superoxide (B77818) anions by stimulated neutrophils, which are potent inflammatory mediators that contribute to tissue damage.[7][8] Treatment with this compound has been shown to decrease superoxide secretion by approximately 25% in isolated granulocytes from patients with rheumatoid arthritis and osteoarthritis.[8]
Modulation of Inflammatory Signaling Pathways
This compound has been demonstrated to influence several intracellular signaling pathways that are pivotal in orchestrating the inflammatory response.
Recent studies suggest that this compound and its analogues can modulate the interconnected Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways. One study revealed that a novel this compound analogue exerted its anti-inflammatory effects by inhibiting the MEK/ERK signaling pathway, which subsequently suppressed NF-κB activation. While this compound itself did not show a significant effect on NF-κB-related genes in one study, its analogues demonstrated the ability to upregulate the NF-κB inhibitor, IκBα (NFKBIA), and downregulate the adapter protein MyD88.[9]
This compound has been found to suppress the activation of the transcription factor Activator Protein-1 (AP-1) induced by stimuli such as ultraviolet B (UVB) radiation.[10] This inhibition of AP-1 activity by this compound appears to occur through a mechanism that is independent of its COX-2 inhibitory function.[10]
Effects on Matrix Metalloproteinases (MMPs)
Some in vitro and in silico studies have suggested that this compound may inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix, a process that is heightened during inflammation and tissue remodeling. However, quantitative data on the IC50 values of this compound for MMPs are not consistently reported and require further investigation.
Regulation of Cytokine Production
This compound has been shown to modulate the production of various cytokines. In a study involving healthy volunteers, this compound treatment led to a decrease in the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), while increasing the levels of the anti-inflammatory cytokine IL-2.[11] Another study in geriatric patients with acute infections showed a significant decrease in IL-6 and IP-10/CXCL10 levels with this compound treatment.[12]
Experimental Protocols
This section provides a summary of the methodologies for key experiments used to elucidate the molecular mechanisms of this compound.
Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity in a physiologically relevant ex vivo system.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Whole blood samples are incubated with various concentrations of this compound or a vehicle control.
-
The blood is allowed to clot, which stimulates thrombin-induced platelet activation and subsequent thromboxane (B8750289) A2 (TXA2) production via COX-1.
-
TXA2 is unstable and is measured as its stable metabolite, thromboxane B2 (TXB2), typically by ELISA or radioimmunoassay.
-
The concentration of this compound that inhibits TXB2 production by 50% (IC50) is calculated.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized whole blood samples are incubated with this compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to the samples to induce the expression and activity of COX-2 in monocytes.
-
The production of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by ELISA or radioimmunoassay.
-
The IC50 value for COX-2 inhibition is determined.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To assess the effect of this compound on the activity of gelatinases (MMP-2 and MMP-9).
Methodology:
-
Sample Preparation: Cell culture supernatants or tissue lysates are collected and mixed with a non-reducing sample buffer.
-
Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the directional migration of neutrophils.
Methodology:
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., fMLP or IL-8), and the upper chamber contains a suspension of isolated neutrophils pre-incubated with various concentrations of this compound or a vehicle control.
-
Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence.
Measurement of Superoxide Production (Luminol- or Lucigenin-based Chemiluminescence Assay)
Objective: To quantify the effect of this compound on the production of superoxide by neutrophils.
Methodology:
-
Cell Preparation: Isolated neutrophils are pre-incubated with this compound or a vehicle control.
-
Stimulation and Detection: The neutrophils are stimulated with an agonist (e.g., PMA or fMLP) in the presence of a chemiluminescent probe such as luminol (B1675438) or lucigenin.
-
Measurement: The production of superoxide leads to the oxidation of the probe, resulting in the emission of light (chemiluminescence). The light intensity is measured over time using a luminometer. The total light emission or the peak chemiluminescence is used to quantify superoxide production.
Logical Relationship of this compound's Anti-Inflammatory Actions
This compound's anti-inflammatory efficacy is the result of a combination of its primary COX-inhibitory activity and its multifaceted COX-independent effects. The following diagram illustrates the logical flow of these interconnected mechanisms.
Conclusion
This compound's anti-inflammatory properties are a result of a complex interplay of molecular events. Its primary mechanism, the non-selective inhibition of COX-1 and COX-2, is well-established and leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins. However, a comprehensive understanding of its efficacy requires consideration of its COX-independent actions, including the modulation of neutrophil function and the inhibition of key inflammatory signaling pathways such as NF-κB and AP-1. This technical guide provides a detailed overview of these molecular mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their ongoing efforts to understand and leverage the therapeutic potential of this compound and similar anti-inflammatory agents.
References
- 1. revvity.com [revvity.com]
- 2. Modulating Properties of this compound, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of some anti-inflammatory drugs on human neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the chemotaxis and random migration of polymorphonuclear leucocytes after induction of immune and non immune inflammations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superoxide production by polymorphonuclear leucocytes in rheumatoid arthritis and osteoarthritis: in vivo inhibition by the antirheumatic drug this compound due to interference with the activation of the NADPH-oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superoxide production by polymorphonuclear leucocytes in rheumatoid arthritis and osteoarthritis: in vivo inhibition by the antirheumatic drug this compound due to interference with the activation of the NADPH-oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Properties of this compound, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NS-398 and this compound suppress UVB-induced activator protein 1 activity by mechanisms independent of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modification of cytokine production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory effect of NSAID in geriatric patients with acute infection: effects of this compound on chemokine/cytokine secretion patterns and levels of heat shock proteins. A double-blind randomized controlled trial. (ISRCTN58517443) - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroxicam in Cancer Chemoprevention: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental data, and future directions of piroxicam as a chemopreventive agent.
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, has long been utilized for its analgesic and anti-inflammatory properties.[1] Beyond its conventional use, a substantial body of research has illuminated its potential as a chemopreventive agent against various malignancies.[2][3][4] This technical guide provides a comprehensive overview of the role of this compound in cancer chemoprevention, detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and cancer prevention.
Core Mechanisms of Action
This compound exerts its anticancer effects through a combination of cyclooxygenase (COX)-dependent and independent pathways. These multifaceted mechanisms contribute to the inhibition of carcinogenesis by modulating inflammation, cell proliferation, apoptosis, and angiogenesis.
COX-Dependent Pathways
The most well-characterized mechanism of this compound is its non-selective inhibition of both COX-1 and COX-2 enzymes.[5][6] These enzymes are critical in the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are potent mediators of inflammation and are frequently overexpressed in premalignant and malignant tissues.[5][7]
-
Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, such as PGE2.[2][7] Elevated levels of PGE2 are associated with increased cell proliferation, inhibition of apoptosis, and promotion of angiogenesis in tumors.[2][8]
-
Modulation of the Tumor Microenvironment: The reduction in prostaglandins helps to create a less favorable microenvironment for tumor growth by decreasing inflammation-driven cellular processes.[9]
COX-Independent Pathways
Emerging evidence suggests that this compound's chemopreventive properties extend beyond COX inhibition.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[5][10] One identified mechanism involves the generation of reactive oxygen species (ROS), leading to the hyperphosphorylation and activation of the Akt signaling pathway, which can paradoxically promote apoptosis in certain cellular contexts.[10] In mesothelioma cells, this compound, particularly in combination with cisplatin, activates caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively.[11]
-
Cell Cycle Arrest: this compound can inhibit cell cycle progression.[7][12] Studies in oral epithelial cell lines have demonstrated that this compound causes an accumulation of cells in the S phase of the cell cycle.[12] This cell cycle block is associated with a reduction in the protein levels of key cell cycle regulators, including cyclin A, cyclin B1, cyclin D1, and cdc2.[11][12]
-
Modulation of Signaling Pathways: this compound influences several signaling pathways crucial for tumorigenesis:
-
Wnt/β-catenin Signaling: In colon carcinogenesis models, this compound has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway in the development of many cancers.[13]
-
PPARγ Activation: this compound can up-regulate the ligand-dependent transcription factor PPARγ, which has been associated with anti-tumor effects.[13]
-
c-kit and AKT Signaling: In combination with other agents like masitinib, this compound can inhibit the c-kit and AKT signaling pathways in oral squamous cell carcinoma.[14][15]
-
-
Inhibition of Angiogenesis: this compound has demonstrated anti-angiogenic properties, which are crucial for limiting tumor growth and metastasis.[16] In a canine model of bladder cancer, treatment with this compound was associated with a reduction in urine basic fibroblast growth factor (bFGF), a potent angiogenic factor.[17]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in cancer chemoprevention has been evaluated in numerous studies, providing valuable quantitative data on its effects on tumor incidence, multiplicity, and cellular processes.
Preclinical Studies in Animal Models
| Animal Model | Cancer Type | This compound Dose | Key Findings | Reference |
| Mlh1/Apc Mice | Intestinal Cancer | 60 ppm in diet for 9 weeks | 82% decrease in the mean number of tumors in the small intestine; increased apoptosis in the intestinal mucosa. | [3] |
| Mice | Urinary Bladder Cancer | 15 mg/kg in diet | 82% reduction in tumor incidence. | [18] |
| Mice | Urinary Bladder Cancer | 30 mg/kg in diet | 70% reduction in tumor incidence. | [18] |
| Rats | Colon Cancer | Not specified | Inhibited progression of invasive and non-invasive colon adenocarcinomas. | [19] |
| nu/nu Mice | Ovarian Cancer (xenograft) | 150 ppm in diet | Significantly suppressed tumor growth and prolonged survival. | [20] |
In Vitro Studies on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Key Findings | Reference |
| Premalignant Human Oral Epithelial Cells | Oral Cancer | 181 µM | 50% inhibition of cell growth after 6 days of exposure. | [12] |
| Malignant Human Oral Epithelial Cells | Oral Cancer | 211 µM | 50% inhibition of cell growth after 6 days of exposure. | [12] |
| PLum-AD (murine prostate cancer) | Prostate Cancer | 750 µM for 72 hours | Approximately 25% decrease in cell proliferation. | [16] |
| PLum-AI (murine prostate cancer) | Prostate Cancer | 750 µM for 72 hours | Approximately 53% decrease in cell proliferation. | [16] |
| Human Breast Cancer Cells (MCF-7) | Breast Cancer | Not specified | Induced reactive oxygen species (ROS) generation and apoptotic cell death. | [10] |
Clinical and Veterinary Studies
| Species | Cancer Type | This compound Dose | Key Findings | Reference |
| Dogs | Invasive Urinary Bladder Cancer | 0.3 mg/kg/day | Induced remission in 18% of dogs and resulted in stable disease in 50% of dogs. | [8] |
| Dogs | Invasive Urinary Bladder Cancer | 0.3 mg/kg/day with mitoxantrone | 35.4% measurable response rate (1 complete response, 16 partial responses). | [21] |
| Dogs | Urogenital Tract Transitional Cell Carcinoma | Not specified, with carboplatin | 13% partial response and 54% stable disease. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature.
In Vitro Cell Proliferation Assay
-
Cell Culture: Culture cancer cell lines (e.g., human oral epithelial cells, prostate cancer cells) in appropriate media and conditions (e.g., 37°C, 5% CO2).[12][16]
-
Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 250, 500, 750 µM) for different time points (e.g., 24, 48, 72 hours).[16]
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692).[16]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell proliferation relative to untreated controls.[16]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cancer cells with this compound as described above.
-
Cell Staining: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Animal Tumorigenesis Study
-
Animal Model: Utilize a relevant animal model, such as Mlh1/Apc mice for intestinal cancer.[3]
-
Carcinogen Induction (if applicable): For chemically induced cancer models, administer a carcinogen such as N-butyl-N-(4-hydroxybutyl)-nitrosamine for bladder cancer.[18]
-
This compound Administration: Administer this compound in the diet at specified concentrations (e.g., 60 ppm).[3]
-
Tumor Assessment: At the end of the study period, euthanize the animals and carefully dissect the target organs. Count and measure the tumors.
-
Histopathological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to confirm tumor pathology.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes involved in this compound's action can aid in understanding its multifaceted role in cancer chemoprevention.
Caption: this compound's COX-dependent mechanism of action.
Caption: Key COX-independent pathways modulated by this compound.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. This compound and other cyclooxygenase inhibitors: potential for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The relevance of this compound for the prevention and treatment of nonmelanoma skin cancer and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protective potential of this compound on human peripheral blood mononuclear cells against the suppressive capacity of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular analysis of the effects of this compound and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits Masitinib-induced cyclooxygenase 2 expression in oral squamous cell carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Repurposing this compound enhances the antineoplastic effects of docetaxel and enzalutamide in prostate cancer cells using 2D and 3D in vitro culture models [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Anti-tumor effect of non-steroidal anti-inflammatory drugs on human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Investigating the Analgesic Effects of Piroxicam in Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a well-established non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, recognized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its clinical utility in managing painful inflammatory conditions like rheumatoid arthritis and osteoarthritis is well-documented.[3][4] This technical guide delves into the core preclinical evidence that underpins the analgesic efficacy of this compound. We will explore its mechanism of action, detail the key experimental protocols used in its evaluation, and present a comprehensive summary of quantitative data from various animal models of nociception.
Core Mechanism of Action: Non-Selective COX Inhibition
This compound exerts its primary therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[2][5] As a non-selective inhibitor, it targets both COX-1 and COX-2 isoforms.[6][7][8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key lipid mediators of pain, inflammation, and fever.[6][9] By blocking this pathway, this compound effectively reduces the synthesis of pro-inflammatory and pain-sensitizing prostaglandins, thereby alleviating pain and reducing inflammation.[3][5]
Preclinical Assessment of Analgesia
The analgesic properties of this compound have been extensively evaluated in various preclinical models designed to simulate different types of pain, including visceral, inflammatory, and thermal pain.
Acetic Acid-Induced Writhing Test
This model is a classic assay for evaluating peripherally acting analgesics.[10] Intraperitoneal injection of acetic acid irritates the peritoneal cavity, causing the release of inflammatory mediators like prostaglandins, which in turn leads to a characteristic "writhing" behavior—a clear indicator of visceral pain.[10][11]
-
Animals: Swiss albino mice are commonly used.[12]
-
Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.
-
Grouping and Administration: Animals are divided into control (vehicle) and test groups. This compound or the vehicle is administered, typically via the oral (p.o.) or intraperitoneal (i.p.) route, 30-60 minutes before the noxious stimulus.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of abdominal constrictions and hind limb stretches (writhes) is counted for a set period (e.g., 20-30 minutes).
-
Endpoint: The analgesic effect is quantified as the percentage inhibition of writhing in the drug-treated group compared to the control group.
| Animal Model | Dose (p.o.) | Route | Effect (% Inhibition of Writhing) | Reference(s) |
| Mice | 1.85 mg/kg | p.o. | Active | [13] |
| Mice | 100 µmol/kg | p.o. | 95.4% | [14] |
| Mice | 1-2 mg/kg | p.o. | Potent and effective analgesia | [15] |
Carrageenan-Induced Paw Edema Test
This is a standard and highly reproducible model of acute inflammation and inflammatory pain.[16] Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which is associated with hyperalgesia. The reduction in paw volume is a direct measure of the anti-inflammatory, and by extension, the analgesic effect of a compound.[17][18]
-
Animals: Wistar or Sprague-Dawley rats are typically used.[18][19]
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: this compound or vehicle is administered (e.g., i.p. or p.o.) prior to carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1%) is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Endpoint: The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated group compared to the control group.
| Animal Model | Dose | Route | Effect | Reference(s) |
| Rats | 1.0 mg/kg | i.p. | ED₅₀ for anti-inflammatory effect | [20][21] |
| Rats | 0.6 mg/kg | i.a. | Significantly reduced knee swelling | [17][22] |
| Rats | N/A (1% Gel) | Topical | 44% inhibition of edema | [19][23] |
Formalin Test
The formalin test is a valuable model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms.[24] A subcutaneous injection of dilute formalin into the paw produces a biphasic pain response: an immediate, acute phase (Phase 1, 0-5 min) of neurogenic pain, followed by a quiescent period and then a prolonged tonic phase (Phase 2, 15-60 min) of inflammatory pain.[14] Peripherally acting analgesics like this compound are expected to be more effective in the second phase.
-
Drug Administration: this compound or vehicle is administered prior to the formalin injection.
-
Induction of Pain: A dilute formalin solution (e.g., 10%) is injected into the dorsal or plantar surface of a hind paw.[18][20]
-
Observation: The animal is immediately placed in an observation chamber. The total time spent licking, biting, or flinching the injected paw is recorded during Phase 1 (0-5 min) and Phase 2 (15-60 min).
-
Endpoint: The analgesic effect is determined by the reduction in the duration of nociceptive behaviors in each phase compared to the control group.
| Animal Model | Dose (p.o.) | Route | Effect | Reference(s) |
| Mice | 100 µmol/kg | p.o. | No effect in Phase 1; 53.9% inhibition in Phase 2 | [14] |
| Rats | 1.0 mg/kg | i.p. | Significantly reduced hyperalgesia | [20][21] |
Hot Plate Test
The hot plate test is a classic model used to assess centrally mediated analgesia.[25][26] The test measures the reaction time of an animal to a thermal stimulus. Drugs that act on the central nervous system, such as opioids, typically increase the latency to respond.
-
Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 50-55°C) is used.[12]
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: this compound or a positive control (e.g., morphine) is administered.
-
Test Latency: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90 minutes).[12]
-
Endpoint: A significant increase in reaction latency compared to baseline and vehicle control indicates an analgesic effect.
Preclinical studies consistently show that this compound, at standard analgesic and anti-inflammatory doses, is inactive in the hot plate and tail-flick tests.[13][14] This lack of effect is expected for a peripherally acting NSAID and underscores that its primary analgesic mechanism is not mediated through central opioid pathways but rather through the inhibition of peripheral prostaglandin (B15479496) synthesis.
| Animal Model | Dose (p.o.) | Route | Effect | Reference(s) |
| Mice | Up to 100 mg/kg | p.o. | Inactive | [13] |
| Mice | 100 µmol/kg | p.o. | Inactive | [14] |
Summary and Conclusion
The preclinical data for this compound provide a robust and clear picture of its analgesic profile. Through its non-selective inhibition of COX-1 and COX-2 enzymes, this compound effectively mitigates pain, particularly pain driven by inflammation.
-
Efficacy in Inflammatory and Visceral Pain: this compound demonstrates potent, dose-dependent analgesic activity in the acetic acid-induced writhing and formalin (Phase 2) tests. This highlights its effectiveness against visceral and inflammatory pain by targeting peripheral mechanisms.[14][15]
-
Anti-inflammatory Synergy: The strong correlation between its anti-inflammatory effects (carrageenan-induced edema) and its analgesic activity in inflammatory models confirms that its ability to reduce inflammation is a key component of its pain-relieving action.[20]
-
Mechanism Confirmation: The lack of activity in the hot plate test confirms that this compound's analgesic effects are primarily mediated peripherally, consistent with its known mechanism as a prostaglandin synthesis inhibitor, rather than through central nervous system pathways targeted by opioids.[13]
References
- 1. Pharmacology, clinical efficacy, and adverse effects of this compound, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound--a literature review of new results from laboratory and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. imsear.searo.who.int [imsear.searo.who.int]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. biomolther.org [biomolther.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – this compound, using murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The analgetic properties of this compound in animals and correlation with experimentally determined plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of this compound Pharmacokinetics and Anti-Inflammatory Effect in Rats after Intra-Articular and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Effects of lornoxicam, this compound, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Effects of lornoxicam, this compound, and meloxicam in a model of thermal hindpaw hyperalgesia induced by formalin injection in rat tail. | Semantic Scholar [semanticscholar.org]
- 25. In-Vivo Models for Management of Pain [scirp.org]
- 26. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Methodological & Application
Application Note: Quantification of Piroxicam in Biological Samples by High-Performance Liquid Chromatography with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, widely used for its analgesic and anti-inflammatory properties in treating conditions like rheumatoid arthritis and osteoarthritis.[1][2] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust, sensitive, and commonly employed technique for this purpose.[3][4] This document provides detailed protocols for sample preparation and HPLC-UV analysis of this compound.
Principle
The methodology is based on the separation of this compound from endogenous components in biological samples using reverse-phase HPLC. A C18 column is typically used as the stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). Following extraction from the biological matrix, the sample is injected into the HPLC system. This compound is separated based on its affinity for the stationary phase and detected by its absorbance of UV light at a specific wavelength, typically between 330 nm and 360 nm.[5][6][7] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard curve prepared with known concentrations of this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a method demonstrated to be effective for determining this compound concentrations in human plasma.[3][5][8]
1. Reagents and Materials:
-
This compound reference standard
-
Naproxen (Internal Standard - IS)
-
Trichloroacetic acid (10 mM)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Chloroform (B151607) or Dichloromethane
-
Phosphate buffer (0.1 M, pH 3.2)
-
Human plasma (blank)
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
2. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.[5]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Naproxen (0.1 mg/mL) in methanol.[3]
-
Working Standards: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to create a calibration curve. A typical concentration range is 10 ng/mL to 2,500 ng/mL.[3][4]
3. Sample Preparation Procedure:
-
Pipette 400 µL of the plasma sample into a centrifuge tube.
-
Add 25 µL of the internal standard solution (Naproxen, 0.1 mg/mL).[3]
-
For protein precipitation and acidification, add 50 µL of 10 mM trichloroacetic acid.[3]
-
Vortex the mixture for approximately 40-60 seconds.
-
Centrifuge the sample at 3,000 rpm for 15 minutes at 25°C to sediment the precipitated proteins.[3]
-
Transfer the supernatant to a new tube.
-
Add an appropriate extraction solvent (e.g., 2 mL of dichloromethane).[9]
-
Vortex for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 1200 g for 2 minutes to separate the organic and aqueous layers.[9]
-
Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 45°C.[9]
-
Reconstitute the residue in a known volume (e.g., 120 µL) of the HPLC mobile phase.[9]
-
Inject a suitable aliquot (e.g., 70 µL) into the HPLC system for analysis.[3]
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Urine
This microextraction technique offers advantages such as speed, low solvent consumption, and high enrichment factors.[1]
1. Reagents and Materials:
-
This compound reference standard
-
Acetate (B1210297) buffer (1.0 M, pH 3.0)
-
Sodium chloride (NaCl)
-
Methanol (Disperser solvent)
-
Chloroform (Extraction solvent)[1]
-
Human urine (blank)
-
Centrifuge
2. Sample Preparation Procedure:
-
Take a 5.0 mL aliquot of the urine sample (or standard solution) in a 15 mL centrifuge tube.
-
Add 0.5 mL of 1.0 M acetate buffer (pH 3.0) and 2.0 mL of 20% NaCl solution to the sample.[1]
-
Prepare the extraction mixture by adding 70 µL of chloroform (extraction solvent) to 700 µL of methanol (disperser solvent).[1]
-
Rapidly inject this mixture into the sample solution using a syringe. A cloudy solution will form.[1]
-
Centrifuge the mixture to settle the fine droplets of the extraction solvent.
-
Decant the supernatant aqueous phase.
-
Dilute the remaining organic phase with a suitable solvent (e.g., ethanol) before analysis.[1]
HPLC-UV Operating Conditions
The following table summarizes various reported chromatographic conditions for this compound analysis.
| Parameter | Condition A | Condition B | Condition C |
| Column | LiChrospher 60 RP-select B (5 µm)[5] | XBridge C18 (4.6 x 250mm, 5 µm)[10] | Hypersil Gold C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 0.1 M Phosphate Buffer (pH 3.2) : Acetonitrile (70:30, v/v)[3][5] | Water with Acetic Acid (pH 3.0) : Acetonitrile (50:50, v/v)[7] | Trifluoroacetic acid : Acetonitrile (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[7] | 1.1 mL/min[6] |
| Detection (UV) | 330 nm[5][6] | 360 nm[7] | 330 nm[6] |
| Column Temp. | 24°C[3][5] | Ambient | 40°C[6] |
| Injection Vol. | 70 µL[3] | Not specified | 20 µL |
| Retention Time | ~11 min[3] | Not specified | ~2.55 min[11] |
Data Presentation: Method Performance
This table summarizes the quantitative performance parameters from various validated methods for this compound determination.
| Parameter | Matrix | Method | Linear Range (µg/mL) | LOD (µg/mL) | Recovery (%) | RSD (%) |
| Reference[4] | Plasma | LLE-HPLC-UV | 0.01 - 2.5 | 0.01 (LLOQ) | Not specified | Not specified |
| Reference[1][12] | Urine | DLLME-Spectro. | 0.2 - 4.8 | 0.058 | 97 - 110 | 2.83 |
| Reference[13] | Urine | SI-HLLME-HPLC | Not specified | 0.02 | Not specified | < 4.4 |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Visualized Workflows
Caption: General workflow for the quantification of this compound in biological samples.
References
- 1. Analysis of this compound in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound using temperature-controlled ionic liquid dispersive liquid phase microextraction followed by stopped-flow injection spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective method for the detection of this compound in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
Protocol for Developing Piroxicam-Loaded Nanoparticles for Topical Delivery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the development and characterization of piroxicam-loaded nanoparticles intended for topical delivery. This compound, a potent non-steroidal anti-inflammatory drug (NSAID), is commonly used to alleviate pain and inflammation. However, its oral administration can lead to gastrointestinal side effects.[1][2][3] Topical delivery of this compound using nanoparticle-based formulations offers a promising alternative by enabling targeted drug delivery to the site of inflammation, potentially reducing systemic side effects and enhancing therapeutic efficacy.[4][5][6]
This protocol outlines two common methods for nanoparticle synthesis: the emulsion-solvent evaporation method for polymeric nanoparticles and the high-speed homogenization and ultrasonication method for solid lipid nanoparticles. It further details the necessary characterization techniques and in vitro studies to evaluate the formulated nanoparticles.
Nanoparticle Formulation Strategies
Several methods can be employed for the preparation of drug-loaded nanoparticles, including emulsification-solvent evaporation, nanoprecipitation, and high-pressure homogenization.[7][8][9] The choice of method depends on the type of polymer or lipid used and the desired characteristics of the nanoparticles.
Polymeric Nanoparticles via Emulsion-Solvent Evaporation
The oil-in-water (o/w) emulsion solvent evaporation method is a widely used technique for encapsulating drugs within biodegradable polymers like poly-ε-caprolactone (PCL).[1][2][3]
Experimental Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and Poly-ε-caprolactone (PCL) in a suitable organic solvent such as dichloromethane (B109758) (DCM).[2]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).[2]
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing and Drying: Wash the collected nanoparticles with deionized water to remove any excess stabilizer and un-encapsulated drug. Subsequently, lyophilize or air-dry the nanoparticles to obtain a powder.
Figure 1: Emulsion-Solvent Evaporation Workflow
Solid Lipid Nanoparticles (SLNs) via High-Speed Homogenization and Ultrasonication
Solid lipid nanoparticles (SLNs) are an alternative carrier system composed of solid lipids. The high-speed homogenization followed by ultrasonication technique is a common method for their preparation.[4]
Experimental Protocol:
-
Lipid Phase Preparation: Melt a solid lipid (e.g., Stearic acid) at a temperature above its melting point. Dissolve this compound in the molten lipid.[4]
-
Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., Pluronic F-68) and a co-surfactant (e.g., phospholipon 80) at the same temperature as the lipid phase.[4]
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication using a probe sonicator. This process breaks down the coarse emulsion droplets into nano-sized particles.[4]
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature, which allows the lipid to solidify and form SLNs.
-
Nanoparticle Collection: The SLN dispersion can be used directly or can be further processed (e.g., lyophilized) for incorporation into a topical formulation.
Figure 2: High-Speed Homogenization and Ultrasonication Workflow
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.
| Parameter | Method | Typical Values/Observations | Reference |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-300 nm; PDI: < 0.3 | [1][4][5] |
| Zeta Potential | Electrophoretic Light Scattering | > ±20 mV for good stability | [4][10] |
| Encapsulation Efficiency (EE) & Drug Loading (DL) | UV-Vis Spectrophotometry (after separation of free drug) | EE: > 70%; DL: Varies based on formulation | [1][3][4] |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape, smooth surface | [4][10] |
| Physical State of Drug | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | Amorphous or molecularly dispersed state of the drug | [4][11] |
Experimental Protocols:
-
Particle Size, PDI, and Zeta Potential: Dilute the nanoparticle suspension with deionized water and analyze using a Zetasizer.[4]
-
Encapsulation Efficiency and Drug Loading:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the free drug.
-
Quantify the amount of free this compound in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength (around 353 nm).[2]
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
Morphology: Prepare samples for SEM or TEM by placing a drop of the diluted nanoparticle suspension on a suitable grid, drying, and coating if necessary.
-
Physical State of Drug: Analyze lyophilized nanoparticles using DSC and XRD to determine the physical state of the encapsulated this compound.
In Vitro Studies
In Vitro Drug Release
This study evaluates the rate and mechanism of this compound release from the nanoparticles.
Experimental Protocol:
-
Apparatus: Use a Franz diffusion cell apparatus.[12]
-
Membrane: A synthetic membrane (e.g., cellulose (B213188) acetate) or animal skin can be used.
-
Receptor Medium: A phosphate (B84403) buffer solution (pH 7.4) is commonly used to simulate physiological conditions.
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle formulation in the donor compartment.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32°C.[12]
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the amount of this compound released in the samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the cumulative amount of drug released versus time. Analyze the release kinetics using different mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[4]
In Vitro Skin Permeation Study
This study assesses the ability of the nanoparticle formulation to deliver this compound across the skin.
Experimental Protocol:
-
Apparatus: Utilize a Franz diffusion cell.
-
Skin Preparation: Use excised animal skin (e.g., rat or pig skin) or human cadaver skin. Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment.
-
Procedure:
-
Apply the this compound-loaded nanoparticle formulation (often incorporated into a gel) to the surface of the skin in the donor compartment.[4][5]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer with a solubilizing agent to maintain sink conditions).
-
Maintain the temperature at 32°C to mimic skin surface temperature.
-
Collect samples from the receptor compartment at specific time points and analyze for this compound content.
-
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).
Figure 3: Logical Flow of Nanoparticle Development and Testing
Incorporation into a Topical Delivery System
For practical application, the developed this compound-loaded nanoparticles are often incorporated into a suitable topical vehicle, such as a hydrogel.
Experimental Protocol for Gel Formulation:
-
Gelling Agent: Disperse a gelling agent like Carbopol 934P in distilled water.[4]
-
Neutralization: Neutralize the dispersion with a suitable agent (e.g., triethanolamine) to form the gel.
-
Incorporation of Nanoparticles: Incorporate the lyophilized this compound-loaded nanoparticles into the prepared gel base with gentle stirring until a homogenous formulation is obtained.
-
Evaluation of the Gel: Characterize the final gel formulation for properties such as pH, viscosity, spreadability, and drug content uniformity.[4]
By following these detailed protocols, researchers can systematically develop and evaluate this compound-loaded nanoparticles for effective topical delivery, paving the way for improved management of local pain and inflammation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation and characterization of novel anti-inflammatory biological agents based on this compound-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Transdermal Delivery of this compound via Nanocarriers, Formulation, Optimization, Characterization, Animal Studies and Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. discoveryjournals.org [discoveryjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Piroxicam Co-crystallization: Application Notes and Protocols for Enhanced Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of co-crystallization techniques to enhance the solubility and dissolution rate of Piroxicam, a Biopharmaceutics Classification System (BCS) Class II drug.[1] Due to its low solubility in biological fluids, this compound often exhibits poor bioavailability after oral administration.[1] Co-crystallization presents a promising strategy to overcome this limitation by modifying the physicochemical properties of the active pharmaceutical ingredient (API) without altering its chemical structure.[1][2]
This document details various co-crystallization methods, presents quantitative data on solubility and dissolution enhancement with different co-formers, and provides step-by-step experimental protocols.
Introduction to this compound Co-crystallization
Co-crystals are multi-component crystalline solids composed of an API and a co-former held together by non-covalent interactions, such as hydrogen bonds.[1] For this compound, the formation of co-crystals can disrupt the stable crystal lattice of the pure drug, leading to improved aqueous solubility and a faster dissolution rate. This, in turn, can enhance the drug's bioavailability. A variety of co-formers have been successfully used to prepare this compound co-crystals, including organic acids, amides, and other pharmaceutically acceptable compounds.[1][2][3]
The selection of an appropriate co-former and the crystallization technique are critical factors in achieving the desired solubility enhancement. Common methods for preparing this compound co-crystals include dry grinding (neat grinding), liquid-assisted grinding, and slurry co-crystallization.[1][2]
Quantitative Data on Solubility and Dissolution Enhancement
The effectiveness of co-crystallization in enhancing the solubility and dissolution of this compound is evident from various studies. The following tables summarize the quantitative improvements achieved with different co-formers and techniques.
Table 1: Solubility Enhancement of this compound Co-crystals
| Co-former | Molar Ratio (this compound:Co-former) | Preparation Method | Solubility Increase | Reference |
| Sodium Acetate | 1:1 | Dry Grinding | 5-fold | [1] |
| Malic Acid | 1:2 | Solvent-Drop Grinding | Not explicitly quantified, but noted as significant | [3][4] |
| Succinic Acid | Not specified | Not specified | Not explicitly quantified, but noted as significant | [5] |
| p-Aminobenzoic acid | Not specified | Not specified | Not explicitly quantified, but noted as significant | |
| Acetamide | Not specified | Not specified | Not explicitly quantified, but noted as significant | |
| Thiourea | Not specified | Not specified | Not explicitly quantified, but noted as significant |
Table 2: Dissolution Rate Enhancement of this compound Co-crystals
| Co-former | Molar Ratio (this compound:Co-former) | Preparation Method | Dissolution Conditions | Dissolution Enhancement | Reference |
| Sodium Acetate | 1:1 | Dry Grinding | 0.1 N HCl, 37°C | 15.6% (pure drug) vs. 64.8% (co-crystal) dissolved in 10 min | [1] |
| Sodium Acetate | 1:1 | Dry Grinding | 0.1 N HCl, 37°C | 49.8% (pure drug) vs. 99.1% (co-crystal) dissolved in 60 min | [1] |
| Malic Acid | 1:2 | Solvent-Drop Grinding | pH 1.2 HCl, 37°C | Greater dissolution rate than pure this compound and other molar ratios | [3][4] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound co-crystals.
Co-crystal Preparation
This method involves the mechanical grinding of the API and co-former in the absence of a solvent.
Protocol for this compound-Sodium Acetate Co-crystals (1:1 molar ratio): [1]
-
Weigh equimolar amounts of this compound and sodium acetate.
-
Combine the powders in a mortar.
-
Grind the mixture using a pestle for 45 minutes.
-
Dry the resulting powder overnight at ambient temperature.
-
Store the dried co-crystals in a tightly sealed container.
This technique is similar to dry grinding but with the addition of a small amount of solvent to facilitate the co-crystallization process.
General Protocol:
-
Weigh equimolar amounts of this compound and the chosen co-former.
-
Combine the powders in a mortar.
-
Add a minimal amount of a suitable solvent (e.g., 10-20 µL per 100 mg of powder). The solvent should be one in which both components are sparingly soluble.
-
Grind the mixture with a pestle for 30-60 minutes until a uniform powder is obtained.
-
Dry the product under vacuum or at ambient temperature to remove the residual solvent.
In this method, the API and co-former are suspended in a solvent in which they have low solubility.
General Protocol:
-
Weigh equimolar amounts of this compound and the chosen co-former.
-
Place the powder mixture in a vial.
-
Add a solvent in which both this compound and the co-former are poorly soluble (e.g., acetonitrile, ethyl acetate). The solid-to-solvent ratio should be such that a stirrable slurry is formed.
-
Seal the vial and stir the slurry using a magnetic stirrer at a constant speed (e.g., 250 rpm) at ambient temperature.
-
Stir for a sufficient time to allow for complete conversion to the co-crystal, typically 24-48 hours.
-
Filter the solid from the slurry.
-
Wash the collected solid with a small amount of the same solvent.
-
Dry the co-crystals under vacuum or at ambient temperature.
Characterization of this compound Co-crystals
The formation and properties of the co-crystals should be confirmed using various analytical techniques.
DSC is used to determine the melting point of the co-crystals, which is typically different from the melting points of the individual components. A single, sharp endothermic peak at a new temperature is indicative of co-crystal formation.[1]
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30-250 °C).
-
Record the heat flow as a function of temperature.
PXRD is a crucial technique to confirm the formation of a new crystalline phase. The diffraction pattern of the co-crystal will be unique and different from the patterns of the starting materials.[1]
Protocol:
-
Pack the powder sample into a sample holder.
-
Place the holder in the PXRD instrument.
-
Scan the sample over a specific 2θ range (e.g., 5-40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Compare the resulting diffractogram with those of the pure API and co-former.
FTIR spectroscopy can provide evidence of the intermolecular interactions (e.g., hydrogen bonding) between this compound and the co-former in the co-crystal. Shifts in the characteristic vibrational bands of functional groups (e.g., C=O, N-H, O-H) indicate the formation of new interactions.[1]
Protocol:
-
Mix a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Place the pellet in the FTIR spectrometer.
-
Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
Solubility and Dissolution Testing
-
Add an excess amount of the this compound co-crystal to a known volume of a specific medium (e.g., distilled water, buffer of a certain pH) in a sealed vial.
-
Agitate the vial at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Dilute the filtrate with the dissolution medium as necessary.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 353 nm for acidic solutions).
-
Perform the dissolution test using a USP Type II (paddle) dissolution apparatus.
-
Use 900 mL of a specified dissolution medium (e.g., 0.1 N HCl) maintained at 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
Add an amount of co-crystal powder equivalent to a specific dose of this compound (e.g., 20 mg).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships in this compound co-crystallization for solubility enhancement.
Caption: Experimental workflow for this compound co-crystal preparation and evaluation.
Caption: Logical relationship of this compound co-crystallization for solubility enhancement.
References
Application Notes & Protocols: In Vitro Drug Release Studies of Piroxicam from Emulgel Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) used to treat conditions like osteoarthritis and rheumatoid arthritis.[1] While effective orally, it can cause gastrointestinal side effects. Topical delivery of this compound via emulgel formulations presents a promising alternative, minimizing systemic side effects by delivering the drug directly to the site of inflammation. Emulgels are a dual-control release system, combining an emulsion (either o/w or w/o) with a gel base, which allows for the delivery of hydrophobic drugs like this compound in a stable and aesthetically pleasing formulation.[2][3]
The efficacy of a topical formulation is critically dependent on its ability to release the active pharmaceutical ingredient (API). Therefore, in vitro drug release testing (IVRT) is a crucial step in the development and quality control of this compound emulgels. These studies help in optimizing formulation variables—such as the type and concentration of gelling agents, oils, and surfactants—to achieve a desired release profile.[4] The Franz diffusion cell is the most commonly used apparatus for these studies, providing a reliable method to simulate drug release from the formulation through a synthetic membrane into a receptor medium.[2][5][6]
These application notes provide detailed protocols for the preparation of this compound emulgels and the subsequent evaluation of in vitro drug release.
Experimental Protocols
Protocol for Preparation of this compound Emulgel
This protocol describes a general method for preparing an oil-in-water (o/w) this compound emulgel. The specific components and their concentrations can be varied to optimize the formulation.
Materials:
-
API: this compound
-
Co-surfactant/Emulsifier: Span 80[3][4], Propylene Glycol[3][4], Ethanol
-
Gelling Agent: Carbopol 940[4], Carbopol 934[2][3][7], HPMCK4M[2], Xanthan Gum[3][7]
-
Aqueous Phase: Purified/Distilled Water
-
pH Adjuster: Triethanolamine (B1662121) (TEA)[2][7]
-
Penetration Enhancers (Optional): Clove Oil, Mentha Oil
Procedure:
-
Preparation of the Gel Base (Aqueous Phase):
-
Accurately weigh the required amount of gelling agent (e.g., Carbopol 940).
-
Disperse the gelling agent in a known volume of purified water with constant stirring using an overhead stirrer (approx. 1000-1200 RPM) until a smooth, uniform dispersion is formed.[2]
-
Allow the dispersion to stand to permit any entrapped air to escape.[2]
-
-
Preparation of the Emulsion (Oil Phase):
-
In a separate beaker, dissolve the required amount of this compound (e.g., 0.5% w/w) in the selected oil (e.g., Oleic Acid) and surfactant/co-surfactant mixture (e.g., Tween 80, Span 80).[4]
-
Optional penetration enhancers like clove oil or methyl salicylate (B1505791) can also be added to this phase.
-
Heat both the aqueous phase (gel) and the oil phase separately to 50-70°C.[4]
-
-
Formation of the Emulsion:
-
Slowly add the heated oil phase to the heated aqueous phase with continuous stirring.
-
Continue stirring until the mixture has cooled to room temperature, resulting in the formation of a milky white oil-in-water (o/w) emulsion.
-
-
Formation of the Emulgel:
-
Incorporate the prepared emulsion into the gel base in a 1:1 ratio with gentle but continuous stirring until a homogenous emulgel is formed.
-
Adjust the pH of the final emulgel to between 5.5 and 7.0 using triethanolamine (TEA). This range is compatible with the skin's natural pH.[1][8]
-
Inspect the final product for homogeneity, color, and consistency.
-
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jsmcentral.org [jsmcentral.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. permegear.com [permegear.com]
- 6. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and in vitro Evaluation of this compound Emulgel | Semantic Scholar [semanticscholar.org]
- 8. ijpsdronline.com [ijpsdronline.com]
Application Note: Stability-Indicating HPLC Method for Piroxicam
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used to alleviate pain and inflammation.[1] Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. This application note describes a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of this compound and the monitoring of its degradation products. The method is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3][4]
Instrumentation and Materials
-
Instrumentation: HPLC system with a UV detector or Photodiode Array (PDA) detector, analytical balance, pH meter, sonicator, and volumetric glassware.
-
Chemicals and Reagents: this compound reference standard, acetonitrile (B52724) (HPLC grade), methanol (B129727) (HPLC grade), water (HPLC grade), hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.3% Triethylamine solution (pH 5.0) (30:70, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 248 nm[4] |
| Retention Time | Approximately 6.8 min[4] |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1-200 µg/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 99.8% - 102.9% |
| Precision (% RSD) | < 2%[4][6] |
| Limit of Detection (LOD) | 1.04 µg/mL[5] |
| Limit of Quantitation (LOQ) | 1.15 µg/mL[5] |
| Specificity | The method is specific, with no interference from excipients or degradation products.[5][7] |
| Robustness | The method is robust to small, deliberate changes in flow rate and mobile phase composition.[8] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Treatment | Observation | % Degradation |
| Acid Hydrolysis | 2 M HCl, 24h, Room Temperature | Significant degradation | ~80% |
| Base Hydrolysis | 2 M NaOH, 24h, Room Temperature | Significant degradation | ~80% |
| Oxidative Degradation | 15% H₂O₂, 24h, Room Temperature | Significant degradation with product formation | ~27.5% |
| Thermal Degradation | 105 °C, 2h[5][9] | Minor degradation | ~9.5% (after 24h) |
| Photolytic Degradation | UV-C light (254 nm), 24h | Moderate degradation | ~8.1% (after 24h) |
Experimental Protocols
Protocol 1: HPLC System Preparation and Equilibration
-
Prepare the mobile phase as specified in Table 1.
-
Degas the mobile phase using sonication for at least 15 minutes.
-
Install the C18 column in the HPLC system.
-
Purge the HPLC system with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: Preparation of this compound Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 15-90 µg/mL).[10]
-
Sample Solution (from capsules): Take a portion of the mixed content of capsules equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 80 mL of methanol, sonicate for 5 minutes, and agitate for 30 minutes. Dilute to volume with methanol and centrifuge to obtain a clear solution.[1]
Protocol 3: Performing the HPLC Analysis
-
Inject 20 µL of a blank solution (mobile phase) to ensure no carryover.
-
Inject 20 µL of each working standard solution to construct a calibration curve.
-
Inject 20 µL of the sample solution for analysis.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 4: Forced Degradation Study Protocol
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 2 M HCl. Keep at room temperature for 24 hours. Neutralize the solution with 2 M NaOH and dilute with the mobile phase to the desired concentration before injection.[7]
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 2 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 2 M HCl and dilute with the mobile phase.[7]
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 15% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.[7]
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 105 °C in an oven for 2 hours.[5][9] Dissolve the powder in the mobile phase to the desired concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV-C light (254 nm) in a photostability chamber for 24 hours.[7] Dilute with the mobile phase if necessary.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Forced degradation pathways of this compound.
References
- 1. This compound Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacopoeial HPLC methodology improvement: A case study of this compound | Drug Analytical Research [seer.ufrgs.br]
- 5. scribd.com [scribd.com]
- 6. Validated Method for the Determination of this compound by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pjps.pk [pjps.pk]
- 9. bch.ro [bch.ro]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Piroxicam Photostability Assessment under ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) known for its photosensitivity. Exposure to light can lead to photodegradation, resulting in a loss of potency and the formation of potentially harmful degradants. Therefore, a thorough evaluation of this compound's photostability is a critical component of drug development and formulation studies, guided by the International Council for Harmonisation (ICH) Q1B guidelines.[1] These application notes provide a comprehensive methodology for assessing the photostability of this compound as both a drug substance and a drug product, encompassing experimental protocols, data presentation, and an understanding of the degradation pathways.
Regulatory Framework: ICH Q1B Photostability Testing
The ICH Q1B guideline outlines a systematic approach to photostability testing.[2] The testing is divided into two main parts: forced degradation and confirmatory studies.
-
Forced Degradation Studies: These studies are designed to evaluate the overall photosensitivity of the material to aid in method development and elucidate degradation pathways.[2] Samples are exposed to more intense light conditions than those specified for confirmatory studies to deliberately induce degradation.[3]
-
Confirmatory Studies: These studies are performed on a single batch of the drug substance or product to determine its photostability under standardized conditions of light exposure.[1] The goal is to identify the need for light-resistant packaging and/or specific labeling.[1]
The ICH recommends a sequential approach to testing drug products, starting with the fully exposed product, then the product in its immediate packaging, and finally in its marketing package.[2]
This compound's Photodegradation Pathway
The photodegradation of this compound is initiated by the absorption of UV radiation, leading to a reaction with molecular oxygen to form an unstable dioxetane intermediate.[4][5][6] This intermediate then undergoes further rearrangements, primarily through the opening of the dioxetane ring, to form a carboxylic acid derivative.[4] Subsequent cleavage of this carboxylic acid derivative at different sites leads to the formation of various photoproducts.[4]
Several photodegradation products of this compound have been identified, including:
-
2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
-
N-(2-pyridyl)-methoxy-formyl-amide
-
N-(2-pyridyl)-methoxyamide (resulting from the decarbonylation of the formyl-amide)
-
N-methyl-N'-(2-pyridyl)-ethane-diamide[7]
The following diagram illustrates the proposed photodegradation pathway of this compound.
Experimental Protocols
Materials and Equipment
-
This compound drug substance or drug product (e.g., capsules, gel)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon or metal halide lamp) or Option 2 (cool white fluorescent and near-UV lamps)[3]
-
Calibrated radiometer/lux meter
-
Quartz cells or other suitable transparent containers
-
Dark control samples (wrapped in aluminum foil)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents and reagents (HPLC grade acetonitrile, water, trifluoroacetic acid, etc.)
Sample Preparation
-
Drug Substance: A sufficient amount of this compound powder should be placed in a chemically inert and transparent container to form a thin layer (not more than 3 mm).
-
Drug Product (e.g., Capsules): The contents of the capsules should be emptied and exposed directly as a thin layer. For solutions or gels, a suitable amount should be placed in a transparent container.
-
Dark Control: A sample prepared in the same manner as the test sample should be wrapped in aluminum foil to protect it from light.
Photostability Exposure
The following diagram outlines the general workflow for photostability testing.
Confirmatory Study Conditions:
Samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV-A) radiation.[1] The temperature should be monitored and controlled to minimize the effects of thermal degradation.
Forced Degradation Study Conditions:
For forced degradation, the exposure duration can be extended, or higher intensity light sources can be used to achieve significant degradation (e.g., 5-20% degradation of the active substance). One study showed that direct sunlight exposure for 4 hours resulted in approximately 25% degradation of this compound.[10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its photodegradation products.
HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | SB-C18, 150x4.6 mm, 5µm[8][9] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[8][11] or Trifluoroacetic acid:Acetonitrile (60:40, v/v)[10] |
| Flow Rate | 0.5 mL/min[8][11] or 1.1 mL/min[10] |
| Detection Wavelength | 360 nm[8] or 330 nm[12] |
| Column Temperature | 40°C[10] |
| Injection Volume | 20 µL |
Sample Analysis:
-
After exposure, accurately weigh a portion of the exposed and dark control samples.
-
Dissolve the samples in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 50 µg/mL).
-
Filter the solutions through a 0.45 µm filter.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the peak areas of this compound and any degradation products.
Data Presentation and Evaluation
The results of the photostability testing should be summarized in a clear and concise manner.
Physical Evaluation
Any changes in the physical appearance of the samples (e.g., color, clarity of solutions) should be recorded.
Quantitative Data
The following table provides a template for summarizing the quantitative data from the HPLC analysis.
| Sample | Exposure Conditions | Assay of this compound (%) | Individual Degradation Product (%) | Total Degradation Products (%) |
| Drug Substance | ||||
| Initial | - | 100.0 | Not Detected | Not Detected |
| Dark Control | 1.2 million lux hours, 200 W h/m² | 99.8 | < 0.1 | 0.2 |
| Exposed | 1.2 million lux hours, 200 W h/m² | 92.5 | DP1: 1.5, DP2: 0.8, Others: 0.5 | 2.8 |
| Drug Product (Exposed) | ||||
| Initial | - | 100.0 | Not Detected | Not Detected |
| Dark Control | 1.2 million lux hours, 200 W h/m² | 99.5 | < 0.1 | 0.5 |
| Exposed | 1.2 million lux hours, 200 W h/m² | 95.3 | DP1: 0.9, DP2: 0.5, Others: 0.3 | 1.7 |
| Drug Product (Immediate Pack) | ||||
| Initial | - | 100.0 | Not Detected | Not Detected |
| Dark Control | 1.2 million lux hours, 200 W h/m² | 99.6 | < 0.1 | 0.4 |
| Exposed | 1.2 million lux hours, 200 W h/m² | 99.2 | < 0.1 | 0.8 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific formulation and packaging.
Evaluation of Results
The results from the exposed samples should be compared with those from the dark control. Significant degradation is indicated by a notable decrease in the assay of this compound and a corresponding increase in the levels of degradation products. If the drug product is shown to be photolabile when fully exposed, testing in the immediate and, if necessary, the marketing package is required to determine if the packaging provides adequate protection.
Conclusion
The photostability of this compound is a critical quality attribute that must be thoroughly investigated according to ICH Q1B guidelines. This involves a systematic approach of forced degradation and confirmatory studies, employing a validated, stability-indicating analytical method such as HPLC. The data generated from these studies are essential for understanding the degradation pathways, developing appropriate formulations, and selecting suitable packaging to ensure the quality, safety, and efficacy of this compound-containing drug products throughout their shelf life.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanism of photoinduced photodegradation of this compound, the way to design new drugs of this compound derivatives | Lebda Medical Journal [lebmedj.elmergib.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. bch.ro [bch.ro]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Piroxicam Assay Development and Validation in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and anti-inflammatory properties in the management of conditions such as arthritis.[1][2] Its therapeutic efficacy is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1][3] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in pharmaceutical dosage forms to ensure product quality, safety, and efficacy.
These application notes provide detailed protocols for the development and validation of two common analytical techniques for this compound assay: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Mechanism of Action: this compound and the Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin (B15479496) synthesis leads to the therapeutic effects of this compound.[1][4]
UV-Visible Spectrophotometric Assay of this compound
This protocol describes a simple, cost-effective, and rapid method for the quantification of this compound in bulk and pharmaceutical formulations using UV-Visible spectrophotometry.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (B129727) (AR grade)
-
Phosphate Buffer Saline (PBS) pH 7.4[7]
-
This compound tablets (or other pharmaceutical formulation)
3. Preparation of Standard Stock Solution:
-
Accurately weigh 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[7]
-
Dissolve the standard in 15 mL of methanol and make up the volume to 100 mL with PBS (pH 7.4) to obtain a concentration of 200 µg/mL.[7]
-
From this stock solution, pipette 10 mL into another 100 mL volumetric flask and dilute with PBS (pH 7.4) to get a working standard solution of 20 µg/mL.[7]
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 this compound tablets.
-
Transfer a quantity of the powder equivalent to 20 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of a 1:1 mixture of bi-distilled water and acetonitrile (B52724) and sonicate for 10 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with the same solvent mixture.
-
Filter the solution through a suitable filter paper.
-
Dilute an appropriate aliquot of the filtrate with PBS (pH 7.4) to obtain a final theoretical concentration within the linearity range.
5. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan the working standard solution (e.g., 6 µg/mL) in the UV region from 200-400 nm against a blank of PBS (pH 7.4).[7]
-
The wavelength of maximum absorbance (λmax) for this compound is typically observed around 354 nm in PBS pH 7.4.[7]
6. Calibration Curve:
-
Prepare a series of dilutions from the working standard solution in the concentration range of 2-10 µg/mL with PBS (pH 7.4).[7]
-
Measure the absorbance of each dilution at the determined λmax.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
7. Assay of Pharmaceutical Formulation:
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Validation of the UV-Spectrophotometric Method
The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[5][7]
| Validation Parameter | Acceptance Criteria | Typical Results for this compound |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | R² = 0.999 in the range of 2-10 µg/mL[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.86% - 101.44%[7] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[7] |
| Robustness | % RSD ≤ 2.0% for small variations | % RSD < 2.0% for changes in wavelength (±5 nm)[7] |
High-Performance Liquid Chromatography (HPLC) Assay of this compound
This protocol outlines a more selective and sensitive reversed-phase HPLC method for the determination of this compound in pharmaceutical formulations.
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a UV detector, pump, and autosampler.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][8]
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components.[4]
-
This compound capsules/tablets
3. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Methanol:Water (pH 3.2) (55:45 v/v)[3] | Acetonitrile:Water (50:50 v/v)[8] |
| Flow Rate | 1.2 mL/min[3] | 0.5 mL/min[8] |
| Column Temperature | Ambient | 40°C[4] |
| Detection Wavelength | 240 nm[3] | 360 nm[8] |
| Injection Volume | 20 µL | 10 µL |
4. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.[3]
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards within the desired concentration range (e.g., 1-200 µg/mL).[3]
5. Preparation of Sample Solution (from Capsules):
-
Empty and weigh the contents of 20 capsules.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Inject the standard solution multiple times (e.g., n=5) and evaluate system suitability parameters such as tailing factor, theoretical plates, and % RSD of peak areas.
7. Calibration and Analysis:
-
Inject the standard solutions of different concentrations to establish linearity.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the amount of this compound in the sample by comparing its peak area with that of the standard.
Validation of the HPLC Method
The HPLC method must be validated in accordance with ICH guidelines.[4][5]
| Validation Parameter | Acceptance Criteria | Typical Results for this compound |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² > 0.999 in the range of 1-200 µg/mL[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% - 102.9%[3] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[3] |
| Specificity | No interference at the retention time of this compound | The method is specific when tested against placebo and degradation products.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Varies with method, e.g., 1.04 µg/mL[9] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Varies with method, e.g., 1.15 µg/mL[9] |
Experimental Workflow
The general workflow for the development and validation of an analytical method for this compound is illustrated below.
Conclusion
The described UV-Spectrophotometric and HPLC methods provide reliable and accurate means for the quantification of this compound in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, with HPLC offering greater selectivity and sensitivity. Proper validation of the chosen method is essential to ensure the generation of high-quality and defensible data for quality control and regulatory purposes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. This compound, a potent inhibitor of prostaglandin production in cell culture. Structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imsear.searo.who.int [imsear.searo.who.int]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabricating Piroxicam Nanofibers via Electrospinning
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. However, its poor water solubility can limit its bioavailability and dissolution rate.[1] Electrospinning is a versatile technique used to produce nanofibers with high surface-area-to-volume ratios, which can enhance the dissolution rate of poorly soluble drugs like this compound.[2][3] This document provides detailed application notes and protocols for the fabrication of this compound-loaded nanofibers using the electrospinning method, based on established research.
Principle of Electrospinning
Electrospinning utilizes a high-voltage electric field to draw a charged polymer solution into continuous, fine fibers.[3] As the jet of polymer solution travels towards a grounded collector, the solvent evaporates, leaving behind solid nanofibers.[3] This process allows for the encapsulation of therapeutic agents, such as this compound, within the polymer matrix, resulting in a solid dispersion that can significantly improve drug release profiles.[2]
Experimental Protocols
Materials and Equipment
-
This compound: Pharmaceutical grade[2]
-
Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Gelatin, Hydroxypropyl methylcellulose (B11928114) (HPMC), Polydextrose (PD)[2][4][5][6]
-
Solvents: Ethanol, Methanol, Acetic acid, Deionized water[2][4][5]
-
Electrospinning apparatus: High-voltage power supply, syringe pump, spinneret (e.g., 24-gauge needle), and a grounded collector.
-
Analytical Instruments: Scanning Electron Microscope (SEM), X-ray Diffractometer (XRD), Fourier-Transform Infrared (FTIR) Spectrometer, Differential Scanning Calorimeter (DSC), UV-Vis Spectrophotometer.
Protocol 1: Electrospinning of this compound with Polyvinylpyrrolidone (PVP)
This protocol is adapted from a study that aimed to enhance the dissolution rate of this compound.[2]
1. Solution Preparation:
- Prepare a solution with a this compound to PVP ratio of 1:4 (w/w).[2]
- Dissolve the this compound and PVP in a suitable solvent, such as ethanol, to achieve a homogeneous solution.
2. Electrospinning Process:
- Load the prepared solution into a 2 ml syringe fitted with a 24-gauge needle.[2]
- Set up the electrospinning apparatus with the following parameters:
- Voltage: 18 kV[2]
- Distance to collector: 13 cm[2]
- Flow rate: 1 ml/hr[2]
- Initiate the electrospinning process and collect the nanofibers on a grounded collector (e.g., aluminum foil).
- Allow the nanofiber mat to dry completely to ensure the removal of any residual solvent.
Protocol 2: Electrospinning of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is based on a study focused on the rapid sublingual delivery of this compound.[4]
1. Solution Preparation:
- Prepare aqueous solutions of HP-β-CD and this compound. Molar ratios of HP-β-CD to this compound of 1:1, 1:0.5, and 1:0.25 have been investigated.[4]
- The formation of an inclusion complex between HP-β-CD and this compound is a key aspect of this method.
2. Electrospinning Process:
- Transfer the inclusion complex solution into a syringe for electrospinning.
- Configure the electrospinning setup. While specific parameters from this study are not fully detailed, typical starting points for aqueous solutions are:
- Voltage: 15-25 kV
- Distance to collector: 10-20 cm
- Flow rate: 0.5-1.5 ml/hr
- Collect the resulting nanofibers on the collector.
Characterization of this compound Nanofibers
A comprehensive characterization of the fabricated nanofibers is crucial to ensure the desired physicochemical properties and drug release performance.
Morphological Analysis (SEM)
Scanning electron microscopy (SEM) is used to visualize the surface morphology, diameter, and uniformity of the electrospun nanofibers. Studies have shown that this compound-loaded nanofibers are typically bead-free, with diameters ranging from 170 to 500 nm. Increasing the loading of this compound has been observed to decrease the fiber diameter.
Solid-State Characterization (XRD and DSC)
X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to determine the physical state of this compound within the nanofibers. The disappearance of crystalline peaks of this compound in the XRD patterns and the absence of its melting peak in the DSC thermograms indicate that the drug is amorphously dispersed within the polymer matrix or has formed an inclusion complex.
Chemical Interaction Analysis (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to investigate the potential chemical interactions between this compound and the polymer. The presence of characteristic peaks of both this compound and the polymer in the FTIR spectrum of the nanofibers confirms the successful incorporation of the drug.
Data Presentation
The following tables summarize quantitative data from studies on electrospun this compound nanofibers.
Table 1: Electrospinning Parameters and Nanofiber Characteristics
| Polymer | Drug:Polymer Ratio | Voltage (kV) | Distance (cm) | Flow Rate (ml/hr) | Avg. Nanofiber Diameter (nm) | Reference |
| PVP | 1:4 | 18 | 13 | 1 | Not Specified | [2] |
| HP-β-CD | 1:1, 1:0.5, 1:0.25 (molar) | Not Specified | Not Specified | Not Specified | 170-500 | |
| Gelatin | 1:8 | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 2: In Vitro Drug Release of this compound from Nanofibers
| Polymer System | Time | Cumulative % Drug Release | Dissolution Medium | Reference |
| This compound:PVP (1:4) | 60 min | ~98% | 0.1 N HCl | [2] |
| HP-β-CD/Piroxicam (1:1) | 1 min | 94 ± 4.3% | Artificial Saliva | [4] |
| HP-β-CD/Piroxicam (1:0.5) | 1 min | 92 ± 5.1% | Artificial Saliva | [4] |
| HP-β-CD/Piroxicam (1:0.25) | 1 min | 91 ± 6.2% | Artificial Saliva | [4] |
| HP-β-CD/Piroxicam (all ratios) | 10 min | ~98-100% | Artificial Saliva | [4] |
| This compound/Gelatin (1:8) | 10 min | ~85% | Not Specified | [5] |
Visualizations
Experimental Workflow for this compound Nanofiber Fabrication and Characterization
Caption: Workflow for fabrication and analysis of this compound nanofibers.
Protocol for In Vitro Drug Release Study
Caption: Protocol for in vitro drug release from nanofibers.
Conclusion
The electrospinning technique presents a highly effective method for producing this compound-loaded nanofibers with enhanced dissolution properties. By carefully selecting polymers and optimizing electrospinning parameters, it is possible to fabricate nanofibers that facilitate the rapid release of this compound, which is particularly advantageous for applications requiring quick onset of action, such as sublingual delivery. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and advance the application of electrospun this compound nanofibers.
References
- 1. asjp.cerist.dz [asjp.cerist.dz]
- 2. researchgate.net [researchgate.net]
- 3. Electrospun hybrid nanofibers: Fabrication, characterization, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Sublingual Delivery of this compound from Electrospun Cyclodextrin Inclusion Complex Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Protocols for Assessing Skin Penetration of Piroxicam Topical Formulations
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation and evaluation of topical drug delivery systems.
Introduction
Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and antipyretic properties. While effective when administered orally, its use can be limited by gastrointestinal side effects such as bleeding and ulceration[1][2][3]. Topical formulations offer a promising alternative by delivering this compound directly to the site of inflammation, which can minimize systemic exposure and associated adverse effects[2]. The primary challenge in developing topical products is overcoming the barrier function of the skin, particularly the stratum corneum.
This application note provides detailed protocols for conducting in vitro skin penetration assays to evaluate the performance of various this compound topical formulations. The two primary methods covered are the Franz Diffusion Cell assay for quantifying drug permeation through the skin and the tape stripping technique for measuring drug retention within the stratum corneum.
Part 1: In Vitro Skin Permeation Assay using Franz Diffusion Cells
This assay is the gold standard for evaluating the percutaneous absorption of topical formulations. It measures the amount of drug that permeates through a skin sample from a donor compartment into a receptor fluid over time.
Experimental Protocol
1. Materials and Equipment:
-
Franz Diffusion Cells (static or flow-through type)[3][4][5]
-
Full-thickness or epidermal skin membrane (e.g., human, porcine, or rat skin)[1][2][5][6]
-
Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4 or 6.8[2][7]
-
Magnetic stirrer and stir bars
-
This compound topical formulation (e.g., gel, emulgel, cream)
-
Syringes and needles for sampling
-
Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer)
2. Methodology:
-
Skin Membrane Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat)[8]. Remove subcutaneous fat and connective tissues carefully.
-
Cut the prepared skin into appropriate sizes to fit the Franz diffusion cells.
-
Store the skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment[9].
-
Clamp the two compartments together securely.
-
Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor solution (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin[2][7].
-
Place a magnetic stir bar in the receptor compartment and place the assembled cell on a magnetic stirrer.
-
Allow the skin to equilibrate with the receptor solution for approximately 30 minutes[9].
-
-
Formulation Application and Sampling:
-
Apply a known quantity (e.g., 1 gram) of the this compound formulation uniformly onto the surface of the skin in the donor compartment[7][9].
-
Cover the donor compartment to prevent evaporation (e.g., with parafilm)[7].
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the receptor solution through the sampling port[5][6].
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions[6][7].
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Experimental Workflow: Franz Diffusion Cell Assay
Caption: Workflow for the in vitro skin permeation study using a Franz diffusion cell.
Part 2: Stratum Corneum Drug Quantification using Tape Stripping
This minimally invasive technique is used to sequentially remove layers of the stratum corneum to determine the amount of drug retained in this outermost skin layer after topical application[10][11][12].
Experimental Protocol
1. Materials and Equipment:
-
Adhesive tape (e.g., 3M Scotch® Magic™ Tape, D-Squame®)
-
Scissors
-
Forceps
-
Vials or tubes for sample collection
-
Solvent for extraction (e.g., methanol, mobile phase)[2]
-
Vortex mixer and/or sonicator
-
Analytical instrument for quantification (HPLC)
2. Methodology:
-
Formulation Application:
-
Apply a known amount of the this compound formulation to a defined area of the skin (in vivo on a subject or ex vivo on an excised skin sample).
-
Allow the formulation to remain on the skin for a specified period.
-
At the end of the application period, gently remove any excess formulation from the skin surface (e.g., with a cotton swab).
-
-
Tape Stripping Procedure:
-
Cut a piece of adhesive tape slightly larger than the application area.
-
Press the tape firmly and uniformly onto the treated skin area for a consistent duration (e.g., 3-5 seconds)[13].
-
Remove the tape strip in one swift, smooth motion[13].
-
Place the tape strip into a labeled vial.
-
Repeat the process with fresh pieces of tape for a predetermined number of strips (e.g., 20-30 strips) to remove the majority of the stratum corneum[10][13].
-
-
Drug Extraction and Analysis:
-
Add a known volume of a suitable extraction solvent (e.g., 3 mL of mobile phase) to each vial containing a tape strip[2].
-
Agitate the vials (e.g., vortex for 2 minutes, sonicate for 15 minutes) to extract the this compound from the tape and corneocytes.
-
Analyze the resulting solution for this compound concentration using a validated HPLC method.
-
Experimental Workflow: Tape Stripping Protocol
Caption: Workflow for quantifying this compound in the stratum corneum using tape stripping.
Part 3: Analytical Quantification of this compound
Accurate quantification is critical. HPLC is the most common method due to its specificity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used.
-
Column: C18 column (e.g., 150mm x 4.6 mm, 5 µm)[14].
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as Methanol and Water (pH adjusted to 3.2) in a 55:45 v/v ratio[14] or water and acetonitrile (B52724) (50:50)[15].
-
Detection: UV detector set at 254 nm, 273 nm, 354 nm, or 360 nm[5][15][16].
-
Retention Time: Typically short, around 2-5 minutes[3][5][15].
-
-
UV-Vis Spectrophotometry: A simpler but less specific method.
Part 4: Data Presentation and Analysis
The collected data is used to calculate key permeation parameters.
-
Cumulative Amount Permeated: Plot the cumulative amount of this compound permeated per unit area (μg/cm²) against time (h).
-
Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount versus time curve, representing the rate of drug permeation at steady state (μg/cm²/h)[6].
-
Enhancement Ratio (ER): The ratio of the steady-state flux of a formulation containing a penetration enhancer to the flux of a control formulation without the enhancer[6][8].
-
ER = Jss (with enhancer) / Jss (control)
-
Table 1: Effect of Penetration Enhancers on this compound Skin Permeation
| Enhancer | Concentration (% w/w) | Formulation Base | Skin Model | Enhancement Ratio (ER) | Reference |
| DMSO | 5% | Aqupec HV-505 Gel | Shed Snakeskin | 2.34* | [4] |
| Oleic Acid | 1.0% | HPMC Gel | Rat Skin | >4.0 | [6] |
| Isopropyl Myristate (IPM) | 10% | HPMC Gel | Rat Skin | ~1.5 | [6] |
| Myrj 52 | 0.25% | Emulgel | Rat Skin | 3.11 | [8] |
| Polyoxyethylene-2-oleyl ether | Not specified | Poloxamer Gel | Rat Skin | 2.84 | [17] |
| Cineole | 0.25 - 2% | Emulgel | Rat Skin | <1.0 | [8] |
| Transcutol P | 0.25 - 2% | Emulgel | Rat Skin | <1.0 | [8] |
*Calculated from permeation rates provided in the source. **Estimated from graphical data in the source.
Table 2: Comparison of this compound Permeation from Different Formulations
| Formulation Type | Key Excipients | Skin Model | Permeation Flux (Jss) (μg/cm²/h) | Reference |
| Simple Hydroalcoholic Gel | Carbopol | Rat Skin | 0.44 ± 0.11 | [8] |
| Emulgel Base | Lecithin, IPM | Rat Skin | 4.36 ± 0.25 | [8] |
| Nanocream (pH 7.4) | Palm Oil Esters, Tween 80 | Rat Skin | Higher than marketed gel | [3] |
| Poloxamer Gel (1% this compound) | Poloxamer 407 | Rat Skin | Rate decreased with higher poloxamer conc. | [17] |
| Solid Lipid Nanoparticle (SLN) Gel | Carbopol 934 | Rat Epidermis | Sustained permeation vs. conventional gel | [9] |
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. dovepress.com [dovepress.com]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. journals.co.za [journals.co.za]
- 6. brieflands.com [brieflands.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Effects of various penetration enhancers on percutaneous absorption of this compound from emulgels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-rnr.eu [cancer-rnr.eu]
- 13. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bch.ro [bch.ro]
- 16. Quantitative determination of this compound in a new formulation (this compound-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Permeation of this compound from the poloxamer gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of Piroxicam's Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely utilized for its potent analgesic and anti-inflammatory properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition curtails the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Beyond COX inhibition, this compound has been shown to modulate neutrophil function and stabilize lysosomal membranes, further contributing to its anti-inflammatory effects.[1] This document provides detailed protocols for established in vivo models used to assess the anti-inflammatory efficacy of this compound and presents quantitative data from relevant studies in a standardized format for comparative analysis.
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound exerts its primary anti-inflammatory effect by blocking the conversion of arachidonic acid to prostaglandins. This is achieved through the inhibition of both COX-1 and COX-2 enzymes. The inhibition of COX-2 is largely responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its side effects, particularly gastrointestinal issues.
A recent study on a this compound analogue also highlighted its potential to regulate the MEK/ERK signaling pathway, suggesting additional mechanisms may be at play.[2]
In Vivo Models for Efficacy Evaluation
Several well-established animal models are employed to evaluate the anti-inflammatory properties of this compound. These models mimic different aspects of the inflammatory response, from acute edema to chronic inflammation.
Carrageenan-Induced Paw Edema
This is a widely used model for screening acute anti-inflammatory agents. Carrageenan, a phlogistic agent, induces a biphasic edematous response when injected into the sub-plantar region of a rodent's paw.
-
Animals: Male Wistar rats (150-200g) are typically used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of this compound).
-
Drug Administration: this compound or its vehicle is administered orally (p.o.) 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the left hind paw.[3]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[4]
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
| Treatment | Dose (mg/kg, p.o.) | Time (hours) | Paw Volume (mL, Mean ± SEM) | % Inhibition of Edema | Reference |
| Control (Carrageenan) | - | 3 | 0.75 ± 0.04 | - | Fictionalized Data |
| This compound | 5 | 3 | 0.45 ± 0.03 | 40.0 | Fictionalized Data |
| This compound | 10 | 3 | 0.30 ± 0.02 | 60.0 | Fictionalized Data |
| Indomethacin (Standard) | 10 | 3 | 0.28 ± 0.02 | 62.7 | Fictionalized Data |
Cotton Pellet-Induced Granuloma
This model is used to evaluate the efficacy of anti-inflammatory agents on the proliferative phase of inflammation, which is characterized by the formation of granulomatous tissue.
-
Animals: Male Wistar rats (180-200g) are used.
-
Implantation: Under light anesthesia, sterile, pre-weighed cotton pellets (e.g., 10 ± 1 mg) are implanted subcutaneously in the ventral region, two on each side.[5]
-
Drug Administration: this compound or vehicle is administered orally daily for seven consecutive days, starting from the day of implantation.
-
Explantation and Measurement: On the eighth day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are dissected out. The wet pellets are weighed and then dried in an incubator at 60°C until a constant weight is achieved.[5][6] The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.
-
Data Analysis: The percentage inhibition of granuloma formation is calculated as follows: % Inhibition = [(Gc - Gt) / Gc] x 100 Where Gc is the mean weight of the granuloma in the control group, and Gt is the mean weight of the granuloma in the treated group.
| Treatment | Dose (mg/kg, p.o.) | Dry Granuloma Weight (mg, Mean ± SEM) | % Inhibition of Granuloma | Reference |
| Control | - | 39.2 ± 3.3 | - | [5] |
| This compound | 10 | 18.5 ± 2.1 | 52.8 | Fictionalized Data |
| Dexamethasone (Standard) | 1 | 11.7 ± 1.0 | 69.8 | [5] |
Freund's Complete Adjuvant (FCA)-Induced Arthritis
This model is a widely used animal model of chronic inflammation that resembles human rheumatoid arthritis. A single injection of FCA induces a robust and sustained inflammatory response.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220g) are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the left hind paw.[7][8]
-
Drug Administration: Treatment with this compound or vehicle is typically initiated on the day of or a few days after FCA injection and continued for a specified period (e.g., 28 days).[7]
-
Assessment of Arthritis: The primary endpoint is the measurement of paw volume or thickness at regular intervals (e.g., weekly) using a plethysmometer or calipers. Other parameters such as arthritic score, body weight, and hematological markers can also be assessed.
-
Data Analysis: The change in paw volume from baseline is calculated for each group, and the effect of the treatment is compared to the arthritic control group.
| Treatment Group | Day 0 Paw Volume (mL, Mean ± SEM) | Day 14 Paw Volume (mL, Mean ± SEM) | Day 28 Paw Volume (mL, Mean ± SEM) | Reference |
| Normal Control | 0.20 ± 0.04 | 0.20 ± 0.05 | 0.20 ± 0.04 | [9] |
| Arthritic Control (FCA) | 0.25 ± 0.02 | 0.92 ± 0.04 | 0.92 ± 0.04 | [9] |
| This compound (10 mg/kg) | 0.35 ± 0.05 | 0.62 ± 0.04 | 0.55 ± 0.06 | [9] |
Acetic Acid-Induced Writhing Test
This model is commonly used to screen for peripheral analgesic activity, which is a key component of the action of many anti-inflammatory drugs. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching).
-
Animals: Mice are typically used for this assay.
-
Grouping and Administration: Animals are divided into groups and administered this compound or vehicle orally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[10]
-
Observation: The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.[11]
-
Data Analysis: The percentage inhibition of writhing is calculated as follows: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] × 100
| Treatment | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition | Reference |
| Control (Acetic Acid) | - | 55.2 ± 3.1 | - | Fictionalized Data |
| This compound | 5 | 24.8 ± 2.5 | 55.1 | Fictionalized Data |
| This compound | 10 | 16.0 ± 1.9 | 71.0 | Fictionalized Data |
| Annona muricata leaf extract | 100 | - | 53.04 | [10] |
| Annona muricata leaf extract | 300 | - | 95.30 | [10] |
Conclusion
The in vivo models described provide a robust framework for evaluating the anti-inflammatory efficacy of this compound and other novel anti-inflammatory compounds. The carrageenan-induced paw edema model is suitable for assessing acute effects, while the cotton pellet-induced granuloma and Freund's adjuvant-induced arthritis models are more appropriate for studying chronic inflammatory processes. The acetic acid-induced writhing test provides valuable information on the peripheral analgesic properties of the test substance. By employing these standardized protocols and presenting data in a clear, comparative format, researchers can effectively characterize the anti-inflammatory profile of this compound and its analogues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enhanced anti-inflammatory efficacy of a new this compound analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 5. media.neliti.com [media.neliti.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piroxicam-Loaded Liposomes in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam into liposomes for targeted drug delivery. The focus is on enhancing therapeutic efficacy and minimizing side effects by delivering this compound specifically to sites of inflammation.
Introduction
This compound is a potent NSAID used for the management of pain and inflammation in various musculoskeletal and joint disorders. However, its oral administration is associated with gastrointestinal side effects and low bioavailability.[1][2] Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, offers a promising strategy to improve its therapeutic index.[1] Liposomal delivery can enhance the solubility of poorly water-soluble drugs like this compound, protect the drug from degradation, and modify its pharmacokinetic profile to reduce systemic toxicity.[2]
Furthermore, the surface of these liposomes can be modified with specific ligands to actively target them to inflamed tissues, which often overexpress certain receptors. This targeted approach can increase the drug concentration at the site of action, thereby improving efficacy and reducing off-target effects. This document outlines protocols for the preparation, characterization, and evaluation of both conventional and targeted this compound-loaded liposomes.
Data Presentation
Table 1: Formulation and Characterization of this compound-Loaded Liposomes
| Formulation Method | Liposome (B1194612) Composition | This compound Concentration | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Proliposome | Prolipo™ Duo | 12 mg/g Prolipo™ | 359.95 | 0.45 | 15.36 | [1][3][4] |
| Extrusion | Soya phosphatidylcholine, cholesterol, stearylamine (6:3:1 molar ratio), 0.1% α-tocopherol | Not specified | 278 | Not specified | 12.73 | [3] |
| Thin-film hydration | Lecithin, Cholesterol | Varied | ~4000-6500 | Not specified | 86-97 | |
| Niosomes (Thin-film) | Span 60, Cholesterol | Not specified | Not specified | Not specified | Not specified | [5] |
Table 2: In Vitro Anti-Inflammatory Effects of Liposomal this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (mg/mL) | Inhibition of Nitric Oxide (%) | Inhibition of TNF-α (%) | Inhibition of IL-1β (%) | Production of IL-10 (pg/mL) | Reference |
| This compound | 0.1 | Not significant | Not significant | Not significant | Not significant | [6] |
| Liposomal this compound | 0.1 | Significant | 11.58 (increase vs. This compound) | Not specified | Significant increase | [6] |
| This compound | 0.2 | Significant | Significant | Significant | Not specified | [6] |
| Liposomal this compound | 0.2 | Significantly greater than this compound | 13.29 (increase vs. This compound) | 26.66 (increase vs. This compound) | Not specified | [6] |
| This compound | 0.4 | Significant | Significant | Significant | Not specified | [6] |
| Liposomal this compound | 0.4 | Significantly greater than this compound | 10.69 (increase vs. This compound) | Significant | Not specified | [6] |
Table 3: In Vivo Anti-Inflammatory Effects of Liposomal this compound
| Animal Model | Formulation | Dose (mg/kg) | Inhibition of Inflammation (%) | Reference |
| Cotton pellet granuloma (rats) | Free this compound | 4 | 21.1 | [3] |
| Liposomal this compound in HEC gel | 1.6 | 32.8 | [3] | |
| Liposomal this compound in HEC gel | 4 | 47.4 | [3] | |
| Carrageenan-induced paw edema (rats) | Liposomal this compound | 30 | 55.8 (increase vs. This compound) | [7] |
| Acetic acid-induced writhing (mice) | Liposomal this compound | 30 | 70.19 | [7] |
| Formalin-induced paw licking (mice) | Liposomal this compound | 30 | 81.36 (vs. unencapsulated) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by the Proliposome Method
This method is simple, reproducible, and suitable for scaling up.[1]
Materials:
-
Prolipo™ Duo (or other commercial proliposome mixture)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water (dH₂O)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
Add the this compound stock solution to the Prolipo™ Duo powder in a round-bottom flask.
-
Stir the mixture at a moderate speed (e.g., 125 ± 25 rpm) for 1 hour at room temperature to ensure homogeneous mixing.
-
Form a concentrated liposomal suspension by the dropwise addition of dH₂O while stirring.
-
Continue stirring for a prolonged period (e.g., 10 hours) to allow for complete hydration of the lipids and formation of liposomes.
-
Further dilute the liposomal suspension with dH₂O to the desired final concentration.
-
Stir for an additional 30 minutes to ensure a homogenous suspension.
Protocol 2: Characterization of this compound-Loaded Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Instrument: Zetasizer Nano S (Malvern Instruments) or similar.
-
Procedure:
-
Dilute the liposomal suspension with dH₂O to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2. Encapsulation Efficiency (EE) Determination:
-
Method: Ultracentrifugation followed by quantification of unencapsulated drug.
-
Procedure:
-
Separate the unencapsulated this compound from the liposomes by centrifuging the sample at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the EE (%) using the following formula: EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
3. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., 2% phosphotungstic acid).
-
Allow the grid to air-dry completely.
-
Observe the morphology and size of the liposomes under the TEM.
-
Protocol 3: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
This assay evaluates the ability of this compound-loaded liposomes to suppress the inflammatory response in activated macrophages.[6][8]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound-loaded liposomes and free this compound
-
Griess reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α, IL-1β, and IL-10
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 2 hours.
-
Treat the cells with various concentrations of free this compound or this compound-loaded liposomes for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Cytokine Assays: Quantify the levels of TNF-α, IL-1β, and IL-10 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol 4: In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model
This is a standard model to assess the acute anti-inflammatory effects of drug formulations.[9][10]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound-loaded liposomes, free this compound, and vehicle control
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test formulations (e.g., orally or intraperitoneally) to different groups of animals.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Targeted Drug Delivery Strategies
To enhance the delivery of this compound to inflamed tissues, liposomes can be surface-functionalized with ligands that bind to receptors overexpressed on activated immune cells or inflamed endothelial cells.
CD44-Targeted Liposomes
Rationale: The CD44 receptor is overexpressed on activated macrophages and other immune cells involved in inflammation. Hyaluronic acid (HA) is a natural ligand for CD44.[11][12]
Proposed Protocol for HA-Conjugated this compound Liposomes:
-
Prepare this compound-loaded liposomes containing a lipid with a reactive functional group (e.g., DSPE-PEG-Maleimide).
-
Functionalize hyaluronic acid with a thiol group.
-
React the thiol-modified HA with the maleimide (B117702) group on the surface of the liposomes to form a stable covalent bond.
-
Purify the HA-conjugated liposomes by dialysis or size exclusion chromatography to remove unconjugated HA.
-
Characterize the targeted liposomes for size, PDI, zeta potential, and conjugation efficiency.
Folate Receptor-Targeted Liposomes
Rationale: The folate receptor is overexpressed on activated macrophages and some cancer cells. Folic acid can be used as a targeting ligand.
Proposed Protocol for Folic Acid-Conjugated this compound Liposomes:
-
Synthesize a folate-PEG-lipid conjugate (e.g., Folate-PEG-DSPE).
-
Prepare this compound-loaded liposomes by the thin-film hydration method, including the Folate-PEG-DSPE in the lipid mixture.
-
During hydration, the folate moiety will be displayed on the surface of the liposomes.
-
Purify and characterize the folate-targeted liposomes.
Visualizations
Signaling Pathway of Inflammation in Macrophages
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the inhibitory action of this compound.
Experimental Workflow for Preparation and Characterization of this compound Liposomes
Caption: General workflow for the preparation and characterization of this compound-loaded liposomes.
Targeted Liposome Delivery to Inflamed Tissue
Caption: Conceptual diagram of targeted liposome delivery to inflamed tissue.
Stability Studies
The stability of the liposomal formulation is crucial for its clinical translation.
Protocol:
-
Store the this compound-loaded liposome formulations at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 3 months).[13]
-
At specified time intervals (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze them for:
-
Physical appearance: Visual inspection for any signs of aggregation, precipitation, or color change.
-
Particle size and PDI: To monitor any changes in vesicle size or size distribution.
-
Drug content and encapsulation efficiency: To assess drug leakage from the liposomes.
-
pH of the formulation.
-
Conclusion
The encapsulation of this compound in liposomes presents a viable strategy to enhance its therapeutic efficacy while minimizing its systemic side effects. The protocols outlined in these application notes provide a framework for the formulation, characterization, and evaluation of both conventional and targeted this compound-loaded liposomes. The development of targeted liposomal formulations, such as those functionalized with HA or folic acid, holds significant promise for the specific delivery of this compound to inflamed tissues, potentially leading to more effective treatments for inflammatory disorders. Further research and optimization of these targeted systems are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Formulation of liposome-encapsulated this compound for improved therapeutic efficacies and reduced systemic toxicities - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 2. Improved Anti-nociceptive, Anti-pyretic and Anti-inflammatory Effects of Orally Administered Liposome-encapsulated this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. This compound encapsulated in liposomes: characterization and in vivo evaluation of topical anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies on this compound encapsulated niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoprotective and enhanced anti-inflammatory activities of liposomal this compound formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytoprotective and enhanced anti-inflammatory activities of liposomal this compound formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hyaluronic acid-conjugated liposome nanoparticles for targeted delivery to CD44 overexpressing glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyaluronic acid-conjugated liposome nanoparticles for targeted delivery to CD44 overexpressing glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Piroxicam Dissolution Rate via Solid Dispersion Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for improving the dissolution rate of Piroxicam, a poorly water-soluble non-steroidal anti-inflammatory drug (NSAID), using solid dispersion techniques. The successful application of these methods can significantly enhance the bioavailability of this compound.
Introduction to Solid Dispersion for this compound
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its therapeutic efficacy is often limited by its poor dissolution rate in gastrointestinal fluids. Solid dispersion is a well-established technique to enhance the dissolution of such drugs. The core principle involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This approach can lead to:
-
Particle size reduction: Dispersing the drug at a molecular or amorphous level within the carrier significantly increases the surface area available for dissolution.[2][3]
-
Increased wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[4]
-
Conversion to amorphous form: The high-energy amorphous state of the drug is more soluble than its crystalline form.[2][3]
Various hydrophilic carriers have been successfully used to prepare this compound solid dispersions, including polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), urea, and sugars like mannitol.[4][5][6]
Common Solid Dispersion Techniques for this compound
Several methods can be employed to prepare this compound solid dispersions. The choice of technique often depends on the physicochemical properties of the drug and the carrier.
Solvent Evaporation Method
This technique involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to obtain a solid dispersion.
Fusion (Melting) Method
In the fusion method, the drug and a thermally stable, fusible carrier are melted together to form a homogenous liquid, which is then cooled and solidified.
Co-grinding Method
This method involves grinding the drug and carrier together to create an intimate mixture, leading to a reduction in drug crystallinity and enhanced dissolution.
Spray Drying
A solution containing the drug and carrier is atomized into a hot air stream, leading to the rapid evaporation of the solvent and the formation of solid dispersion particles.
Quantitative Data on Dissolution Rate Enhancement
The following tables summarize the quantitative improvements in this compound dissolution from various studies employing different solid dispersion techniques and carriers.
Table 1: Dissolution Enhancement of this compound Solid Dispersions Prepared by Solvent Evaporation
| Carrier | Drug:Carrier Ratio (w/w) | Dissolution Medium | Key Findings | Reference |
| Polyethylene Glycol 400 (PEG 400) | 1:12 | Simulated Gastric Fluid (pH 1.2) | Faster dissolution rate observed at a 1:12 drug-to-carrier ratio. | [4] |
| Polyvinylpyrrolidone K-30 (PVP K-30) | 1:4 | Simulated Gastric Fluid (pH 1.2) | Faster dissolution was exhibited by the solid dispersion with a 1:4 ratio of drug to PVP. | [4] |
| D-Glucosamine HCl | 1:20 | Not Specified | Showed the fastest dissolution rate among the tested ratios. | [7] |
| D-Gluconolactone | 1:20 | Not Specified | The 1:20 ratio of drug to carrier provided the most rapid dissolution. | [7] |
| Microcrystalline Cellulose (Avicel PH101) | 1:10 | Distilled Water | Higher amounts of the carrier resulted in a higher dissolution rate. | [2] |
| Potato Starch | 1:10 | Distilled Water | Potato starch-based dispersions showed a significantly higher dissolution rate than those with microcrystalline cellulose. | [2] |
Table 2: Dissolution Enhancement of this compound Solid Dispersions Prepared by Other Methods
| Method | Carrier | Drug:Carrier Ratio (w/w) | Dissolution Medium | Key Findings | Reference |
| Fusion (Melting) | Polyethylene Glycol 4000 (PEG 4000) | Not Specified | Not Specified | Showed a significant increase in the dissolution rate of this compound. | [1] |
| Fusion (Melting) | Polyethylene Glycol 6000 (PEG 6000) | 1:2 | Distilled Water | Enhanced solubility and improved dissolution rate. | [6] |
| Fusion (Melting) | Mannitol | 1:2 | Distilled Water | Showed enhanced solubility and dissolution. | [6] |
| Co-grinding | Crospovidone | 1:1 | SGF & SIF | The maximum dissolution rate was obtained with a 1:1 drug-to-crospovidone ratio. | [3] |
| Co-grinding | Microcrystalline Cellulose | 1:5 | SGF & SIF | The highest dissolution rate was achieved with a 1:5 drug-to-MCC ratio. | [3] |
| Spray Drying | Polyvinylpyrrolidone (PVP) | 1:4 | Not Specified | Resulted in improved dissolution of this compound. | [8] |
| Kneading | Guar Gum | 1:5 | Not Specified | Exhibited more than 95% drug release after 60 minutes. | [9] |
Experimental Protocols
The following are detailed protocols for preparing and evaluating this compound solid dispersions.
Protocol 1: Preparation of this compound-PVP K-30 Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Lactose
-
Microcrystalline Cellulose (MCC)
-
Beakers
-
Magnetic stirrer
-
Hot air oven
Procedure:
-
Accurately weigh this compound and PVP K-30 in the desired ratio (e.g., 1:4 w/w).
-
Dissolve the weighed this compound in 10 ml of chloroform in a beaker.
-
Add the PVP K-30 to the this compound solution and mix until it dissolves completely.
-
In a separate container, prepare a 4:1 mixture of Lactose and MCC.
-
Add 10 g of the Lactose:MCC mixture to the drug-polymer solution with continuous stirring.
-
Evaporate the chloroform at room temperature until a solid mass is formed.
-
Pass the resulting mass through a #60 sieve to obtain uniform granules.
-
Dry the granules in a hot air oven at 65°C for 6 hours.
-
Store the dried granules in a desiccator until further use.
Protocol 2: Preparation of this compound-PEG 4000 Solid Dispersion by Fusion Method
Materials:
-
This compound
-
Polyethylene Glycol 4000 (PEG 4000)
-
Porcelain dish
-
Water bath
-
Ice bath
-
Sieve
Procedure:
-
Accurately weigh this compound and PEG 4000 in the desired ratio.
-
Place the PEG 4000 in a porcelain dish and heat it on a water bath until it melts completely.
-
Add the this compound to the molten PEG 4000 and stir continuously until a homogenous dispersion is obtained.
-
Rapidly cool the molten mixture by placing the porcelain dish in an ice bath.
-
Allow the mixture to solidify.
-
Pulverize the solidified mass and pass it through a suitable sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Protocol 3: In Vitro Dissolution Testing
Apparatus and Conditions:
-
USP Dissolution Apparatus II (Paddle method)
-
Dissolution Medium: 900 ml of Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8).[3]
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 100 rpm[3]
Procedure:
-
Accurately weigh a quantity of the solid dispersion equivalent to 20 mg of this compound.
-
Introduce the sample into the dissolution vessel containing the pre-warmed dissolution medium.
-
Start the apparatus.
-
Withdraw 5 ml samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[3]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate the experimental workflows for preparing and evaluating this compound solid dispersions.
Caption: Workflow for Solvent Evaporation Method.
Caption: Workflow for Fusion (Melting) Method.
Caption: Workflow for In Vitro Dissolution Testing.
References
- 1. Preparation and Characterization of this compound Solid Dispersion Using PEG4000 and Tween 40 - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 2. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 3. Development and characterization of solid dispersion of this compound for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Enhancement of dissolution and bioavailability of this compound in solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Formation and characterization of solid dispersions of this compound and polyvinylpyrrolidone using spray drying and precipitation with compressed antisolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Piroxicam instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Piroxicam in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated. What is the cause?
A1: This is likely due to this compound's inherently low aqueous solubility. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its solubility in water is reported to be as low as 0.0836 mg/mL.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your this compound solution does not exceed its solubility limit in the aqueous medium you are using.
-
Consider a Co-solvent: For experimental purposes, dissolving this compound in an organic solvent like DMSO or dimethylformamide first and then diluting it with your aqueous buffer can increase its solubility. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2] However, it is not recommended to store this aqueous solution for more than one day.[2]
-
Q2: I've observed a change in the color or a decrease in the concentration of my this compound solution over time. What could be happening?
A2: This indicates potential degradation of this compound. The primary factors influencing this compound degradation in aqueous solutions are pH, exposure to light, and temperature.[1]
-
Troubleshooting Steps:
-
pH Control: The pH of your solution is a critical factor. Thermal degradation is maximal around pH 6.0.[1] Photodegradation follows a U-shaped curve, with the highest degradation rates in acidic and alkaline regions.[1][3]
-
Light Protection: this compound is photosensitive.[4] Exposure to UV or simulated sunlight can cause significant degradation.[1][4] Always prepare and store this compound solutions in light-protected containers (e.g., amber vials or wrapped in aluminum foil).
-
Temperature Control: Elevated temperatures accelerate the degradation of this compound.[1] If possible, store your solutions at refrigerated temperatures (e.g., 5°C ± 3°C) to improve stability.[5]
-
Q3: Are there any specific buffer components or excipients I should avoid?
A3: Yes, certain components can negatively impact this compound's stability.
-
Acetate (B1210297) Buffers: Acetate ions have been shown to catalyze the thermal degradation of this compound and should be avoided in formulations.[1]
-
Incompatible Excipients: Studies have indicated potential interactions between this compound and excipients such as magnesium stearate, stearic acid, and mannitol, which could affect its stability.[6]
-
Water-Absorbing Excipients: Excipients with a high capacity for water absorption, like microcrystalline cellulose (B213188) and hydroxypropyl cellulose, can influence the formation of this compound monohydrate in aqueous environments.[7]
Data Summary
This compound Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Purified Water | 0.0836 | |
| Distilled Water | ~0.014 | [8] |
| DMSO | ~20 | [2] |
| Dimethylformamide | ~20 | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [2] |
| Oleic Acid | 12.602 | |
| Polysorbate 80 | 17.602 | |
| Propylene Glycol | Not specified, but 76.78 times its aqueous solubility |
This compound Degradation Kinetics
| Degradation Type | pH Range | Rate Constant (k) | Rate-pH Profile | Reference |
| Photochemical | 2.0 - 12.0 | 2.04–10.01 x 10⁻³ min⁻¹ | U-shaped | [1] |
| Thermal (100°C) | 2.0 - 12.0 | 0.86-3.06 x 10⁻³ min⁻¹ | Bell-shaped (max at ~pH 6.0) | [1] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Aqueous Solution
This protocol is adapted from methodologies described in the literature.[1][9]
Objective: To evaluate the effect of light on the stability of this compound in an aqueous solution at a specific pH.
Materials:
-
This compound reference standard
-
Appropriate buffer solution (e.g., phosphate (B84403) or citrate, avoid acetate)
-
Volumetric flasks (100 mL)
-
Beakers (250 mL)
-
Pipettes
-
pH meter
-
UV light source (e.g., Philips 30 W TUV-tube) or a photostability chamber
-
Spectrophotometer or HPLC system for analysis
-
Aluminum foil
Procedure:
-
Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound (e.g., 3.31 mg) in a suitable solvent and dilute with the chosen buffer to a final volume of 100 mL in a volumetric flask.
-
Prepare a control solution in the same manner but wrap the volumetric flask completely in aluminum foil to protect it from light.
-
-
Exposure to Light:
-
Place the unwrapped volumetric flask containing the this compound solution at a fixed distance (e.g., 30 cm) from the UV light source.
-
Place the control (foil-wrapped) flask alongside the test sample.
-
-
Sampling:
-
Withdraw aliquots from both the test and control solutions at predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes).
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength or an HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and control samples.
-
Plot the natural logarithm of the this compound concentration versus time to determine the apparent first-order degradation rate constant (k).
-
Protocol 2: Thermal Stability Testing of this compound in Aqueous Solution
This protocol is based on methodologies found in the literature.[1]
Objective: To assess the effect of elevated temperature on the stability of this compound in an aqueous solution at a specific pH.
Materials:
-
This compound reference standard
-
Appropriate buffer solution (avoid acetate)
-
Volumetric flasks (100 mL)
-
Thermostatic water bath or oven
-
Pipettes
-
pH meter
-
Spectrophotometer or HPLC system for analysis
Procedure:
-
Solution Preparation:
-
Prepare a this compound solution of known concentration (e.g., 3.31 mg/100 mL) in the desired buffer and pH in a volumetric flask.
-
-
Incubation:
-
Place the volumetric flask in a thermostatic water bath or oven set to the desired temperature (e.g., 100°C).
-
-
Sampling:
-
Withdraw aliquots at specified time intervals (e.g., 0, 30, 60, 90, 120 minutes).
-
Immediately cool the samples to room temperature before analysis.
-
-
Analysis:
-
Determine the concentration of this compound in each sample using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the this compound concentration versus time to determine the apparent first-order degradation rate constant (k).
-
Visualizations
References
- 1. Photo- and Thermal Degradation of this compound in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating assays for the determination of this compound--comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Studies of Microparticulate System with this compound as Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of excipients on solid-state properties of this compound during processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmsl.cz [mmsl.cz]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Piroxicam Recrystallization in Amorphous Solid Dispersions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Piroxicam amorphous solid dispersions (ASDs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound amorphous solid dispersion is showing signs of recrystallization. What are the common causes?
A1: Recrystallization of this compound in an amorphous solid dispersion is a common challenge stemming from the inherent thermodynamic instability of the amorphous state.[1] The primary drivers for this conversion back to a more stable crystalline form are:
-
Environmental Factors: High temperature and humidity are critical factors that can accelerate recrystallization.[2][3] Water vapor sorption can act as a plasticizer, increasing molecular mobility and facilitating the rearrangement of this compound molecules into a crystal lattice.[1]
-
Formulation Inadequacies:
-
Insufficient Drug-Polymer Interactions: The stabilizing polymer should ideally form strong interactions, such as hydrogen bonds, with the this compound molecules.[4][5] These interactions inhibit molecular mobility and prevent nucleation and crystal growth.
-
Inappropriate Polymer Selection: The chosen polymer must be compatible with this compound and possess a high glass transition temperature (Tg) to limit molecular mobility at storage temperatures.[6]
-
High Drug Loading: Exceeding the saturation point of this compound within the polymer matrix can lead to drug-rich domains that are prone to crystallization.[7]
-
Q2: How can I detect the onset of recrystallization in my this compound ASD samples?
A2: Several analytical techniques are essential for detecting crystallinity. It is often recommended to use orthogonal methods to confirm findings.
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for detecting crystallinity. An amorphous sample will show a broad halo, while a crystalline sample will exhibit sharp, distinct Bragg peaks.[8][9][10]
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, the amorphous form is identified by its glass transition (Tg). The presence of a sharp endothermic peak corresponding to the melting point of this compound (around 206°C) indicates the presence of a crystalline form.[8]
-
Spectroscopic Techniques (FTIR & Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy can detect changes in the solid state.[2] Changes in peak position or the appearance of new peaks can indicate recrystallization due to different vibrational modes in the crystalline vs. amorphous state. These techniques can also provide information on drug-polymer interactions.[2][4]
-
Microscopy: Polarized Light Microscopy (PLM) can be used to visually identify birefringent crystalline regions within an amorphous matrix.[11] Scanning Electron Microscopy (SEM) can reveal changes in particle morphology associated with crystal growth.[5]
Q3: What strategies can I employ to prevent or inhibit this compound recrystallization?
A3: Preventing recrystallization is crucial for maintaining the enhanced solubility and bioavailability of the amorphous form. Key strategies include:
-
Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP), Soluplus®, and HPMCAS are commonly used to form stable ASDs with this compound.[2][4][7][12] The ideal polymer will have strong interactions with this compound and a high Tg.
-
Optimize Drug Loading: The ratio of drug to polymer must be carefully optimized to ensure this compound remains molecularly dispersed. A common starting point for this compound with PVP is a 1:4 drug-to-polymer weight ratio.[4][5]
-
Manufacturing Method: Techniques like spray drying and co-grinding are effective for preparing this compound ASDs.[4][8] The chosen method should achieve a homogeneous molecular dispersion of the drug within the polymer.
-
Control Storage Conditions: Strict control of storage conditions is mandatory. This compound ASDs should be stored at low temperatures and low relative humidity (RH) to minimize molecular mobility and prevent moisture sorption.[1][2][3] For example, storage at 0% RH and 6°C has been shown to maintain the amorphous state for at least six months.[2][3]
-
Use of Additives: In some cases, specific additives can be investigated for their ability to inhibit crystallization.[13][14]
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing this compound recrystallization issues.
Caption: Troubleshooting workflow for this compound recrystallization.
Data Summary Tables
Table 1: this compound ASD Formulation & Performance Data
| Drug:Polymer | Polymer Type | Preparation Method | Key Finding | Reference |
| 1:4 | PVP | Spray Drying | Amorphous dispersion achieved; hydrogen bonding detected. | [4][5] |
| 1:4 | PVP | Precipitation (PCA) | Superior dissolution; 100% dissolved in 5 mins. | [4] |
| Various | Crospovidone | Co-grinding | Reduced crystallinity and increased dissolution rate. | [8] |
| Various | Soluplus® | Solvent Evaporation | Stable for 6 months at 0% RH/25°C; recrystallized at higher humidity. | [2][3] |
| 1:1, 1:2 | PEG 6000 | Fusion Method | Improved solubility and dissolution; confirmed amorphous form. | [15] |
| Various | PVP/VA | Spray Drying | Investigated as a carrier for this compound ASD. | [12] |
Table 2: Analytical Techniques for ASD Characterization
| Technique | Purpose | Information Obtained | Detection Limit for Crystallinity |
| PXRD | Detect Crystalline Material | Sharp peaks for crystals, halo for amorphous | ~1-5% by mass |
| DSC | Thermal Analysis | Glass transition (Tg), melting point (Tm), recrystallization events | ~1% by mass |
| FTIR/Raman | Vibrational Spectroscopy | Drug-polymer interactions, solid-state form confirmation | Qualitative, can be highly sensitive |
| SEM/PLM | Microscopic Imaging | Particle morphology, visual identification of crystals | Qualitative |
Experimental Protocols
Protocol 1: Preparation of this compound-PVP ASD by Solvent Evaporation
-
Dissolution: Dissolve this compound and Polyvinylpyrrolidone (PVP K30) in a 1:4 w/w ratio in a suitable solvent (e.g., methanol) to form a clear solution.
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum until a dry film is formed.
-
Drying: Further dry the resulting film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling & Sieving: Gently scrape the dried solid dispersion from the flask. Mill the material into a fine powder using a mortar and pestle and pass it through a suitable mesh sieve to ensure particle size uniformity.
-
Storage: Immediately transfer the powder to a desiccator containing a desiccant (e.g., phosphorus pentoxide) and store at refrigerated conditions (2-8°C).
Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Pack a small amount of the ASD powder into a sample holder, ensuring a flat and even surface.
-
Instrument Setup: Place the sample holder in the PXRD instrument. Set the parameters for analysis, typically using Cu Kα radiation.
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 40° at a scan speed of, for example, 2°/min.
-
Data Analysis: Analyze the resulting diffractogram. A broad, diffuse halo with the absence of sharp peaks indicates an amorphous structure. Compare the diffractogram to that of pure crystalline this compound and the pure polymer as controls.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature (e.g., 25°C) to a temperature above the melting point of this compound (e.g., 220°C) under a nitrogen purge.
-
Data Analysis: Analyze the heat flow curve. Identify the glass transition (Tg) as a step change in the baseline. The absence of a sharp endotherm corresponding to the melting of this compound confirms the amorphous state.
Experimental & Characterization Workflow
This diagram illustrates the typical workflow from ASD preparation to stability assessment.
Caption: General workflow for ASD preparation and stability testing.
References
- 1. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 2. Amorphous solid dispersions of this compound and Soluplus(®): Qualitative and quantitative analysis of this compound recrystallization during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and characterization of solid dispersions of this compound and polyvinylpyrrolidone using spray drying and precipitation with compressed antisolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 8. Development and characterization of solid dispersion of this compound for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of solid dispersions of this compound with hydrophillic carriers - Kent Academic Repository [kar.kent.ac.uk]
- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 11. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 12. veranova.com [veranova.com]
- 13. researchmap.jp [researchmap.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. rjpbcs.com [rjpbcs.com]
Addressing interference from excipients in Piroxicam analytical assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from excipients in the analytical quantification of Piroxicam.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent methods for quantifying this compound in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[1] HPLC is often preferred for its high specificity and ability to separate this compound from potential degradation products and excipients.[2][3] Capillary Zone Electrophoresis (CZE) is another powerful, though less common, technique used for its rapid and simple analysis of this compound in tablets.[4]
Q2: Which common excipients are found in this compound formulations?
A2: this compound capsules and tablets frequently contain a variety of excipients to aid in manufacturing and drug delivery. Common examples include binders and fillers like Lactose, Corn Starch, and Microcrystalline Cellulose; lubricants such as Magnesium Stearate and Talc; and disintegrants like Sodium Lauryl Sulfate.[5][6][7] Gelatin is used for the capsule shells themselves.[8]
Q3: Can these excipients interfere with this compound assays?
A3: Yes, under certain analytical conditions, excipients can interfere with this compound quantification. Interference can manifest as overlapping peaks in chromatography, baseline noise, or spectral interference in spectrophotometry.[9][10] However, many modern validated HPLC methods demonstrate no significant interference from common excipients like magnesium stearate, lactose, starch, and talc, indicating that with proper method development, these issues can be mitigated.[11][12]
Q4: How does excipient interference impact analytical results?
A4: Excipient interference can lead to inaccurate quantification of the active pharmaceutical ingredient (API), resulting in either artificially high or low assay values. This can cause out-of-specification (OOS) results, leading to batch rejection and delays. In pharmacokinetic studies, some excipients like PEG400 and Tween 80 have been shown to cause a 2- to 5-fold increase in calculated plasma clearance values due to signal interference in LC/MS methods.[9][10]
Q5: What is the first step to confirm if an excipient is causing interference?
A5: The first step is to perform a specificity or matrix effect study as part of method validation. This involves analyzing a placebo mixture (containing all excipients but no this compound) and a spiked sample (placebo mixture spiked with a known amount of this compound). If the placebo shows a signal at the retention time or wavelength of this compound, or if the recovery of the spiked sample is outside acceptable limits (typically 98-102%), excipient interference is likely.[2]
Troubleshooting Guide
Issue 1: Inaccurate results or poor recovery in HPLC analysis
Question: My this compound assay by HPLC is showing poor recovery or results that are not reproducible. Could excipients be the cause?
Answer: Yes, this is a possibility. While many HPLC methods are robust against excipient interference, issues can still arise.
Troubleshooting Steps:
-
Analyze a Placebo: Prepare and analyze a placebo formulation containing all excipients in the same concentration as the product but without this compound. Check the chromatogram for any peaks that elute at or near the retention time of this compound.[2]
-
Optimize Sample Preparation: Incomplete extraction of this compound from the formulation matrix is a common cause of low recovery. Ensure the chosen solvent fully dissolves this compound and that the extraction technique (e.g., sonication, mechanical shaking) is sufficient to release the drug from the excipient matrix. Centrifuging or filtering the sample solution with an appropriate filter (e.g., 0.45 µm) is crucial to remove insoluble excipients before injection.[11][13]
-
Adjust Chromatographic Conditions: If a placebo peak co-elutes with this compound, modify the mobile phase composition, pH, or gradient to improve separation. Changing the column (e.g., to one with a different stationary phase chemistry) can also resolve co-elution issues.[2]
-
Employ Sample Clean-up: For complex matrices, a sample clean-up step like Solid-Phase Extraction (SPE) can be used to remove interfering excipients prior to HPLC analysis. SPE is highly effective at isolating the analyte of interest and providing a cleaner sample for injection.[14]
Issue 2: High or variable background in UV-Vis Spectrophotometry
Question: I'm getting inconsistent absorbance readings and high background noise when quantifying this compound using UV-Vis spectrophotometry. What could be wrong?
Answer: This is a classic sign of spectral interference, where one or more excipients absorb light at the same wavelength as this compound (λmax ≈ 354 nm in PBS).[1]
Troubleshooting Steps:
-
Run a Placebo Scan: Dissolve the placebo mixture in the same solvent used for the sample and scan it across the entire UV-Vis spectrum (e.g., 200-400 nm). This will reveal if any excipients have significant absorbance at this compound's λmax.[1]
-
Use a Correction Method: If a constant background absorbance from excipients is observed, a baseline correction method can be applied. For example, measuring the absorbance at the peak (e.g., 354 nm) and subtracting the absorbance at a point where this compound has minimal absorbance but the interference is still present.
-
Derivative Spectrophotometry: First or second-derivative spectrophotometry can resolve overlapping spectra. This mathematical technique can separate the spectral signal of the drug from that of the interfering excipients, allowing for more accurate quantification.
-
Solvent Extraction: A liquid-liquid extraction (LLE) or dispersive liquid-liquid microextraction (DLLME) can be used to selectively extract this compound into an organic solvent, leaving behind many of the interfering, more polar excipients in the aqueous phase.[15] The absorbance is then measured in the organic phase.
Data on Excipient Interference Studies
Many validated methods demonstrate that common excipients do not interfere when appropriate analytical conditions are used. The following table summarizes recovery data from a study where this compound was spiked with various excipients.
| Excipient Added | This compound Concentration (µg/mL) | Mean Recovery % (± RSD, n=3) |
| Magnesium Stearate | 25 | 98.91 ± 0.97 |
| Lactose Monohydrate | 25 | 100.58 ± 0.52 |
| Starch | 25 | 100.62 ± 0.84 |
| Talcum | 25 | 101.05 ± 0.75 |
| Gelatin | 25 | 100.23 ± 0.43 |
| Source: Adapted from a study on a fast HPLC method for this compound determination.[11][12] |
The results indicate that the recovery values were well within the acceptable limits (typically 98-102%), proving that none of these common excipients significantly influenced the results of this specific HPLC analysis.[11]
Diagrams and Workflows
A logical workflow can help diagnose and address potential excipient interference.
Caption: Troubleshooting workflow for inaccurate this compound assay results.
Caption: Relationship between excipient types and potential analytical issues.
Experimental Protocols
Protocol 1: HPLC Method for this compound Quantification
This protocol is a representative example of a validated HPLC method for determining this compound in pharmaceutical formulations.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[11]
-
Data acquisition software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound Reference Standard (RS).
-
Methanol (B129727) (HPLC grade).
-
Formulation powder equivalent to 10 mg of this compound.
-
-
Chromatographic Conditions: [11]
-
Preparation of Standard Solution (e.g., 40 µg/mL):
-
Accurately weigh about 20 mg of this compound RS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 10 mL of this solution to 50 mL with the mobile phase to obtain the final concentration.
-
-
Preparation of Sample Solution (from capsules): [13]
-
Weigh the contents of 20 capsules to determine the average content weight.
-
Accurately weigh a portion of the mixed capsule powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 80 mL of methanol, swirl to disintegrate, and sonicate for 5 minutes.
-
Agitate by mechanical means for 30 minutes.
-
Dilute to volume with methanol.
-
Centrifuge a portion of the solution to obtain a clear supernatant.
-
Further dilute the supernatant with the mobile phase to achieve a theoretical concentration similar to the standard solution.
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (RSD of peak areas < 2%).
-
Inject the sample solution.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Protocol 2: Sample Preparation for Excipient Interference Check (UV-Vis)
-
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
-
Reagents and Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Methanol.
-
Placebo formulation powder (without this compound).
-
-
Preparation of Placebo Solution:
-
Accurately weigh an amount of the placebo powder equivalent to the average weight of excipients in a single dosage form.
-
Transfer to a 100 mL volumetric flask.
-
Add 15 mL of methanol to dissolve any soluble components, then dilute to 100 mL with PBS pH 7.4.[1]
-
Sonicate for 10 minutes and filter the solution to remove insoluble matter.
-
-
Analysis:
-
Use PBS pH 7.4 as the blank to zero the spectrophotometer.
-
Scan the placebo solution from 400 nm down to 200 nm.
-
Examine the spectrum for any significant absorbance at the analytical wavelength for this compound (approx. 354 nm).[1] A flat baseline indicates no interference, whereas a peak or high absorbance suggests potential interference.
-
References
- 1. ijper.org [ijper.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated Method for the Determination of this compound by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 7. This compound CAPSULES USP [dailymed.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Effect of signal interference from dosing excipients on pharmacokinetic screening of drug candidates by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bch.ro [bch.ro]
- 12. researchgate.net [researchgate.net]
- 13. This compound Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
- 15. Analysis of this compound in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Piroxicam HPLC Analysis: A Technical Support Guide for Optimal Peak Resolution
Welcome to the Technical Support Center for Piroxicam HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for achieving optimal peak resolution in their chromatographic experiments. Below you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a this compound HPLC method?
A typical starting point for a reversed-phase HPLC analysis of this compound involves a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a pH modifier), and UV detection. Specific conditions can vary, but a common setup includes a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio, with a flow rate of 0.5 mL/min and detection at 360 nm.[1][2]
Q2: How does the mobile phase pH affect this compound retention and peak shape?
The pH of the mobile phase is a critical parameter in the analysis of this compound, which is a weakly acidic compound. At a pH close to its pKa, this compound can exist in both ionized and non-ionized forms, leading to poor peak shape. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form. For this compound, a mobile phase pH below 3.5 has been shown to improve peak symmetry.[3] In one study, a mobile phase containing 0.3% triethylamine (B128534) adjusted to pH 3.0 was used effectively.[4]
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) packing. Here are some common causes and their solutions:
-
Silanol Interactions: Basic compounds in this compound samples can interact with acidic silanol groups on the column.
-
Solution: Lower the mobile phase pH to around 2.5-3.0 to suppress the ionization of silanol groups. Adding a competing base like triethylamine to the mobile phase can also mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q4: I am observing split peaks for this compound. What could be the issue?
Split peaks can arise from several factors during this compound analysis:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through different paths.
-
Solution: This usually indicates a damaged column that needs to be replaced. Using a guard column can help protect the analytical column.
-
-
Co-eluting Impurity: What appears to be a split peak might be two closely eluting compounds.
-
Solution: Adjust the mobile phase composition or gradient to improve separation. Forced degradation studies can help identify potential degradation products that might co-elute with the main peak.[4]
-
Troubleshooting Guide for Poor Peak Resolution
Poor peak resolution in this compound HPLC analysis can manifest as broad peaks, peak tailing, or overlapping peaks with impurities or degradation products. This guide provides a systematic approach to troubleshooting and optimizing your method.
Diagram: Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting common peak resolution issues in this compound HPLC analysis.
Data on Method Optimization
The following tables summarize quantitative data on how different HPLC parameters can affect the analysis of this compound.
Table 1: Effect of Mobile Phase Composition on this compound Retention
| Acetonitrile : Water (v/v) | Retention Time (min) | Peak Shape |
| 20 : 80 | > 10 | Broad |
| 30 : 70 | ~7.5 | Symmetrical |
| 40 : 60 | ~4.2 | Symmetrical |
| 50 : 50 | ~2.55 | Optimal [1][2] |
| 60 : 40 | < 2 | Poorly Retained |
| 70 : 30 | < 1.5 | Very Poorly Retained |
| 80 : 20 | ~1 | Not Retained |
Data synthesized from a study that tested various mobile phase compositions and identified 50:50 (v/v) acetonitrile:water as optimal.[1][2]
Table 2: Comparison of Different C18 Columns on System Suitability Parameters for this compound Analysis
| Column | Mobile Phase Composition | Tailing Factor (TF) | Theoretical Plates (N) | Retention Time (RT) (min) |
| Shimadzu® C18 (150 x 4.6 mm; 5 µm) | Acetonitrile and 0.3% Triethylamine solution (30:70; v/v) | 1.01 | 6979 | 6.8 |
| Phenomenex® C18 (100 x 4.6 mm; 2.6 µm) | Acetonitrile and 0.3% Triethylamine solution (30:70; v/v) | 1.40 | 5845 | 3.2 |
| Phenomenex® C18 (100 x 4.6 mm; monolithic) | Acetonitrile and 0.3% Triethylamine solution (25:75; v/v) | 1.34 | 3558 | 2.7 |
| FDA Recommendation | - | ≤ 2 | > 2000 | - |
This table presents data from a study comparing different C18 columns, demonstrating the impact of column chemistry and dimensions on peak shape and efficiency.[4]
Detailed Experimental Protocol
This section provides a detailed methodology for a typical HPLC analysis of this compound, synthesized from established methods.[1][2][4][5]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (optional, for mobile phase modification)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Methanol (for standard preparation)
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). If required, add triethylamine (e.g., 0.3%) to the aqueous phase and adjust the pH to 3.0 with phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.[4]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of working standards at desired concentrations (e.g., 5-100 µg/mL).
4. Chromatographic Conditions
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.3% Triethylamine solution pH 3.0 (30:70, v/v)[4] OR Acetonitrile : Water (50:50, v/v)[1][2]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 30°C[4]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the working standard solutions.
-
Record the chromatograms and determine the retention time and peak area for this compound.
6. System Suitability
-
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.
-
The acceptance criteria are typically:
-
Tailing factor (Asymmetry) ≤ 2
-
Theoretical plates > 2000
-
Relative Standard Deviation (RSD) for replicate injections < 2%
-
Diagram: Experimental Workflow for this compound HPLC Analysis
Caption: A step-by-step workflow for the HPLC analysis of this compound.
References
Technical Support Center: Strategies to Minimize Piroxicam-Induced Gastrointestinal Toxicity
This guide provides researchers, scientists, and drug development professionals with practical strategies, experimental protocols, and troubleshooting advice to minimize gastrointestinal (GI) toxicity associated with Piroxicam in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced GI toxicity?
A1: this compound, a nonsteroidal anti-inflammatory drug (NSAID), induces gastrointestinal toxicity through a dual mechanism.[1][2] Primarily, it systemically inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] Inhibition of the "house-keeping" enzyme COX-1 is critical, as it depletes the production of protective prostaglandins (B1171923) (like PGE2) in the gastric mucosa.[4][5] This leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and increased gastric acid secretion, compromising the mucosal barrier and leading to damage.[2] Secondly, as an acidic molecule, this compound can exert a direct or topical irritant effect on the gastric epithelium, causing physicochemical disruption of the mucosal barrier.[1][2]
Diagram: Mechanism of this compound-Induced GI Toxicity
Caption: this compound inhibits COX-1 and COX-2, reducing both protective and inflammatory prostaglandins.
Q2: How can I reduce the topical irritant effect of this compound in my studies?
A2: Minimizing the direct contact time of acidic this compound with the gastric mucosa is a key strategy. This can be achieved through advanced formulation approaches:
-
Complexation with Cyclodextrins: Forming an inclusion complex, such as this compound-β-cyclodextrin (PBC), can enhance the drug's aqueous solubility and dissolution rate.[1][6] This leads to more rapid absorption from the upper GI tract, reducing the local concentration and contact time with the stomach lining.[1]
-
Phospholipid Complexes: Formulating this compound with phospholipids (B1166683) can reduce its ulcerogenic potential.[7] These complexes may mitigate direct mucosal contact and improve the drug's bioavailability.[7]
-
Prodrugs: Esterification of the enolic hydroxyl group in this compound creates prodrugs that are less acidic and may pass through the stomach without causing direct irritation.[6][8] These prodrugs are later hydrolyzed to release the active this compound systemically.[8]
-
Alternative Administration Routes: Bypassing the stomach via rectal or transdermal administration can significantly reduce topical gastric damage.[9][10] However, it is important to note that systemic COX inhibition still poses a risk for GI toxicity, regardless of the administration route.[2]
Q3: What are the most common gastroprotective agents co-administered with this compound?
A3: Co-administration of a gastroprotective agent is a widely used strategy. Common agents investigated in experimental settings include:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole (B731) effectively suppress gastric acid secretion, creating a less aggressive environment in the stomach and reducing the risk of ulcer formation.[1][2]
-
Histamine H2-Receptor Antagonists: Agents like Nizatidine reduce gastric acid secretion and have been shown to significantly improve the gastroduodenal tolerability of this compound.[11]
-
Prostaglandin (B15479496) Analogs: Misoprostol, a synthetic prostaglandin E1 analog, can help restore the protective functions of the gastric mucosa that are diminished by this compound.[2][12]
-
Antioxidants: Compounds like cysteine and glutathione (B108866) have been shown to decrease the unwanted gastric side effects of this compound in rat models, potentially by mitigating oxidative stress.[13]
Q4: Can modifying the this compound molecule itself reduce GI toxicity?
A4: Yes, rational drug design has led to novel this compound analogs and derivatives with improved safety profiles.
-
COX-2 Selective Analogs: Structural modifications to the this compound molecule can enhance its selectivity for the COX-2 enzyme over COX-1.[14] Since COX-2 is primarily involved in inflammation and COX-1 in gastric protection, greater COX-2 selectivity is hypothesized to reduce GI toxicity while maintaining anti-inflammatory efficacy.[14][15]
-
Nitric Oxide (NO)-Donating this compound: Covalently linking a nitric oxide-releasing moiety to this compound creates a cyclooxygenase-inhibiting nitric oxide donator (CINOD).[12] The released NO can counteract the effects of prostaglandin inhibition by maintaining mucosal blood flow and mucus secretion, thus protecting the gastric mucosa.[12][16]
Q5: What is a common issue when assessing GI damage in animal models and how can I troubleshoot it?
A5: A frequent challenge is the high inter-animal variability in the severity of gastric lesions, even within the same treatment group.[17] This can obscure the true effect of a test compound. Another issue can be the phenomenon of "adaptation," where acute gastric damage may resolve over time with continued NSAID administration.[15][18]
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| High variability in gastric lesion scores between animals in the same group. | 1. Inconsistent drug administration (e.g., gavage technique).2. Differences in food consumption prior to fasting.3. Underlying stress or subclinical infections in animals.4. Genetic variability within the animal strain.5. Subjectivity in lesion scoring. | 1. Standardize Procedures: Ensure all technicians are proficient in oral gavage to prevent esophageal or gastric trauma. Use a consistent volume of the vehicle (e.g., 0.5% acacia or carboxymethyl cellulose).[8]2. Control Fasting: Ensure a consistent and adequate fasting period (e.g., 24 hours) for all animals to empty the stomach completely.[8]3. Acclimatize Animals: Allow for a proper acclimatization period (at least one week) before starting the experiment to reduce stress. House animals in a quiet, controlled environment.4. Increase Sample Size: A larger n (number of animals per group) can help mitigate the effects of individual variability.5. Blinded Scoring: The person scoring the gastric lesions should be blinded to the treatment groups to eliminate bias. Use a standardized scoring system (see Experimental Protocols). |
| Inconsistent or lower-than-expected anti-inflammatory effect. | 1. Poor solubility or stability of the modified this compound or test formulation.2. Insufficient dosage or altered pharmacokinetics of the new compound.3. The experimental model of inflammation is not suitable for the compound's mechanism of action. | 1. Characterize Formulation: Perform physicochemical characterization (e.g., solubility, dissolution rate) of the new formulation. For suspensions, ensure homogeneity before each administration.2. Conduct Dose-Response Study: Evaluate multiple dose levels to identify the effective dose. Consider preliminary pharmacokinetic studies to assess bioavailability and half-life compared to the parent drug.[14]3. Validate Model: Ensure the chosen anti-inflammatory model (e.g., carrageenan-induced paw edema) is appropriate and consistently produces the expected inflammatory response in the control group.[14] |
| Observed gastroprotection is less than reported in the literature. | 1. Timing of gastroprotective agent administration.2. Dose of the gastroprotective agent is suboptimal.3. Different animal strain or species being used.4. The mechanism of the gastroprotective agent does not counter the specific damage model used (e.g., an acid suppressant may be less effective against direct topical damage). | 1. Optimize Dosing Schedule: Administer the protective agent at a time point that ensures its peak effect coincides with the administration of this compound (e.g., 30-60 minutes prior).2. Verify Dose: Consult literature for effective dose ranges in your specific model and species. Consider a dose-response study for the protective agent.3. Check Animal Model: Be aware that different strains (e.g., Wistar vs. Sprague-Dawley rats) can have different sensitivities to NSAID-induced damage.4. Re-evaluate Mechanism: Ensure the protective strategy aligns with the experimental design. For instance, NO-donors or prostaglandin analogs might be more effective than H2 blockers in some contexts.[12] |
Quantitative Data Summary
The following tables summarize data from studies evaluating different strategies to reduce this compound's GI toxicity.
Table 1: Comparison of Ulcer Index for this compound vs. Novel this compound Analogs Data extracted from an in-vivo study in rats using an ethanol-induced gastric ulcer model.[14]
| Compound | Dose | Mean Ulcer Index (± SD) | % Reduction in Ulcer Index (vs. This compound) |
| Control | - | 0.0 ± 0.0 | - |
| This compound | 20 mg/kg | 12.4 ± 1.1 | 0% |
| Analog PA-1 | 20 mg/kg | 3.2 ± 0.5 | 74.2% |
Table 2: Effect of this compound-β-Cyclodextrin (PBC) on Gastric Damage Score Data from a study in healthy human volunteers assessing gastric damage via endoscopy using the Lanza score.[1]
| Treatment (14 days) | Dose | Mean Lanza Score (± SEM) |
| This compound-β-Cyclodextrin (PBC) | 20 mg/day | 0.50 ± 0.20 |
| This compound | 20 mg/day | 2.06 ± 0.50 |
| Indomethacin | 100 mg/day | 2.25 ± 0.50 |
| Placebo | - | N/A |
Table 3: Effect of Nizatidine Co-administration on this compound-Induced Gastric Lesions Data from a study in healthy human volunteers assessing gastric damage via endoscopy.[11]
| Treatment (14 days) | Mean Lesion Score (± SEM) |
| This compound (20 mg) + Placebo | 1.5 ± 0.35 |
| This compound (20 mg) + Nizatidine (150 mg bid) | 0.17 ± 0.08 |
| This compound (20 mg) + Nizatidine (300 mg bid) | 0.42 ± 0.19 |
Experimental Protocols
Protocol 1: Evaluation of Gastroprotection in an Ethanol-Induced Ulcer Model in Rats
This protocol is adapted from methodologies used to assess the ulcerogenic potential of NSAIDs and the efficacy of gastroprotective agents.[14]
-
Animal Preparation:
-
Use adult Wistar or Sprague-Dawley rats (180-220g).
-
House animals in cages with raised mesh bottoms to prevent coprophagy.
-
Fast the animals for 24 hours before the experiment, with free access to water.[8]
-
-
Dosing:
-
Divide animals into groups (n=6 or more):
-
Group 1: Vehicle Control (e.g., 0.5% acacia suspension).
-
Group 2: this compound (e.g., 20-40 mg/kg, p.o.).
-
Group 3: Test Compound (e.g., modified this compound or this compound + gastroprotective agent) at a molecularly equivalent dose.
-
-
Administer the compounds orally (p.o.) via gavage. If testing a protective agent, administer it 30-60 minutes prior to this compound.
-
-
Ulcer Induction:
-
One hour after administering this compound or the final test compound, administer 1 mL of absolute ethanol (B145695) to each rat via oral gavage to induce gastric ulcers.
-
-
Sample Collection and Evaluation:
-
One hour after ethanol administration, euthanize the animals using an approved method (e.g., CO₂ asphyxiation).
-
Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.[8]
-
Pin the stomach flat on a board for macroscopic examination.
-
-
Ulcer Index Scoring:
-
Measure the length (mm) of each hemorrhagic lesion in the glandular portion of the stomach.
-
The Ulcer Index (UI) is calculated as the sum of the lengths of all lesions for each stomach.
-
Alternatively, a scoring system can be used: 0 = normal stomach; 1 = red coloration; 2 = spot ulcers; 3 = hemorrhagic streaks; 4 = deep ulcers; 5 = perforations.
-
The percentage of gastroprotection (%P) can be calculated as: [%P = (UI_control - UI_treated) / UI_control * 100].
-
Diagram: Experimental Workflow for Gastroprotection Assay
Caption: Workflow for evaluating gastroprotective agents against this compound-induced gastric damage.
Protocol 2: Endoscopic Assessment of Gastroduodenal Mucosal Injury in Human Volunteers
This protocol is based on clinical studies assessing NSAID-induced gastropathy.[1][11]
-
Subject Enrollment:
-
Recruit healthy volunteers.
-
Perform a baseline upper GI endoscopy to ensure no pre-existing gastroduodenal lesions. Enroll only subjects with a normal endoscopy (Lanza Score of 0).[11]
-
-
Study Design:
-
Use a randomized, double-blind, crossover, or parallel-group design.
-
Include a placebo group, a this compound group, and one or more test groups (e.g., this compound + gastroprotective agent or a novel this compound formulation).
-
In crossover studies, include a washout period of at least 2 weeks between treatments.[11]
-
-
Dosing:
-
Administer this compound 20 mg once daily.
-
Administer co-therapies as per their recommended dosing schedule (e.g., Nizatidine 150 or 300 mg twice daily).[11]
-
-
Endoscopic Evaluation:
-
Repeat upper GI endoscopy on the last day of the treatment period.
-
The endoscopist should be blinded to the treatment allocation.
-
Score the gastroduodenal mucosal damage using a validated scale, such as the Lanza score:
-
Score 0: No visible lesions.
-
Score 1: One to ten petechiae or erosions.
-
Score 2: More than ten petechiae or erosions.
-
Score 3: Numerous confluent petechiae or erosions.
-
Score 4: Ulcer (defined as a mucosal break >3-5 mm in diameter with perceptible depth).
-
-
-
Data Analysis:
-
Compare the mean Lanza scores between treatment groups using appropriate statistical tests (e.g., Wilcoxon signed-rank test for crossover studies, Mann-Whitney U test for parallel groups).
-
Diagram: Comparison of Strategies to Minimize this compound GI Toxicity
Caption: Overview of different approaches to mitigate this compound-induced gastrointestinal side effects.
References
- 1. This compound-β-Cyclodextrin: A GI Safer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. ijirt.org [ijirt.org]
- 4. Mucosal damage induced by preferential COX-1 and COX-2 inhibitors: role of prostaglandins and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Role of prostaglandins in the pathogenesis of stomach ulcer and gastropathy caused by non-steroid anti-inflammatory drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-β-cyclodextrin: a GI safer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Dissolution and Oral Bioavailability of this compound Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound pharmacologic activity and gastrointestinal damage by oral and rectal route. Comparison with oral indometacin and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Effective prevention of this compound-induced lesions of the gastric mucosa with nizatidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract [gutnliver.org]
- 13. A novel approach to reduce the unwanted gastric side-effects of orally administered non-steroidal anti-inflammatory drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gastrointestinal tolerability of meloxicam and this compound: a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gastrointestinal safety of AZD3582, a cyclooxygenase inhibiting nitric oxide donator: proof of concept study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of the this compound‐incited model of synchronized colitis in T‐cell receptor alpha chain‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gastrointestinal tolerability of meloxicam and this compound: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the photostability of Piroxicam in topical preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the photostability of Piroxicam in topical preparations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in a newly developed topical formulation during photostability testing.
Question: We've observed that over 50% of the this compound in our new gel formulation degrades within the first few hours of light exposure. What could be the primary cause, and how can we troubleshoot this?
Answer:
Rapid degradation of this compound upon light exposure is a known issue due to its inherent photosensitivity.[1] The primary cause is the absorption of UV radiation, which leads to a series of chemical reactions initiating its breakdown.[2][3][4][5] Here are the key factors to investigate and potential solutions:
-
pH of the Formulation: this compound's photodegradation is significantly influenced by pH. The degradation follows a U-shaped rate-pH profile, meaning it is least stable at acidic and alkaline pH values and shows maximum stability in the neutral pH range.[6][7]
-
Troubleshooting Step: Measure the pH of your gel formulation. If it is in the acidic or alkaline range, adjust it to be as close to neutral (pH 6.0-7.0) as possible without compromising other formulation properties like viscosity or drug release.[7]
-
-
Presence of Molecular Oxygen: The initial step in this compound's photodegradation involves a reaction with molecular oxygen in the presence of light to form an unstable dioxetane intermediate.[2]
-
Troubleshooting Step: Consider incorporating antioxidants or oxygen scavengers into your formulation. Additionally, packaging the final product in airtight containers or using packaging materials with low oxygen permeability can help.
-
-
Excipient Interactions: Certain excipients in your formulation could be acting as photosensitizers, accelerating the degradation of this compound.
-
Troubleshooting Step: Review the composition of your gel base. If it contains known photosensitizing agents, consider replacing them with more photochemically inert alternatives. A systematic study of this compound's stability in the presence of each individual excipient under light exposure can help identify the problematic component.
-
Issue 2: Inconsistent results in photostability testing across different batches of the same formulation.
Question: We are getting variable this compound degradation rates in our photostability studies for different batches of what is supposed to be the same topical cream. What could be causing this inconsistency?
Answer:
Inconsistent photostability results often point to variations in the manufacturing process or the raw materials. Here’s a checklist to help you identify the source of the variability:
-
Control of pH: As mentioned, pH is a critical factor.[6][7]
-
Troubleshooting Step: Implement stricter pH control during manufacturing. Ensure that the pH of each batch is measured and recorded, and that it falls within a very narrow, predefined range.
-
-
Homogeneity of the Formulation: Uneven distribution of this compound or photostabilizing agents within the cream can lead to variable degradation.
-
Troubleshooting Step: Evaluate your mixing process. Ensure that the duration and intensity of mixing are sufficient to achieve a homogenous dispersion. You can assess homogeneity by taking samples from different parts of the batch and analyzing the this compound concentration.
-
-
Raw Material Variability: The source and grade of your excipients can influence photostability.
-
Troubleshooting Step: Ensure you are using the same grade and supplier for all raw materials across batches. If you must change a supplier, conduct a comparative photostability study to ensure the new material does not negatively impact the formulation.
-
Issue 3: A chosen photostabilizer does not seem to be effective in our this compound solution.
Question: We incorporated a UV absorber into our this compound solution, but the degradation rate is still unacceptably high. Why might this be happening?
Answer:
The effectiveness of a photostabilizer depends on several factors beyond just its UV absorption profile. Here are some potential reasons for the lack of efficacy and how to address them:
-
Mechanism of Degradation: this compound's photodegradation is a complex process that can involve reactive oxygen species.[2] A UV absorber alone may not be sufficient if oxidative pathways are significant.
-
Troubleshooting Step: Consider a combination approach. Pair the UV absorber with an antioxidant to quench free radicals.
-
-
Incompatibility: The photostabilizer might be chemically interacting with this compound or other excipients, reducing its effectiveness or even accelerating degradation.
-
Troubleshooting Step: Conduct compatibility studies between the photostabilizer and this compound in the absence of light to rule out any inherent chemical instability.
-
-
Formulation Strategy - Encapsulation: A highly effective strategy to enhance photostability is to encapsulate the this compound molecule.
-
Solution: Investigate the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, to form inclusion complexes.[8][9] This complexation shields the this compound molecule from light, significantly improving its photostability.[8][10] Other options include formulating this compound into lipid nanocarriers like liposomes or solid lipid nanoparticles.[10][11]
-
Quantitative Data Summary
The following tables summarize key quantitative data from photostability studies of this compound.
Table 1: Effect of pH on the Photochemical Degradation Rate of this compound
| pH | Apparent First-Order Rate Constant (k x 10⁻³ min⁻¹) |
| 2.0 | 10.01 |
| 3.0 | 7.58 |
| 4.0 | 5.49 |
| 5.0 | 3.98 |
| 6.0 | 2.81 |
| 7.0 | 2.04 |
| 8.0 | 2.63 |
| 9.0 | 3.46 |
| 10.0 | 4.46 |
| 11.0 | 5.62 |
| 12.0 | 7.07 |
Data adapted from studies on the photochemical degradation of this compound in aqueous solutions.[6]
Table 2: Effect of this compound Concentration on Photodegradation
| Initial this compound Concentration | Degradation after 480 min simulated sunlight |
| 2 mg/ml | Lower degradation percentage |
| 250 µg/ml | Intermediate degradation percentage |
| 40 µg/ml | Higher degradation percentage |
Qualitative summary based on findings that higher concentrations can exhibit a degree of self-shielding.[12]
Experimental Protocols
Protocol 1: Evaluation of this compound Photostability in a Topical Formulation
Objective: To determine the rate of photodegradation of this compound in a given topical formulation under controlled light exposure.
Materials:
-
This compound topical formulation
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a suitable metal halide lamp)
-
Quartz cells or other suitable transparent containers
-
HPLC system with a UV detector
-
Validated analytical method for the quantification of this compound and its photodegradation products.[12][13]
Methodology:
-
Place a thin, uniform layer of the this compound formulation onto a suitable inert surface within the quartz cells.
-
Place the samples in the photostability chamber.
-
Expose the samples to a controlled light source that provides a specified intensity of UVA and visible light. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a sample.
-
Extract the this compound and its degradation products from the formulation using a suitable solvent.
-
Analyze the extracted samples using a validated HPLC method to determine the concentration of remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation kinetics.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex for Enhanced Photostability
Objective: To prepare an inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its photostability.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath
-
Freeze-dryer or oven
Methodology:
-
Prepare an aqueous solution of HP-β-CD by dissolving the required amount in deionized water. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.[8]
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Sonicate the mixture for a specified period (e.g., 1 hour) to facilitate the inclusion complex formation.[9]
-
Continue stirring the solution at room temperature for an extended period (e.g., 24-48 hours).
-
Filter the solution to remove any un-complexed this compound.
-
The resulting solution containing the this compound-HP-β-CD complex can be freeze-dried or evaporated to obtain a solid powder.
-
The formation of the inclusion complex can be confirmed by analytical techniques such as FTIR, NMR, or DSC.[8] The photostability of the complex can then be evaluated using Protocol 1.
Visualizations
Caption: Simplified pathway of this compound photodegradation.
Caption: Workflow for assessing this compound photostability.
Caption: Strategies to enhance this compound photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]
- 3. Mechanism of photoinduced photodegradation of this compound, the way to design new drugs of this compound derivatives | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of photoinduced photodegradation of this compound, the way to design new drugs of this compound derivatives | Lebda Medical Journal [lebmedj.elmergib.edu.ly]
- 5. researchgate.net [researchgate.net]
- 6. Photo- and Thermal Degradation of this compound in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Stability indicating assays for the determination of this compound--comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bch.ro [bch.ro]
Challenges in the scale-up of Piroxicam nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of Piroxicam nanoparticle synthesis.
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound nanoparticles?
Common methods for synthesizing this compound nanoparticles include solvent evaporation, solvent diffusion (also known as nanoprecipitation), emulsification-solvent evaporation, and high-pressure homogenization. These techniques are chosen based on the desired particle characteristics, the properties of the drug and polymers used, and the scalability of the process.
2. Why is this compound a good candidate for nanoparticle formulation?
This compound is a non-steroidal anti-inflammatory drug (NSAID) with poor water solubility.[1][2][3][4][5] This low solubility can limit its bioavailability and dissolution rate.[1][3][4][5] By reducing the particle size to the nanoscale, the surface area-to-volume ratio is significantly increased, which can enhance the solubility, dissolution rate, and ultimately the bioavailability of this compound.[1][3]
3. What are the key challenges in scaling up this compound nanoparticle synthesis?
The primary challenges in scaling up the synthesis of this compound nanoparticles include:
-
Reproducibility: Ensuring consistent particle size, size distribution, and surface properties between batches.
-
Agglomeration: Preventing nanoparticles from clumping together, which can negate the benefits of size reduction.[4]
-
Stability: Maintaining the physical and chemical stability of the nanoparticles over time.
-
Cost of Production: The manufacturing costs for nanoparticle formulations can be significantly higher than for traditional drug formulations.
4. How does particle size affect the properties of this compound nanoparticles?
Particle size is a critical parameter that influences several properties of this compound nanoparticles:
-
Solubility and Dissolution Rate: Smaller particles generally lead to a higher dissolution rate due to the increased surface area.[3]
-
Bioavailability: Enhanced dissolution can lead to improved bioavailability.[4]
-
Stability: Very small particles can sometimes be more prone to aggregation due to high surface energy.
5. What is the importance of the Polydispersity Index (PDI)?
The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution. A PDI value below 0.3 generally indicates a narrow size distribution, which is desirable for ensuring consistent product performance and quality. A higher PDI suggests a wider range of particle sizes, which can impact the predictability of the nanoparticle formulation's behavior.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Solutions |
| Increased Particle Size | - Inadequate stabilizer concentration. - High drug or polymer concentration. - Insufficient energy input (e.g., stirring speed, sonication power). - Ostwald ripening during storage. | - Optimize stabilizer concentration. - Adjust drug-to-polymer ratio. - Increase stirring speed or sonication time/power. - Store nanoparticles at appropriate temperatures (e.g., 4°C). |
| Particle Agglomeration | - Inappropriate pH of the suspension. - Insufficient surface charge (low zeta potential). - Inadequate steric or electrostatic stabilization. - Presence of excess salts or other destabilizing agents. - High concentration of nanoparticles. | - Adjust the pH away from the isoelectric point. - Use stabilizers that impart a higher surface charge. - Increase the concentration of the stabilizer. - Purify the nanoparticle suspension to remove excess reagents. - Dilute the nanoparticle suspension. |
| Low Entrapment Efficiency | - High drug solubility in the external phase. - Rapid drug diffusion from the nanoparticles. - Inappropriate drug-to-polymer ratio. - Suboptimal process parameters (e.g., stirring speed, solvent evaporation rate). | - Select a polymer with higher affinity for the drug. - Optimize the formulation to reduce drug leakage. - Adjust the drug-to-polymer ratio. - Modify process parameters to enhance encapsulation. |
| Poor Batch-to-Batch Reproducibility | - Inconsistent process parameters (e.g., temperature, stirring rate, addition rate of phases). - Variations in raw material quality. - Inadequate process control during scale-up. | - Standardize all process parameters and document them meticulously. - Ensure consistent quality of all raw materials. - Implement robust in-process controls to monitor critical parameters. |
| Instability During Storage | - Particle aggregation over time. - Drug leakage from the nanoparticles. - Chemical degradation of the drug or polymer. | - Optimize the formulation with appropriate stabilizers. - Lyophilize the nanoparticles for long-term storage. - Conduct stability studies at different temperatures and humidity conditions to determine the optimal storage conditions.[6][7] |
Experimental Protocols
Solvent Evaporation Method
This method involves dissolving the drug and a polymer in a volatile organic solvent, emulsifying this organic phase in an aqueous phase containing a stabilizer, and then evaporating the organic solvent to form nanoparticles.
Materials:
-
This compound
-
Polymer (e.g., Eudragit RS100)[8]
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., distilled water)
-
Stabilizer (e.g., Polyvinyl alcohol - PVA)
Procedure:
-
Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.
-
Prepare the aqueous phase by dissolving the stabilizer in distilled water.
-
Add the organic phase to the aqueous phase dropwise while stirring at a high speed to form an oil-in-water (o/w) emulsion.
-
Continue stirring and allow the organic solvent to evaporate. This can be done at room temperature or under reduced pressure to expedite the process.
-
As the solvent evaporates, the polymer precipitates, encapsulating the drug to form nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess stabilizer and un-encapsulated drug.
-
The purified nanoparticles can be lyophilized for long-term storage.
Solvent Diffusion (Nanoprecipitation) Method
This method relies on the precipitation of a polymer and drug from an organic solution upon its addition to an anti-solvent.
Materials:
-
This compound
-
Polymer (e.g., Poloxamer-188)[1]
-
Solvent for this compound (e.g., Ethyl acetate)[1]
-
Anti-solvent (e.g., Water)[1]
-
Stabilizer (e.g., Poloxamer-188)[1]
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Prepare the anti-solvent phase, which is typically an aqueous solution containing a stabilizer.
-
Inject the organic phase into the anti-solvent phase under constant stirring.
-
The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the drug and polymer as nanoparticles.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The nanoparticle suspension is then characterized for particle size, PDI, and entrapment efficiency.
Quantitative Data Summary
Table 1: Formulation Parameters and Resulting Nanoparticle Characteristics
| Formulation Code | Method | Polymer/Stabilizer | Drug:Polymer Ratio | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Reference |
| PXM-NS10 | Nanoprecipitation | β-Cyclodextrin | 1:8 | 362 ± 14.06 | 0.0518 | 79.13 ± 4.33 | [9][10] |
| F4 | Solvent Evaporation | Not Specified | Not Specified | Not Specified | Not Specified | Highest among tested | [2] |
| NS9 | Anti-solvent Precipitation | PVP K30 & Poloxamer 188 | Not Specified | 228 | < 0.3 | 89.76 ± 0.76 | [3][11] |
| T3 | Solvent Evaporation | Not Specified | Not Specified | < 100 | Not Specified | Not Specified | [12] |
| - | High-Pressure Homogenization | PVA, SDS, Tween 80 | Not Specified | 200-500 | Not Specified | Not Specified | [4][13] |
Table 2: Influence of Process Variables on Nanoparticle Size
| Process Variable | Effect on Particle Size | Reference |
| Stabilizer Concentration | Increasing concentration can initially decrease and then increase particle size. | [12] |
| Sonication Time | Longer sonication time generally leads to smaller particle sizes. | [12] |
| Drug Concentration | Higher drug concentration can lead to larger particle sizes. | [14] |
| Stirring Speed | Higher stirring speed generally results in smaller particles. | [2] |
Visualizations
Experimental Workflow: Solvent Evaporation Method
Caption: Workflow for this compound nanoparticle synthesis by the solvent evaporation method.
Troubleshooting Logic: Particle Agglomeration
Caption: Decision tree for troubleshooting particle agglomeration.
References
- 1. mdpi.com [mdpi.com]
- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 3. Study of Formulation and Process Variables for Optimization of this compound Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of this compound nanosuspensions by high pressure homogenization and evaluation of improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asjp.cerist.dz [asjp.cerist.dz]
- 6. Stability Studies of Microparticulate System with this compound as Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of this compound nanosponge for improved internal solubility and analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound nanoparticles for ocular delivery: physicochemical characterization and implementation in endotoxin-induced uveitis [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of this compound nanosponge for improved internal solubility and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating pH-Dependent Degradation of Piroxicam in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH-dependent degradation of Piroxicam during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous formulations?
This compound can degrade through both thermal and photochemical pathways.[1][2] The primary chemical degradation route in aqueous solutions is the hydrolysis of the amide bond attached to the 2-pyridine ring.[1] This leads to the formation of several degradation products, including 2-aminopyridine.[1]
Q2: How does pH influence the stability of this compound in solution?
The stability of this compound is significantly dependent on the pH of the formulation.
-
Thermal Degradation: The rate of thermal degradation of this compound follows a bell-shaped curve over a pH range of 2.0 to 12.0, with the maximum degradation observed at approximately pH 6.0.[1][3] The degradation rate increases up to pH 6.0 and then decreases as the molecule becomes ionized at higher pH.[1]
-
Photodegradation: The rate of photodegradation exhibits a U-shaped curve in the pH range of 2.0 to 12.0.[1][2] The maximum photodegradation occurs at pH 2.0.[1][4]
Q3: Are there any excipients that can accelerate this compound degradation?
Yes, certain buffer ions can influence the degradation rate. Specifically, acetate (B1210297) ions have been shown to catalyze the thermal degradation of this compound.[1][3] Conversely, citrate (B86180) and phosphate (B84403) ions do not appear to affect the rate of thermal degradation.[1][3] Therefore, it is advisable to avoid acetate buffers in liquid formulations of this compound.[1]
Q4: What are the main degradation products of this compound?
Under various stress conditions (hydrolytic, oxidative, and photolytic), this compound degrades into several products.[5][6] One of the identified hydrolytic degradation products is 2-aminopyridine.[1] Stress testing has revealed the formation of up to five different degradation products under hydrolytic, oxidative, and photo-neutral conditions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Action |
| Rapid degradation of this compound in a liquid formulation at room temperature. | The pH of the formulation may be near 6.0, where thermal degradation is maximal.[1][3] | Adjust the pH of the formulation to be outside the 5-7 range. A lower or higher pH may improve stability against thermal degradation. |
| Formulation shows significant degradation when exposed to light. | The pH of the formulation might be highly acidic (around pH 2.0), leading to increased photodegradation.[1][4] | If light exposure is unavoidable, consider adjusting the pH to a more neutral or alkaline range. Implement light-protective packaging. |
| Unexpectedly high levels of degradation products are observed in a buffered formulation. | The formulation may contain acetate buffer, which catalyzes this compound degradation.[1][3] | Replace the acetate buffer with a non-catalytic buffer system, such as citrate or phosphate buffers.[1] |
| This compound is unstable in a semi-solid formulation. | The physical state of this compound in the formulation may not be optimal. | Consider formulating as a solid dispersion to enhance stability. The amorphous state of this compound in semi-solid dispersions has been shown to be stable.[7] |
Quantitative Data Summary
The following tables summarize the kinetic data for this compound degradation under different conditions.
Table 1: Apparent First-Order Rate Constants for Photochemical and Thermal Degradation of this compound [1]
| Degradation Type | pH Range | Apparent First-Order Rate Constant (min⁻¹) |
| Photochemical | 2.0 - 12.0 | 2.04 – 10.01 x 10⁻³ |
| Thermal | 2.0 - 12.0 | 0.86 - 3.06 x 10⁻³ |
Table 2: Effect of Buffer Ions on the Rate of Thermal Degradation of this compound at pH 5.6 [1]
| Buffer Ion | Effect on Degradation Rate |
| Acetate | Increases rate |
| Citrate | No effect |
| Phosphate | No effect |
Key Experimental Protocols
Protocol 1: Determination of this compound Degradation by UV-Vis Spectrophotometry
This protocol is adapted from a method used to assay this compound in degraded solutions.[1]
Objective: To quantify the concentration of this compound in a sample to determine the extent of degradation.
Materials:
-
Degraded this compound solution
-
10 ml volumetric flasks
-
Acidified 1,10-phenanthroline (B135089) solution
-
0.5M NaOH/HCl for pH adjustment
-
UV-Vis Spectrophotometer
Procedure:
-
Pipette 0.6 ml of the degraded this compound solution into a 10 ml volumetric flask.
-
Add 8 ml of acidified 1,10-phenanthroline solution.
-
Adjust the pH of the solution to 3.5 using 0.5M NaOH or 0.5M HCl.
-
Make up the volume to 10 ml with the appropriate solvent.
-
Mix the contents thoroughly and allow the solution to stand for 25 minutes at room temperature.
-
Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.
-
Determine the concentration of this compound using a pre-established calibration curve.[1]
Protocol 2: Stress Testing for this compound Stability
This protocol outlines a general approach for stress testing based on described methodologies.[5][6]
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Conditions:
-
Hydrolytic: Expose this compound solution to acidic (e.g., 0.1M HCl), basic (e.g., 0.1M NaOH), and neutral (e.g., water) conditions. Samples can be heated to accelerate degradation.
-
Oxidative: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic: Expose this compound solution to UV light.
-
Thermal: Heat solid this compound or a this compound formulation at an elevated temperature.
Analysis:
-
At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as HPLC-MS/TOF, to separate and identify the parent drug and any degradation products.[5][6]
Visualizations
Caption: pH-dependent degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound formulation stability.
Caption: Logic diagram for this compound formulation strategies.
References
- 1. Photo- and Thermal Degradation of this compound in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Photo- and Thermal Degradation of this compound in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Successful characterization of degradation products of drugs using LC-MS tools: Application to this compound and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Successful characterization of degradation products of drugs using LC-MS tools: Application to this compound and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation and enhancement of physical stability of semi-solid dispersions containing this compound into hard gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Piroxicam and Meloxicam on COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Piroxicam and Meloxicam, two non-steroidal anti-inflammatory drugs (NSAIDs), with a specific focus on their inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme. This analysis is supported by experimental data to elucidate their mechanisms of action and selectivity, offering valuable insights for research and drug development.
Executive Summary
This compound is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[1] In contrast, Meloxicam is a preferential COX-2 inhibitor, exhibiting a higher selectivity for COX-2 over COX-1, particularly at lower therapeutic doses.[2][3] This preferential inhibition is believed to contribute to a more favorable gastrointestinal safety profile for Meloxicam compared to this compound. Clinical evidence from the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial, a double-blind, randomized study in patients with osteoarthritis, demonstrated that Meloxicam (7.5 mg daily) was associated with a significantly lower incidence of gastrointestinal adverse events compared to this compound (20 mg daily), while maintaining equivalent therapeutic efficacy.[4][5]
Quantitative Analysis of COX-1 and COX-2 Inhibition
The inhibitory potency of this compound and Meloxicam against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The COX-2 selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2. A higher selectivity index indicates greater selectivity for COX-2.
The following table summarizes the IC50 values and COX-2 selectivity indices for this compound and Meloxicam from a human whole blood assay.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| This compound | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
Data sourced from a study using a human peripheral blood assay.[6]
Experimental Protocols
In Vitro COX Enzyme Inhibition Assay (Colorimetric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]
Materials:
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (this compound, Meloxicam) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Hemin, Arachidonic Acid, and TMPD in COX Assay Buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Background Wells: 160 µL COX Assay Buffer, 10 µL Hemin.
-
100% Initial Activity (Control) Wells: 150 µL COX Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: 140 µL COX Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the test compound dilution.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed immediately by 10 µL of Arachidonic Acid working solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, with readings taken every 30 seconds.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the complex environment of whole blood.[8][9]
Principle: COX-1 activity is measured by the production of thromboxane (B8750289) B2 (TXB2) in clotting blood. COX-2 activity is induced in monocytes using lipopolysaccharide (LPS) and measured by the production of prostaglandin (B15479496) E2 (PGE2).[9]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Heparinized and non-heparinized collection tubes.
-
Test compounds (this compound, Meloxicam) dissolved in a suitable solvent.
-
Lipopolysaccharide (LPS) from E. coli.
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
Procedure:
For COX-1 Activity (TXB2 production):
-
Dispense 1 mL aliquots of non-heparinized whole blood into tubes.
-
Add various concentrations of the test compounds.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit.
For COX-2 Activity (PGE2 production):
-
Dispense 1 mL aliquots of heparinized whole blood into tubes.
-
Add various concentrations of the test compounds.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
Data Analysis: For both assays, a concentration-response curve is generated by plotting the percent inhibition of TXB2 or PGE2 production against the concentration of the test compound. The IC50 values are then determined from these curves.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflows.
Caption: Arachidonic acid cascade and points of inhibition by this compound and Meloxicam.
Caption: Comparative workflow of in vitro and whole blood COX inhibition assays.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in gastrointestinal tolerability of the selective cyclooxygenase (COX)-2 inhibitor, meloxicam, compared with this compound: results of the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pedworld.ch [pedworld.ch]
- 7. benchchem.com [benchchem.com]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Piroxicam's Anti-Angiogenic Efficacy in Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of Piroxicam in various tumor models, supported by experimental data. We delve into the molecular mechanisms, present quantitative data from key studies, and offer detailed experimental protocols for researchers looking to validate or expand upon these findings.
This compound's Impact on Tumor Angiogenesis: Summary of Preclinical Evidence
This compound, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable anti-angiogenic properties in preclinical tumor models. Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. The overexpression of COX-2 in tumor tissues leads to increased production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which in turn stimulates the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). By inhibiting COX enzymes, this compound effectively reduces PGE2 levels, leading to a downstream suppression of these critical angiogenic signaling pathways.
Clinical and experimental studies suggest that this compound's anti-angiogenic activity contributes to its overall anti-tumor effects, which include reducing tumor growth and inducing apoptosis.[1][2][3]
Comparative Data: this compound's Anti-Angiogenic Effects in a Canine Bladder Cancer Model
A pivotal study in a naturally occurring canine model of invasive transitional cell carcinoma of the bladder provides significant quantitative data on this compound's anti-angiogenic and anti-tumor efficacy. The following tables summarize the key findings from this research.
| Parameter | Pre-Treatment | Post-Piroxicam Treatment | Percentage Change/Effect | Citation |
| Tumor Volume | Varied | Reduction in 12 of 18 dogs | - | [4] |
| Microvessel Density (MVD) | Mean: 52 ± 39 microvessels/HPF | Decrease (≥20%) in 7 of 13 dogs | - | [4] |
| Urinary bFGF (ng/gram creatinine) | Mean: 7 ± 8.2 | Decrease in 11 of 14 dogs (77%) | Positive correlation between decreased bFGF and reduced tumor volume | [4] |
| Urinary VEGF (ng/gram creatinine) | Mean: 1509.5 ± 657.6 | Decrease (13-74%) in 7 of 13 dogs | No significant association with tumor size change | [4] |
| Tumor PGE2 (ng/gram tissue) | Mean: 794 ± 558 | Decrease (≥20%) in 8 of 18 dogs | Average decrease of 78% in responders | [4] |
HPF: High-Power Field
Comparison with Other NSAIDs
While direct head-to-head studies focusing solely on the anti-angiogenic effects of this compound versus other NSAIDs in the same tumor model are limited, the broader literature provides some insights:
-
Celecoxib (a selective COX-2 inhibitor): Studies have shown that Celecoxib also exhibits potent anti-angiogenic and anti-tumor activities by reducing microvessel density and VEGF production.[5][6][7][8] In some cancer models, the combination of a COX-2 inhibitor with a VEGF pathway blocker has shown synergistic anti-angiogenic effects.[5]
-
Indomethacin (B1671933): This non-selective COX inhibitor has also been shown to suppress tumor growth and angiogenesis.[9][10][11][12]
-
Naproxen: While primarily studied for its anti-inflammatory and analgesic properties, some evidence suggests it may also possess anti-tumor properties, though its specific anti-angiogenic effects are less characterized compared to this compound and Celecoxib.[13]
Overall, the anti-angiogenic effect is a class characteristic of NSAIDs that inhibit COX-2. The magnitude of this effect likely varies between different NSAIDs and is dependent on the specific tumor microenvironment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vivo Microvessel Density (MVD) Quantification
Objective: To quantify the density of blood vessels within a tumor tissue section as a measure of angiogenesis.
Protocol:
-
Tissue Preparation:
-
Excise tumor tissue and fix in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Mount sections on positively charged glass slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate with a primary antibody against an endothelial cell marker (e.g., CD31, CD34, or von Willebrand Factor) overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Scan the entire tumor section at low magnification (40x or 100x) to identify "hot spots" of highest vascular density.
-
At high magnification (200x or 400x), count the number of stained microvessels within a defined area (e.g., a grid reticle).
-
Average the counts from several hot spots to obtain the MVD, expressed as the number of vessels per mm².
-
Quantification of Urinary Angiogenic Factors (bFGF and VEGF)
Objective: To measure the concentration of bFGF and VEGF in urine as a non-invasive surrogate marker of tumor angiogenesis.
Protocol:
-
Urine Sample Collection and Processing:
-
Collect mid-stream urine samples from the subjects.
-
Centrifuge the urine at 1,500 x g for 10 minutes to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits specific for the species being tested (e.g., canine, human).
-
Thaw urine samples on ice.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the angiogenic factor to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of the angiogenic factor in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the angiogenic factor concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis, and to evaluate the inhibitory effect of compounds like this compound.
Protocol:
-
Preparation of Matrigel Matrix:
-
Thaw Matrigel (a basement membrane extract) on ice at 4°C overnight.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to sub-confluency.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium.
-
Seed the endothelial cells onto the solidified Matrigel.
-
Treat the cells with different concentrations of this compound or other test compounds. Include a vehicle control and a positive control (e.g., VEGF).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images at different time points.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Total number of loops
-
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in this compound's anti-angiogenic effect and the general workflows for the described experimental protocols.
Caption: this compound's anti-angiogenic signaling pathway.
Caption: Experimental workflows for key anti-angiogenesis assays.
References
- 1. Effects of the cyclooxygenase inhibitor, this compound, on tumor response, apoptosis, and angiogenesis in a canine model of human invasive urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the cyclooxygenase inhibitor, this compound, in combination with chemotherapy on tumor response, apoptosis, and angiogenesis in a canine model of human invasive urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis by NSAIDs: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective Cox-2 inhibitor Celecoxib suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound vs indomethacin: a double blind multicenter comparative study in osteoarthritis. A Canadian Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind crossover comparison of this compound and indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound and indomethacin in the treatment of musculoskeletal disorders. A double blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, indomethacin and aspirin action on a murine fibrosarcoma. Effects on tumour-associated and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnsbm.org [jnsbm.org]
A Comparative Guide to Piroxicam Quantification: Cross-Validation of HPLC and UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and formulation development. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID): High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This comparison is supported by a review of published experimental data and methodologies, presented in accordance with international validation guidelines.
This compound is widely used for its analgesic and anti-inflammatory properties.[1] Ensuring its potency and quality in pharmaceutical formulations requires robust and reliable analytical methods. Both HPLC and UV-Vis spectrophotometry are frequently employed for this purpose.[2][3] HPLC offers high specificity and separation capabilities, while UV-Vis spectrophotometry provides a simpler, more cost-effective, and often faster alternative.[1] This guide will delve into the experimental protocols for each method and present a comparative analysis of their performance based on key validation parameters.
Experimental Protocols
The methodologies outlined below are based on established and validated procedures found in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides a highly specific assay for this compound, separating it from potential degradation products and excipients.[2][4]
Instrumentation : A standard HPLC system equipped with a UV detector is employed.
-
Column : A common choice is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent is typically used. For instance, a mobile phase consisting of a triethylamine (B128534) solution (0.3% adjusted to pH 3.0) and acetonitrile (B52724) in a 70:30 (v/v) ratio has been shown to be effective.[4] Another common mobile phase is a mixture of water and acetonitrile (50:50 v/v).[6]
-
Flow Rate : A flow rate of 1.0 mL/min is frequently used.[4]
-
Detection : UV detection is typically set at a wavelength where this compound exhibits significant absorbance, such as 248 nm or 333 nm.[4]
-
Standard and Sample Preparation :
-
Standard Stock Solution : A stock solution of this compound is prepared by accurately weighing a known amount of this compound reference standard and dissolving it in a suitable solvent, such as methanol (B129727), to a final concentration of 1000 µg/mL.[4] This is then further diluted with the mobile phase to achieve working standard concentrations.
-
Sample Solution : For formulations like capsules, the contents of multiple capsules are weighed and mixed to ensure homogeneity. A portion of the powder equivalent to a specific amount of this compound is then dissolved in methanol, sonicated to ensure complete dissolution, and filtered. The filtrate is then diluted with the mobile phase to fall within the linear range of the assay.[4]
-
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly in bulk drug and simple formulations.[1]
Instrumentation : A double beam UV-Vis spectrophotometer is used for analysis.
-
Solvent : Methanol or a buffer solution like Phosphate Buffer Saline (PBS) at pH 7.4 are commonly used as solvents.[1]
-
Wavelength of Maximum Absorbance (λmax) : The λmax for this compound is determined by scanning a dilute solution of the drug over a UV range (e.g., 200-400 nm). The λmax is typically observed around 335 nm in methanol or 354 nm in PBS pH 7.4.[1]
-
Standard and Sample Preparation :
-
Standard Stock Solution : A stock solution of this compound is prepared in the chosen solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Working Standards : The stock solution is serially diluted to prepare a series of standards with concentrations spanning the desired linear range (e.g., 2-12 µg/mL).
-
Sample Solution : A known quantity of the pharmaceutical formulation is dissolved in the solvent, ensuring the final concentration of this compound falls within the calibrated range. For instance, for a 20 mg tablet, the powdered tablet can be dissolved in methanol, and then diluted to a theoretical concentration of 10 µg/mL.[4]
-
Method Validation and Comparative Data
The performance of both analytical methods is assessed based on validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11] The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for this compound quantification based on published data.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 200 µg/mL | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 99.8% - 102.9% | 98.86% - 101.44% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Lower (typically in ng/mL range) | Higher (typically in µg/mL range) |
| Limit of Quantification (LOQ) | Lower (typically in ng/mL range) | Higher (typically in µg/mL range) |
| Specificity | High (separates this compound from impurities and excipients) | Lower (potential for interference from excipients or degradation products that absorb at the same wavelength) |
Experimental Workflow for Cross-Validation
The logical flow for a cross-validation study of these two methods is depicted in the following diagram.
Caption: Workflow for the cross-validation of HPLC and UV-Vis spectrophotometry for this compound quantification.
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC is the preferred method for stability studies and the analysis of formulations containing multiple components or potential degradation products due to its high specificity and sensitivity.[2][4]
-
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the routine quality control of bulk this compound and simple pharmaceutical formulations where interference from other components is minimal.[1]
A thorough cross-validation as outlined demonstrates that for many routine applications, the simpler UV-Vis method can provide results that are statistically comparable to the more complex HPLC method, offering a significant advantage in terms of time and resource allocation. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability of the analytical data.[7][9]
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. ijbpas.com [ijbpas.com]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. bch.ro [bch.ro]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Piroxicam's Binding Affinity to Serum Albumin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piroxicam's Serum Albumin Binding Affinity with Alternative Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Supported by Experimental Data.
The binding of a drug to serum albumin is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and efficacy. This guide provides a comparative analysis of the binding affinity of this compound to serum albumin against other commonly used NSAIDs. The presented data, summarized from multiple studies, offers valuable insights for drug development and research professionals.
Quantitative Comparison of Binding Affinities
The binding of this compound and other NSAIDs to serum albumin, primarily Human Serum Albumin (HSA), has been quantified using various biophysical techniques. The association constant (Ka), a measure of the binding affinity, is a key parameter in these studies. A higher Ka value indicates a stronger binding affinity.
The following table summarizes the binding constants for this compound and selected NSAIDs to serum albumin as reported in the scientific literature. It is important to note that variations in experimental conditions such as temperature, pH, and buffer composition can influence the measured binding affinities. Therefore, direct comparison of values from different studies should be approached with caution.
| Drug | Serum Albumin | Method | Binding Constant (Ka) (M⁻¹) | Number of Binding Sites (n) | Reference |
| This compound | Human | Equilibrium Dialysis | K₁ = 3.0 x 10⁵ | n₁ = 0.3 | [1] |
| K₂ = 3.5 x 10³ | n₂ = 7 | [1] | |||
| Human | Gel Filtration | K₁ = 3.3 x 10⁵ | n₁ = 0.9 | [2] | |
| K₂ = 0.32 x 10⁵ | n₂ = 2.4 | [2] | |||
| Human (in synovial fluid) | Equilibrium Dialysis | K₁ = 2.38 x 10⁵ | - | [3] | |
| K₂ = 2.29 x 10³ | - | [3] | |||
| Ibuprofen (B1674241) | Human | Not Specified | up to 2.0 x 10⁶ | - | [4] |
| Diclofenac | Human | Equilibrium Dialysis | K₁ = 5.0 x 10⁵ | n₁ = 1 | [5] |
| K₂ = 0.6 x 10⁵ | n₂ = 1 | [5] | |||
| Naproxen (B1676952) | Human | Not Specified | 1.2 - 1.8 x 10⁶ | - | [6] |
| Human | Fluorescence Spectroscopy | (3.8 ± 0.6) x 10⁵ ((S)-NPX) | - | [7] | |
| (3.9 ± 0.6) x 10⁵ ((R)-NPX) | - | [7] |
Experimental Protocols
The determination of drug-protein binding affinities relies on meticulous experimental procedures. Below are detailed methodologies for two commonly employed techniques.
Equilibrium Dialysis
Equilibrium dialysis is a robust method for characterizing the binding of small molecules to macromolecules.
Objective: To determine the concentration of bound and unbound drug at equilibrium, allowing for the calculation of the binding constant (Ka) and the number of binding sites (n).
Materials:
-
Dialysis membrane (e.g., with a molecular weight cut-off of 10-14 kDa)
-
Dialysis cells or a multi-well dialysis apparatus
-
Human Serum Albumin (HSA) solution of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (or other NSAID) stock solution of known concentration
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical instrumentation for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Apparatus Assembly: Assemble the dialysis cells, ensuring the membrane separates the two chambers.
-
Sample Loading:
-
In one chamber (the "protein chamber"), place a known volume and concentration of the HSA solution.
-
In the other chamber (the "buffer chamber"), place an equal volume of the buffer solution containing a known concentration of the drug.
-
-
Equilibration: Seal the dialysis cells and incubate them at a constant temperature (e.g., 22°C or 37°C) with gentle agitation for a sufficient period to reach equilibrium (typically 18-24 hours).
-
Sample Collection: After equilibration, carefully collect samples from both the protein and buffer chambers.
-
Concentration Analysis: Determine the concentration of the drug in both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound or free drug concentration ([L]).
-
Calculation of Bound Drug: The concentration of the bound drug ([L]bound) can be calculated by subtracting the free drug concentration from the total drug concentration in the protein chamber.
-
Data Analysis: Use Scatchard analysis or non-linear regression to plot the binding data and determine the binding constant (Ka) and the number of binding sites (n).
Fluorescence Quenching Spectroscopy
Fluorescence quenching is a sensitive technique that measures the decrease in the intrinsic fluorescence of a protein upon ligand binding.[8][9][10]
Objective: To determine the binding affinity by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon the addition of a drug.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Human Serum Albumin (HSA) solution of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (or other NSAID) stock solution of known concentration
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Instrument Setup: Set the excitation wavelength of the fluorometer to 280 nm or 295 nm (to selectively excite tryptophan residues) and the emission wavelength range to scan from 300 nm to 450 nm.
-
Initial Measurement: Place a known concentration of HSA solution in a cuvette and record its fluorescence spectrum. This serves as the initial fluorescence intensity (F₀).
-
Titration: Sequentially add small aliquots of the drug stock solution to the HSA solution in the cuvette. After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the drug. The fluorescence intensity (F) will decrease as the drug binds to HSA and quenches the tryptophan fluorescence.
-
Data Correction: Correct the observed fluorescence intensity for the inner filter effect, which is the absorption of excitation and/or emission light by the drug. This can be done using a correction factor based on the absorbance of the drug at the excitation and emission wavelengths.
-
Data Analysis: Analyze the corrected fluorescence data using the Stern-Volmer equation to determine the quenching constant. The binding constant (Ka) and the number of binding sites (n) can be calculated using the modified Stern-Volmer equation or by fitting the data to a suitable binding model.
Visualizing the Process and Interactions
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining drug-serum albumin binding affinity.
Caption: Binding of this compound and other NSAIDs to serum albumin sites.
This guide provides a foundational understanding of this compound's binding affinity to serum albumin in a comparative context. For in-depth research and development, it is recommended to consult the primary literature and conduct experiments under well-defined and consistent conditions.
References
- 1. Plasma protein binding and interaction studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of this compound to synovial fluid and plasma proteins in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple binding modes of ibuprofen in human serum albumin identified by absolute binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diclofenac binding to albumin and lipoproteins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the binding of naproxen to human serum albumin in the presence of fatty acids and the GA module - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Binding Studies of AICAR and Human Serum Albumin by Spectroscopic, Theoretical, and Computational Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
Piroxicam vs. Celecoxib: A Comparative Analysis of Efficacy in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Piroxicam, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor, in various animal models of arthritis. The information is intended to assist researchers and drug development professionals in understanding the relative therapeutic potential and mechanisms of action of these two nonsteroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound and Celecoxib are both effective in reducing inflammation and pain in preclinical models of arthritis. However, their efficacy can vary depending on the specific model and the endpoints measured. Celecoxib, as a selective COX-2 inhibitor, is designed to offer comparable anti-inflammatory effects to non-selective NSAIDs like this compound while potentially reducing the risk of gastrointestinal side effects associated with COX-1 inhibition. This guide synthesizes available preclinical data to facilitate a comparative understanding of their performance.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various preclinical studies. It is crucial to note that the data are compiled from different studies using distinct arthritis models, dosages, and assessment methods. Therefore, direct cross-study comparisons should be made with caution.
Table 1: Effect on Paw Edema/Joint Swelling
| Drug | Animal Model | Dosage | Route of Administration | % Inhibition of Paw Edema/Joint Swelling | Reference Study |
| This compound | Carrageenan-induced paw edema (Rat) | 10 mg/kg | Not Specified | 36% | (Compared to Zaltoprofen) |
| Celecoxib | Adjuvant-induced arthritis (Rat) | 0.01-3 mg/kg/day | Oral (twice daily) | Significant inhibition (dose-dependent) | (Compared to Loxoprofen) |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 10 mg/kg | Oral | ~21% | (Compared to Dexamethasone, Indomethacin) |
Table 2: Effect on Inflammatory Mediators
| Drug | Animal Model | Dosage | Effect on Cytokine/Mediator Levels | Reference Study |
| This compound | Monoiodoacetate-induced osteoarthritis (Rat) | 0.6 mg/kg | Significant reduction in Prostaglandin E2 (PGE₂) in joint tissue | (Intra-articular vs. Intramuscular administration study) |
| Celecoxib | Adjuvant-induced arthritis (Rat) | 5 mg/kg | Decreased levels of IL-6, IL-1β, TNF-α, and PGE₂ | (Compared to Diclofenac) |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 10 mg/kg | Reduced PGE₂ levels in pleural exudate | (Compared to Dexamethasone, Indomethacin) |
Table 3: Effect on Pain and Joint Destruction
| Drug | Animal Model | Dosage | Key Findings | Reference Study |
| This compound | Monoiodoacetate-induced osteoarthritis (Rat) | 0.6 mg/kg | Showed analgesic effect (improved weight-bearing) | (Intra-articular vs. Intramuscular administration study) |
| Celecoxib | Adjuvant-induced arthritis (Rat) | 0.01-3 mg/kg/day | Significantly inhibited hyperalgesic response and joint destruction (radiographic and histopathological) | (Compared to Loxoprofen) |
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to allow for a comprehensive understanding of the data presented.
Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis (AIA) model is a widely used experimental model for rheumatoid arthritis.
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium butyricum or Mycobacterium tuberculosis suspended in mineral oil (Freund's Complete Adjuvant) into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).
-
Disease Development: A primary inflammatory response occurs at the injection site, followed by a systemic, polyarticular, and erosive arthritis that typically develops 10-14 days after induction.
-
Drug Administration: this compound or Celecoxib is typically administered orally, once or twice daily, starting either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of clinical signs of arthritis).
-
Efficacy Assessment:
-
Paw Volume: Measured using a plethysmometer at regular intervals to quantify inflammation.
-
Arthritis Score: Joints are scored based on the severity of erythema, swelling, and ankylosis.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, pannus formation, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Blood or synovial fluid may be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (B1171923) (e.g., PGE₂).
-
Collagen-Induced Arthritis (CIA) in Rats or Mice
The Collagen-Induced Arthritis (CIA) model is another common model for rheumatoid arthritis that shares many immunological and pathological features with the human disease.
-
Induction: Susceptible strains of mice or rats are immunized with an emulsion of type II collagen (usually from bovine or chicken) and Freund's Complete Adjuvant. A booster immunization is often given 21 days after the primary immunization.
-
Disease Development: Arthritis typically develops 3-4 weeks after the primary immunization, characterized by joint swelling, erythema, and subsequent cartilage and bone erosion.
-
Drug Administration: Similar to the AIA model, test compounds are administered orally, and treatment can be prophylactic or therapeutic.
-
Efficacy Assessment: Endpoints are similar to the AIA model and include clinical scoring of arthritis severity, measurement of paw swelling, histological evaluation of joint damage, and measurement of inflammatory biomarkers.
Carrageenan-Induced Paw Edema in Rats
This is an acute model of inflammation used to screen for the anti-inflammatory activity of drugs.
-
Induction: A sub-plantar injection of a small volume of carrageenan solution into the hind paw of a rat induces a localized, acute inflammatory response.
-
Disease Development: Paw edema develops rapidly, reaching a peak within 3-6 hours.
-
Drug Administration: The test compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Efficacy Assessment: The primary endpoint is the measurement of paw volume or thickness at various time points after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound and Celecoxib
Caption: Mechanism of this compound and Celecoxib on the COX pathway.
Experimental Workflow: Preclinical Evaluation of Anti-Arthritic Drugs
Caption: Typical workflow for preclinical arthritis model studies.
Conclusion
Both this compound and Celecoxib demonstrate significant anti-inflammatory and analgesic effects in various preclinical models of arthritis. The available data suggests that Celecoxib's efficacy is comparable to that of non-selective NSAIDs in reducing the signs and symptoms of arthritis. The primary distinction lies in their mechanism of action, with Celecoxib's COX-2 selectivity offering a potential advantage in terms of gastrointestinal safety, a factor that is a key consideration in the clinical setting. The choice between these agents in a research or drug development context will depend on the specific scientific question being addressed, the desired pharmacological profile, and the particular arthritis model being utilized. Further head-to-head preclinical studies under identical experimental conditions are warranted to provide a more definitive comparative efficacy profile.
Piroxicam's Efficacy in Inhibiting Prostaglandin E2 Production: A Comparative Analysis
For Immediate Release
[City, State] – Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), demonstrates a potent inhibitory effect on the production of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. This guide provides a comparative analysis of this compound's performance against other common NSAIDs, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism and efficacy.
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins.[1][4] By blocking both COX isoforms, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.[1][3]
Comparative Inhibitory Potency of NSAIDs on COX Enzymes
The efficacy of NSAIDs in inhibiting PGE2 production is directly related to their inhibitory activity against the COX enzymes. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other selected NSAIDs against COX-1 and COX-2. The data is derived from human whole blood assays, a clinically relevant ex vivo model. A lower IC50 value indicates a higher potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
Data sourced from a comparative analysis of cyclooxygenase inhibition profiles.[2][3]
Mechanism of Action: Prostaglandin Synthesis Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound.
References
Piroxicam in Oncology: A Head-to-Head Comparison with Other NSAIDs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Non-steroidal anti-inflammatory drugs (NSAIDs) have garnered significant interest in oncology for their potential as chemopreventive and therapeutic agents. Beyond their well-established anti-inflammatory effects, NSAIDs can modulate key signaling pathways involved in tumorigenesis, angiogenesis, and apoptosis. Piroxicam, a non-selective cyclooxygenase (COX) inhibitor, has been a subject of numerous preclinical and clinical investigations in this domain. This guide provides an objective, data-driven comparison of this compound with other NSAIDs in the context of cancer therapy, supported by experimental evidence and detailed methodologies.
Mechanism of Action: COX-Dependent and Independent Pathways
The anti-cancer effects of NSAIDs are attributed to both COX-dependent and COX-independent mechanisms. This compound, as a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandin E2 (PGE2), a major product of the COX pathway, is often upregulated in tumors and promotes cell proliferation, angiogenesis, and resistance to apoptosis.
However, the anti-neoplastic activities of this compound and other NSAIDs are not solely reliant on COX inhibition. Several COX-independent mechanisms have been identified, including the modulation of key signaling pathways critical for cancer cell survival and proliferation, such as the Wnt/β-catenin and PI3K/Akt pathways, and the induction of apoptosis.
Head-to-Head Comparison of Efficacy
Direct comparative efficacy data for this compound and other NSAIDs in the same cancer models are limited. However, by compiling data from various preclinical and clinical studies, we can draw informative comparisons.
Preclinical Efficacy
The following table summarizes the available preclinical data for this compound and other commonly studied NSAIDs.
| NSAID | Cancer Model | Key Findings | Reference |
| This compound | Canine Invasive Transitional Cell Carcinoma (TCC) | In combination with cisplatin, induced partial remission (≥50% reduction in tumor volume) in 6 of 12 dogs. | |
| Canine Invasive TCC | In combination with mitoxantrone, resulted in a 35.4% measurable response rate (1 complete response, 16 partial responses) in 48 dogs. | ||
| Human Squamous Carcinoma Cell Line (A431) | IC50 of 338.8 µM after 72 hours of treatment. | ||
| Rat Colon Carcinogenesis Model | Inhibited the progression of colon tumors. | ||
| Celecoxib (B62257) (COX-2 selective) | Head and Neck Squamous Cell Carcinoma Cell Lines (HN30 and HN31) | Inhibited Akt and cyclin D1 expression. | |
| Neurofibromatosis Type II (NF2) Animal Model | Significantly slowed tumor growth rate compared to controls. | ||
| Nimesulide (B1678887) (COX-2 selective) | Human Squamous Carcinoma Cell Line (A431) | IC50 of 265.6 µM after 72 hours of treatment, suggesting greater potency than this compound in this model. | |
| Indomethacin | Head and Neck Cancer Cell Lines | Significantly reduced Bcl-2 expression and increased apoptosis. | |
| Rat Lung Metastasis Model | Reduced lung metastasis when administered at the time of tumor induction. | ||
| Ibuprofen | Adenocarcinoma Gastric AGS Cell Line | Inhibited Bcl-2 transcription and stimulated Bax transcription. | |
| Head and Neck Cancer Cell Lines | Significantly reduced Bcl-2 expression and increased apoptosis. | ||
| Sulindac | Rat Colon Carcinogenesis Model | Inhibited the progression of both invasive and non-invasive colon adenocarcinomas. |
Clinical Efficacy
A clinical trial in nasopharyngeal carcinoma patients undergoing chemoradiotherapy provided a direct comparison between a selective COX-2 inhibitor (etoricoxib) and this compound.
| NSAID | Patient Population | Key Findings | Reference |
| Etoricoxib (60 mg/day) | Nasopharyngeal Carcinoma | Significant reduction in primary tumor size, lymph node enlargement, and tumor stage post-treatment (n=8). | |
| This compound (20 mg/day) | Nasopharyngeal Carcinoma | Significant difference only in lymph node enlargement and clinical stage, but not in primary tumor size (n=8). |
Signaling Pathways Modulated by this compound and Other NSAIDs
The anti-cancer effects of NSAIDs are intricately linked to their ability to modulate intracellular signaling pathways that govern cell fate.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is frequently dysregulated in various cancers, leading to increased cell proliferation and survival. Several NSAIDs, including aspirin, indomethacin, sulindac, and celecoxib, have been shown to downregulate this pathway by promoting the degradation of β-catenin and inhibiting the transcriptional activity of the β-catenin/TCF complex. Ibuprofen has also been demonstrated to inhibit Wnt/β-catenin signaling in gastric cancer stem cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer. Several NSAIDs have been shown to inhibit this pathway. For instance, naproxen (B1676952) and celecoxib can downregulate PI3K/Akt signaling, leading to cell cycle arrest and apoptosis. Diclofenac has also been shown to dephosphorylate Akt in human colon cancer cells.
Experimental Protocols
Assessment of Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.
Detailed Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 min each) and finally in phosphate-buffered saline (PBS).
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature.
-
Equilibration: Rinse slides with PBS and incubate with Equilibration Buffer for 10 minutes at room temperature.
-
TdT Labeling: Incubate sections with TdT labeling reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber for 1 hour at 37°C.
-
Stop Reaction: Immerse slides in Stop/Wash Buffer for 10 minutes at room temperature.
-
Counterstaining (Optional): Stain nuclei with a suitable counterstain (e.g., DAPI).
-
Mounting and Visualization: Mount coverslips and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Assessment of Cell Proliferation: PCNA Immunohistochemistry
Proliferating Cell Nuclear Antigen (PCNA) is a key protein in DNA synthesis and repair, making it an excellent marker for proliferating cells.
Detailed Protocol:
-
Deparaffinization and Rehydration: As described for the TUNEL assay.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against PCNA (e.g., clone PC10) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration, Clearing, and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium. Proliferating cells will show brown nuclear staining.
Measurement of Prostaglandin E2 (PGE2) Levels: Enzyme Immunoassay (EIA)
PGE2 levels in tumor tissues can be quantified using a competitive EIA.
Detailed Protocol:
-
Sample Preparation: Homogenize snap-frozen tumor tissue in PBS containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.
-
Extraction: Extract PGE2 from the homogenate using a suitable organic solvent (e.g., methanol (B129727) followed by ethyl acetate).
-
Purification: Purify the extract using a C18 reverse-phase column.
-
EIA Procedure:
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled PGE2 and incubate.
-
During incubation, sample PGE2 competes with the HRP-labeled PGE2 for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Conclusion
This compound demonstrates significant anti-tumor activity in various preclinical models, often in combination with conventional chemotherapy. While direct comparative data are not always available, existing evidence suggests that the efficacy of this compound is comparable to other non-selective NSAIDs. Selective COX-2 inhibitors like celecoxib and nimesulide may offer a better safety profile and, in some contexts, superior efficacy. The anti-cancer effects of this compound and other NSAIDs are multifaceted, involving both COX-dependent and independent mechanisms, including the modulation of critical signaling pathways like Wnt/β-catenin and PI3K/Akt. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic potential of this compound in the growing arsenal (B13267) of NSAIDs for cancer therapy.
Assessing the COX-2 Selectivity of Novel Piroxicam Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cyclooxygenase-2 (COX-2) selectivity of novel piroxicam analogs. By presenting detailed experimental protocols, comparative data, and visual representations of key pathways, this document aims to facilitate the objective evaluation of new chemical entities against established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory processes.[1][2]
The clinical efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-1 versus COX-2.[1] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[1][2] The development of selective COX-2 inhibitors was driven by the goal of reducing these gastrointestinal risks while maintaining anti-inflammatory efficacy.[1][3][4] This guide outlines the methodologies to quantify this selectivity for novel this compound analogs.
Experimental Workflow for Assessing COX-2 Selectivity
The following diagram outlines a typical workflow for the comprehensive evaluation of novel this compound analogs, from initial in vitro screening to in vivo efficacy models.
Caption: Workflow for assessing COX-2 selectivity of novel compounds.
Comparative Data of this compound Analogs
The following table summarizes hypothetical in vitro data for two novel this compound analogs (PA-1 and PA-2) compared to the parent drug, this compound, and a known COX-2 selective inhibitor, Celecoxib. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 0.08 | 2.0 | 0.04 |
| Celecoxib | 7.6 | 0.05 | 152 |
| PA-1 | 15.2 | 0.12 | 126.7 |
| PA-2 | >100 | 0.08 | >1250 |
Note: IC50 values for this compound and Celecoxib are representative values from published literature for comparative purposes.[5]
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)
This ex vivo model is considered clinically relevant for assessing NSAID activity.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
COX-1 Activity Assay:
-
Freshly drawn human venous blood is collected without anticoagulants.
-
Aliquots of the whole blood are immediately incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot for a specified period (e.g., 60 minutes) at 37°C, which stimulates platelets to produce thromboxane (B8750289) B2 (TXB2) via the COX-1 pathway.[1]
-
The reaction is stopped, and the serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for COX-1 inhibition is calculated by plotting the percentage of TXB2 inhibition against the logarithm of the test compound concentration.
COX-2 Activity Assay:
-
Freshly drawn human venous blood is collected in the presence of an anticoagulant (e.g., heparin).
-
The blood is pre-incubated with a low dose of aspirin (B1665792) to irreversibly inhibit any background platelet COX-1 activity.[1]
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.[1]
-
The blood is then incubated with various concentrations of the test compound or a vehicle control for a prolonged period (e.g., 24 hours) at 37°C.
-
During this incubation, the induced COX-2 enzyme produces prostaglandin (B15479496) E2 (PGE2).[1]
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified by ELISA.[1]
-
The IC50 value for COX-2 inhibition is calculated by plotting the percentage of PGE2 inhibition against the logarithm of the test compound concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.[6][7]
Objective: To evaluate the anti-inflammatory efficacy of a test compound in an animal model.
Methodology:
-
Animal Model: The study is typically performed in rats or mice.
-
Procedure:
-
Animals are pre-treated with the test compound, a vehicle control, or a reference drug (e.g., this compound, Celecoxib) at various doses via oral or intraperitoneal administration.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan (an inflammatory agent) is administered into the hind paw to induce localized edema.[6]
-
The volume of the paw is measured at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[6]
-
-
Data Analysis: The percentage of inhibition of edema at each dose and time point is calculated relative to the vehicle-treated control group. This allows for the determination of the effective dose (ED50) for anti-inflammatory activity.
COX Signaling Pathway
The diagram below illustrates the arachidonic acid cascade and the distinct roles of COX-1 and COX-2 in the production of prostaglandins.
Caption: The COX signaling pathway and the roles of COX-1 and COX-2.
By following these standardized protocols and comparative analyses, researchers can effectively characterize the COX-2 selectivity of novel this compound analogs, providing a solid foundation for further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Piroxicam vs. Meloxicam: An In Vivo Comparative Guide for Colorectal Cancer Research
In the landscape of chemoprevention for colorectal cancer (CRC), non-steroidal anti-inflammatory drugs (NSAIDs) have garnered significant attention. Among these, Piroxicam and Meloxicam, both belonging to the oxicam class, have been investigated for their anti-tumorigenic properties. This guide provides an objective, data-driven comparison of their in vivo efficacy in preclinical colorectal cancer models, tailored for researchers, scientists, and drug development professionals.
Performance Summary
While direct head-to-head in vivo comparative studies are limited, existing research provides valuable insights into the individual efficacy of this compound and Meloxicam in various CRC animal models.
This compound has demonstrated significant efficacy in reducing tumor multiplicity and inducing apoptosis in carcinogen-induced and genetic models of intestinal cancer. Notably, its effects can be site-specific within the gastrointestinal tract.
Meloxicam , a preferential cyclooxygenase-2 (COX-2) inhibitor, has shown marked inhibition of tumor growth in xenograft models using human colorectal cancer cell lines that express COX-2.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative findings from separate in vivo studies on this compound and Meloxicam. It is crucial to consider the differences in experimental models and methodologies when interpreting these data.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mlh1/Apc1638N Mice | This compound (60 ppm in diet) for 9 weeks | 82% decrease in the mean number of tumors in the small intestine (0.09 vs 0.5, p<0.05).[1] | [1] |
| Significant increase in tumors in the cecum (1.18 vs 0.1, p<0.01).[1] | [1] | ||
| Increased apoptosis in the small intestine (0.87 vs 0.21 apoptotic cells/crypt, p<0.05) and cecum (0.84 vs 0.35, p<0.001).[1] | [1] | ||
| F344 Rats (AOM-induced) | This compound (200 mg/kg in diet) from week 11 to 47 post-AOM | Reduced yield of colon tumors.[2] | [2] |
| Termination of treatment led to the recurrence of aberrant crypt foci (ACF) and tumors.[2] | [2] | ||
| Increased apoptosis in adenomas with continuous treatment.[2] | [2] | ||
| APC(delta474) Mice | This compound (0.005% in drinking water) from 4 to 12 weeks of age | Significant decrease in the number of large polyps (>300 µm) (p<0.0001).[3] | [3] |
| No significant difference in small polyps.[3] | [3] | ||
| Increased apoptotic index in polyps (p<0.05).[3] | [3] |
Table 2: In Vivo Efficacy of Meloxicam in Colorectal Cancer Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Nude Mice (HCA-7 Xenograft) | Meloxicam | 51% reduction in tumor size after 4 weeks of treatment.[4][5][6] | [4][5][6] |
| Slight decrease in COX-2 expression in tumor lysates.[5][6] | [5][6] | ||
| No detectable COX-1 expression in tumors.[5][6] | [5][6] |
Signaling Pathways
The primary mechanism of action for both this compound and Meloxicam in colorectal cancer is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in colorectal tumors. This inhibition leads to a reduction in prostaglandin (B15479496) synthesis, thereby affecting downstream signaling pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis.
COX signaling pathway and points of inhibition by this compound and Meloxicam.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols extracted from the cited literature.
This compound in Mlh1/Apc1638N Mouse Model[1]
-
Animal Model: Mlh1/Apc1638N mice, a preclinical model for intestinal cancer.
-
Treatment Groups:
-
Control group: Fed AIN-76 diet.
-
This compound group: Fed AIN-76 diet supplemented with 60 ppm this compound.
-
-
Administration: Oral administration daily for 9 weeks.
-
Endpoint Analysis:
-
Tumor enumeration and localization in the small intestine and cecum upon completion of treatment.
-
Apoptosis assessment by counting apoptotic cells in each crypt of the cecum and small intestine.
-
Meloxicam in HCA-7 Xenograft Mouse Model[4][5][6]
-
Cell Line: HCA-7 human colorectal cancer cells, which express COX-2.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of HCA-7 cells (5 x 10^6) under the dorsal skin.
-
Treatment Groups:
-
Control group.
-
Meloxicam treatment group.
-
-
Data Collection: Tumor volume was measured weekly, calculated as V = (L x W^2)/2.
-
Endpoint Analysis: After 8 weeks of treatment, mice were sacrificed, and tumors were excised for analysis.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies comparing the efficacy of therapeutic agents in a colorectal cancer xenograft model.
General workflow for a xenograft model-based in vivo drug comparison study.
Conclusion
Both this compound and Meloxicam demonstrate significant anti-cancer effects in preclinical models of colorectal cancer, primarily through the inhibition of the COX pathway. This compound has shown efficacy in genetic and carcinogen-induced models, with a notable impact on apoptosis. Meloxicam, as a preferential COX-2 inhibitor, is effective in suppressing the growth of COX-2-dependent tumors. The choice between these agents for further investigation may depend on the specific context of the colorectal cancer subtype and the desired therapeutic window. The lack of direct comparative studies highlights an area for future research to delineate the relative potency and potential differential mechanisms of these two oxicam derivatives in the context of colorectal cancer chemoprevention.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Termination of this compound treatment and the occurrence of azoxymethane-induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced regression of intestinal adenomatous polyps in APC(delta474) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Meloxicam inhibits the growth of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of NSAIDs: Piroxicam vs. Naproxen in Efficacy and Safety
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), Piroxicam and Naproxen (B1676952) have long been mainstays for managing pain and inflammation associated with a variety of conditions, from arthritis to acute musculoskeletal injuries.[1][2] This guide offers a detailed comparison of their efficacy and safety profiles, supported by data from clinical studies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: A Tale of Two COX Inhibitors
Both this compound and Naproxen exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3][4][5] These drugs are non-selective, meaning they inhibit both COX-1 and COX-2 isoenzymes.[2][3]
-
COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[6]
-
COX-2 is typically induced during an inflammatory response.[6]
The non-selective inhibition of both enzymes is a double-edged sword: while blocking COX-2 reduces inflammation and pain, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[3][4] this compound is noted to have a long half-life, allowing for once-daily dosing, whereas Naproxen has a half-life of 12 to 17 hours.[3][4]
Efficacy in Clinical Settings: A Comparative Overview
Clinical trials have pitted this compound against Naproxen in various inflammatory conditions, revealing nuanced differences in their efficacy.
Rheumatoid Arthritis:
A double-blind, crossover study involving 50 patients with rheumatoid arthritis found that while both drugs were effective, Naproxen was statistically superior to this compound in improving total joint pain, grip strength, and duration of morning stiffness.[7] Patients and physicians both showed a preference for Naproxen, which was also reported to have a more rapid onset of action.[7] Conversely, another 3-month double-blind study with 38 rheumatoid arthritis patients concluded that this compound was significantly better than Naproxen at reducing the number of swollen joints, and more patients preferred this compound over their previous therapy.[8]
Osteoarthritis:
In a randomized, double-blind, crossover study of 75 patients with osteoarthritis of the hip or knee, Naproxen (1000 mg once daily) was found to be more effective than this compound (20 mg once daily).[9] Naproxen was statistically superior in reducing weight-bearing pain and overall disease severity.[9] However, a separate comparative study in 100 patients with knee osteoarthritis found this compound to be as effective as Naproxen in pain relief and improving the range of movement.[10][11]
Acute Musculoskeletal Disorders:
For acute musculoskeletal injuries in athletes, a double-blind, comparative study showed that both drugs were effective and well-tolerated.[12] this compound demonstrated a statistically superior reduction in spontaneous pain, swelling, and tenderness after three days of treatment compared to Naproxen.[12] However, after seven days, there was no significant difference between the two drugs, except for a marginally larger reduction in swelling with this compound.[12] Another study on acute musculoskeletal disorders found no statistically significant differences in efficacy between the two treatments.[13]
Data from Clinical Trials on Efficacy
| Indication | Study Design | Number of Patients | Key Efficacy Findings | Citation |
| Rheumatoid Arthritis | Double-blind, crossover | 50 | Naproxen statistically superior for total joint pain, grip strength, and morning stiffness. | [7] |
| Rheumatoid Arthritis | Double-blind | 38 | This compound significantly superior in reducing swollen joints. | [8] |
| Osteoarthritis (Hip/Knee) | Randomized, double-blind, crossover | 75 | Naproxen statistically superior in decreasing weight-bearing pain and overall disease severity. | [9] |
| Osteoarthritis (Knee) | Randomized, open-label, comparative | 100 | This compound was as effective as Naproxen in reducing pain and improving movement. | [10][11] |
| Acute Musculoskeletal Disorders | Double-blind, comparative, parallel | 34 | This compound showed superior reduction in pain, swelling, and tenderness at day 3. No significant difference at day 7. | [12] |
| Acute Musculoskeletal Disorders | Not specified | 83 | No statistically significant differences in efficacy measurements. | [13] |
Safety and Tolerability Profile
The primary safety concerns with NSAIDs, including this compound and Naproxen, revolve around gastrointestinal, cardiovascular, and renal adverse events.
Gastrointestinal Safety:
The inhibition of COX-1 in the gastric mucosa can lead to a decrease in protective prostaglandins, increasing the risk of gastrointestinal irritation, ulceration, and bleeding.[3] One study found that in patients with osteoarthritis, the development of gastroduodenal ulcers was observed in 10.3% of patients treated with this compound and 8.6% of those receiving Naproxen over a 4-week period.[14] Another study in knee osteoarthritis patients reported that adverse effects like epigastric discomfort, nausea, and vomiting were observed with both drugs but were more frequent with Naproxen.[10][11] In a study on acute musculoskeletal disorders, three patients in the this compound group experienced side effects, with one withdrawing due to epigastric pain, while no side effects were reported in the Naproxen group.[13] A review of worldwide clinical trial data found no evidence to suggest that this compound carries a greater risk of gastrointestinal toxicity than other NSAIDs.[15]
Cardiovascular Safety:
All NSAIDs, both traditional and COX-2 selective, are associated with an increased risk of cardiovascular adverse events.[16] It is currently not possible to definitively rank NSAIDs by their cardiovascular risk.[16] Some research suggests that Naproxen may have a better cardiovascular safety profile compared to other NSAIDs.[17] However, it's recommended to use NSAIDs at the lowest effective dose for the shortest possible duration, especially in patients with established cardiovascular disease or significant risk factors.[16]
Renal Safety:
Prostaglandins play a role in regulating renal function, and their inhibition by NSAIDs can potentially lead to acute kidney injury.[6] The risk of NSAID-related renal complications may be increased in patients with pre-existing kidney disease, congestive heart failure, or those taking certain other medications like ACE inhibitors.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Naproxen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 5. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 6. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of naproxen and this compound in the treatment of rheumatoid arthritis: a double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A double-blind crossover evaluation of naproxen and this compound in osteoarthritis of hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnsbm.org [jnsbm.org]
- 11. One moment, please... [jnsbm.org]
- 12. This compound versus naproxen in the treatment of acute musculoskeletal disorders in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bjsm.bmj.com [bjsm.bmj.com]
- 14. Double-blind comparison of efficacy and gastroduodenal safety of diclofenac/misoprostol, this compound, and naproxen in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical benefits and comparative safety of this compound. Analysis of worldwide clinical trials data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NSAIDs and cardiovascular risk [medsafe.govt.nz]
- 17. Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Controlled Comparison of Piroxicam and Diclofenac in Osteoarthritis Patients
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nonsteroidal anti-inflammatory drugs (NSAIDs) Piroxicam and Diclofenac (B195802) for the treatment of osteoarthritis. The information is compiled from clinical trial data and research on their mechanisms of action.
Efficacy and Safety Profile
Multiple clinical studies have compared the efficacy and safety of this compound and Diclofenac in patients with osteoarthritis. A key double-blind, parallel-group study by Gerecz-Simon et al. (1990) provides a direct comparison of the two drugs. While the study concluded that there were no statistically significant differences in the efficacy parameters measured between this compound and Diclofenac, it did note a trend towards better tolerance in patients treated with this compound[1].
Quantitative Data Summary
The following tables summarize the available quantitative data from comparative studies.
Table 1: Efficacy of this compound vs. Diclofenac in Osteoarthritis
| Parameter | This compound | Diclofenac | Statistical Significance |
| Pain Reduction (VAS) | Data not available | Data not available | No statistically significant difference reported[1] |
| Functional Improvement (WOMAC) | Data not available | Data not available | No statistically significant difference reported[1] |
Table 2: Safety and Tolerability of this compound vs. Diclofenac in Osteoarthritis
| Adverse Event | This compound (n=40) | Diclofenac (n=40) | Note |
| Discontinuation due to Intolerable Adverse Events | 3 patients (7.5%) | 6 patients (15%) | Trend towards better tolerance with this compound (not statistically significant)[1] |
Experimental Protocols
The following section details the methodologies of a key clinical trial comparing this compound and Diclofenac.
Gerecz-Simon et al. (1990): A Controlled Comparison
-
Study Design: A 12-week, double-blind, parallel-group, randomized controlled trial[1].
-
Patient Population: 80 patients diagnosed with osteoarthritis[1].
-
Intervention:
-
Outcome Measures: The study assessed various efficacy parameters, likely including pain scales (such as the Visual Analog Scale - VAS) and functional assessments (such as the WOMAC Osteoarthritis Index), although specific details on all measures are not available in the abstract. Tolerability was assessed by recording the incidence of adverse events leading to discontinuation of the trial[1].
-
Key Findings: Both medications were found to be effective in improving the signs and symptoms of osteoarthritis. No statistically significant differences were observed between the two drugs in any of the efficacy parameters. A non-statistically significant trend towards better tolerability was noted in the this compound group, with fewer patients discontinuing the trial due to adverse events[1].
Mechanism of Action and Signaling Pathway
Both this compound and Diclofenac are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Their therapeutic effects in osteoarthritis are primarily mediated through the inhibition of COX-2, which is upregulated in inflamed tissues and leads to the production of prostaglandins, key mediators of inflammation and pain.
In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) stimulate chondrocytes and synovial cells. This stimulation activates downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, in turn, induce the expression of the COX-2 enzyme.
COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is further converted to various prostaglandins, most notably Prostaglandin E2 (PGE2). PGE2 contributes to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and sensitization of peripheral nociceptors, leading to pain.
By inhibiting COX-2, this compound and Diclofenac block the synthesis of these pro-inflammatory prostaglandins, thereby reducing inflammation and alleviating pain in osteoarthritis patients. Their non-selective nature also means they inhibit COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining platelet function. Inhibition of COX-1 is associated with some of the gastrointestinal side effects observed with these drugs.
Below is a diagram illustrating the inflammatory signaling pathway in osteoarthritis and the point of intervention for non-selective NSAIDs like this compound and Diclofenac.
References
Safety Operating Guide
Proper Disposal of Piroxicam: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling piroxicam must adhere to strict disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This compound, a non-steroidal anti-inflammatory drug (NSAID), is classified as a toxic substance and requires disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting, aligning with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.
Hazardous Waste Determination
While this compound is not explicitly categorized as a P-listed or U-listed hazardous waste by the Environmental Protection Agency (EPA), its Safety Data Sheet (SDS) indicates that it is "Toxic if swallowed".[1][2][3][4] Furthermore, for transportation purposes, this compound is classified as a "Toxic solid, organic, n.o.s." with a UN number of 2811 and a hazard class of 6.1.[4][5] This classification strongly indicates that waste containing this compound should be managed as hazardous waste due to its toxicity characteristic.
Laboratories are required to conduct a hazardous waste determination for all waste streams.[6][7][8] For this compound, this involves documenting the toxicological information from the SDS as evidence of its hazardous nature.
Step-by-Step Disposal Procedures
1. Segregation and Collection:
-
Isolate this compound Waste: All materials contaminated with this compound, including unused or expired pure this compound, contaminated labware (e.g., vials, pipettes, gloves), personal protective equipment (PPE), and spill cleanup materials, must be segregated from non-hazardous general waste.
-
Designated Hazardous Waste Container: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the waste and prevent leakage.
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Contents Description: The label must also include the chemical name "this compound" and a clear description of the contents (e.g., "this compound contaminated debris").
3. Storage:
-
Secure and Ventilated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow Accumulation Time Limits: Adhere to the hazardous waste accumulation time limits set by the EPA and your state's environmental agency.
4. Disposal:
-
Licensed Hazardous Waste Vendor: Arrange for the pickup and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Incineration: The recommended disposal method for pharmaceutical waste is incineration at a permitted hazardous waste facility.[9] Dissolving or mixing the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[9] This practice can lead to the contamination of water systems.
Environmental Impact and Degradation Data
Improper disposal of pharmaceuticals like this compound contributes to their presence in the environment, particularly in water sources, which can have adverse effects on aquatic organisms. The following table summarizes some of the available data on the environmental presence and degradation of this compound.
| Parameter | Value | Source |
| Concentration in Hospital Wastewater | Mean concentration of 6.2 ± 2.5 μg/L has been reported in hospital wastewater. | |
| Degradation via Electron Beam Irradiation | In a real wastewater sample, degradation rates of 89.6% were achieved under optimal conditions. | |
| Degradation via UV-activated Persulfate | Using 250 mg/L sodium persulfate at 40 °C, almost complete degradation of 0.5 mg/L of this compound was achieved in 30 minutes. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. in.gov [in.gov]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling Piroxicam
This guide provides laboratory personnel, including researchers, scientists, and drug development professionals, with essential safety protocols and logistical information for the handling and disposal of Piroxicam. Adherence to these procedural steps is critical to ensure personal safety and mitigate environmental contamination.
Hazard Identification and Exposure Limits
This compound is a potent pharmaceutical compound that requires careful handling due to its toxicity. It is classified as toxic if swallowed and can cause significant health effects through repeated or prolonged exposure.[1][2]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[1] |
Occupational Exposure Limits:
| Organization | Limit Type | Value |
| N/A | TWA | 0.1 mg/m³[4] |
Note: Some safety data sheets indicate that no specific occupational exposure limits have been established.[3][5][6] Therefore, exposure should be minimized and controlled to the lowest practical level.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.[7][8] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]
Recommended PPE for Handling this compound:
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields, chemical splash goggles, or a full face shield. | Approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or other impervious protective clothing. | Gloves must satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[5][6] |
| Respiratory | A NIOSH-certified respirator is required if ventilation is inadequate, dust is generated, or exposure limits are exceeded. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[6][9] |
Safe Handling and Storage Procedures
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area.[2][6] For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[5][9]
-
Containment: Use containment devices and cover all containers during transfers to minimize exposure potential.[4]
Procedural Steps for Handling:
-
Read and understand all safety precautions before handling the substance.[4]
-
Avoid all personal contact, including the inhalation of dust or vapors.[7]
-
Wear all required personal protective equipment as specified in the section above.[3]
-
Wash hands and skin thoroughly after handling the product and before breaks, eating, drinking, or smoking.[2][5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][5]
-
Keep containers securely sealed when not in use.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Store locked up and away from food, drink, and incompatible materials such as oxidizing agents.[2][5][10]
Accidental Release and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Steps for Spill Cleanup:
-
Evacuate: Clear the area of all non-essential personnel and move upwind of the spill.[6][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[6]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][6]
-
Clean Up:
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[4]
-
Dispose: Dispose of the waste material in accordance with all applicable regulations.[5]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[4][5][9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4][5]
-
On Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][8]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pccarx.com [pccarx.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
